Piribedil
説明
Piribedil has been investigated in Parkinson's Disease.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for parkinson disease.
A dopamine D2 agonist. It is used in the treatment of parkinson disease, particularly for alleviation of tremor. It has also been used for circulatory disorders and in other applications as a D2 agonist.
特性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPVLVUJFGPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52293-23-9 (mesylate), 78213-63-5 (mono-hydrochloride) | |
| Record name | Piribedil [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045188 | |
| Record name | Piribedil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3605-01-4 | |
| Record name | Piribedil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3605-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piribedil [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piribedil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piribedil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piribedil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRIBEDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO22K1PRDJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Piribedil on D2/D3 Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Piribedil is a non-ergot dopamine agonist with a unique pharmacological profile, primarily characterized by its interaction with dopamine D2 and D3 receptors.[1][2][3] Clinically utilized in the management of Parkinson's disease, its therapeutic effects are rooted in its ability to modulate dopaminergic neurotransmission.[1][2][4] This document provides a comprehensive technical overview of this compound's mechanism of action at D2 and D3 receptors, detailing its binding characteristics, functional activity, downstream signaling pathways, and the key experimental protocols used for its characterization.
Molecular Interactions and Binding Affinity
This compound acts as a selective, non-ergot partial agonist at D2 and D3 dopaminergic receptors.[5][6] Autoradiographic studies have demonstrated that this compound exhibits a notable preference for the D3 receptor subtype over the D2 receptor.[7][8] This preferential binding may contribute to its specific clinical profile. Its affinity for D1-family receptors is negligible.[7] In addition to its dopaminergic activity, this compound also functions as an antagonist at α2-adrenergic receptors, which may contribute to its overall therapeutic effects on motor function and cognition.[1][6]
Quantitative Binding Data
The binding affinity of this compound for dopamine receptor subtypes has been quantified using radioligand binding assays. The following table summarizes key findings from in vitro studies.
| Receptor Subtype | Ligand Used for Assay | Parameter | Value (nM) | Brain Region/System | Reference |
| Dopamine D3 | [3H]7-OH-DPAT | IC50 | 30 - 60 | Rat Limbic Regions | [7] |
| Dopamine D2-like | [3H]spiperone | IC50 | 100 - 1000 | Rat Striatum, N. Accumbens | [7] |
| Dopamine D2 | Not Specified | Ki | 132 | Human | [9] |
| Dopamine D1 | Not Specified | IC50 | > 10,000 | Rat Brain | [7] |
-
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
-
Ki: The inhibition constant for a drug; the concentration required to produce half-maximum inhibition.
Functional Activity and Signaling Pathways
As a partial agonist, this compound binds to and activates D2 and D3 receptors but with a lower intrinsic efficacy compared to the endogenous ligand, dopamine.[5][6] This partial agonism is particularly relevant in dopamine-depleted states like Parkinson's disease, where it can provide sufficient stimulation to alleviate motor symptoms while potentially reducing the risk of overstimulation associated with full agonists.[6]
Both D2 and D3 receptors are members of the D2-like receptor family, which are G-protein coupled receptors (GPCRs) that couple primarily to the Gαi/o class of G-proteins.[10][11][12][13] The canonical signaling pathway initiated by this compound binding involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[11][14][15]
Beyond cAMP modulation, activation of D2/D3 receptors by this compound can trigger a spectrum of downstream events through both the Gαi/o and Gβγ subunits, including:
-
Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and inhibition of voltage-gated calcium channels.[14][15][16]
-
Activation of Kinase Pathways: Stimulation of other signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.[14]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Treatment of Parkinson’s disease with this compound: Suggestions for clinical practices [accscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Parkinson's disease: pathological mechanisms and actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - The Movement Disorders Prescriber's Guide to Parkinson's Disease [cambridge.org]
- 6. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, this compound, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro affinity of this compound for dopamine D3 receptor subtypes, an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Effects of this compound in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Piribedil: A Technical Whitepaper on its Alpha-2 Adrenergic Antagonism
For Immediate Release
This document provides a detailed technical overview of the non-ergoline dopamine agonist Piribedil, with a specific focus on its well-characterized antagonist properties at alpha-2 (α2) adrenergic receptors. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes key quantitative data, experimental methodologies, and the underlying signaling pathways to offer a comprehensive understanding of this compound's dual mechanism of action.
Executive Summary
This compound is a therapeutic agent primarily used in the treatment of Parkinson's disease, where its efficacy is attributed to its role as a dopamine D2/D3 receptor agonist.[1] However, a significant and clinically relevant aspect of its pharmacological profile is its antagonist activity at α2-adrenergic receptors.[2] This antagonism contributes to its overall therapeutic effect by modulating adrenergic neurotransmission, which can influence motor function, cognition, and mood.[3] This whitepaper consolidates the available scientific data to elucidate the specifics of this compound's interaction with α2-adrenergic receptor subtypes.
Quantitative Analysis of Receptor Binding and Functional Antagonism
The interaction of this compound with human α2-adrenergic receptors has been quantified through rigorous in vitro studies. The following tables summarize the binding affinity (pKi) and functional antagonist potency (pKb/pA2) of this compound at the three human α2-adrenergic receptor subtypes: α2A, α2B, and α2C.
Table 2.1: this compound Binding Affinity at Human α2-Adrenergic Receptors
| Receptor Subtype | pKi | Ki (nM) |
| hα2A-AR | 7.1 | ~79.4 |
| hα2B-AR | 6.5 | ~316.2 |
| hα2C-AR | 7.2 | ~63.1 |
| Data derived from Millan et al. (2001).[2] pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. |
Table 2.2: this compound Functional Antagonism at Human α2-Adrenergic Receptors
| Assay Type | Receptor Subtype | Parameter | Value |
| [³⁵S]GTPγS Binding | hα2A-AR | pKb | 6.5 |
| [³⁵S]GTPγS Binding | hα2C-AR | pKb | 6.9 |
| Schild Analysis | hα2A-AR | pA2 | 6.5 |
| Data derived from Millan et al. (2001).[2] pKb is the negative logarithm of the antagonist equilibrium dissociation constant determined in functional assays. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. |
These data indicate that this compound possesses a comparable and relatively high affinity for the hα2A and hα2C adrenoceptor subtypes, with a lower affinity for the hα2B subtype.[2] The functional assay data confirm that this binding translates into competitive antagonism at these receptors.[2]
Signaling Pathways
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[4][5] Antagonism of these receptors by this compound inhibits this canonical signaling cascade.
Canonical α2-Adrenergic Signaling and this compound's Point of Intervention
Upon binding of an agonist like norepinephrine, the α2-adrenergic receptor activates the associated Gi protein. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] this compound, by acting as a competitive antagonist, binds to the receptor but does not induce the conformational change necessary for Gi protein activation. Consequently, it blocks the agonistic effects of endogenous catecholamines like norepinephrine, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels.[2]
Figure 1: this compound's antagonism of the α2-adrenergic signaling pathway.
Key Experimental Protocols
The characterization of this compound as an α2-adrenergic antagonist relies on established in vitro pharmacological assays. The following sections detail the generalized methodologies for these key experiments.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radioactively labeled ligand that has a known high affinity for the receptor.[7][8]
-
Objective: To determine the inhibition constant (Ki) of this compound for α2-adrenergic receptor subtypes.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing a single subtype of the human α2-adrenergic receptor (e.g., CHO or HEK-293 cells).[7]
-
A suitable radioligand with high affinity for α2-receptors (e.g., [³H]-Rauwolscine).
-
Unlabeled this compound at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
-
Procedure:
-
Incubation: In assay tubes, a fixed concentration of cell membranes and radioligand are incubated with increasing concentrations of unlabeled this compound.[9]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand.[9]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Figure 2: Experimental workflow for a radioligand binding assay.
[³⁵S]GTPγS Functional Assay (for determining Functional Antagonism, pKb)
This is a functional assay that measures the activation of G-proteins, which is the first step in the signaling cascade following receptor activation.[10][11] It is used to determine whether a compound is an agonist, antagonist, or inverse agonist.
-
Objective: To determine the functional antagonist potency (pKb) of this compound at Gi/o-coupled α2-adrenergic receptors.
-
Materials:
-
Cell membranes expressing the α2-adrenergic receptor subtype of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
A known α2-adrenergic agonist (e.g., norepinephrine).
-
Unlabeled this compound at various concentrations.
-
GDP (to ensure G-proteins are in an inactive state at baseline).
-
Assay buffer.
-
-
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of the α2-agonist is added to stimulate the receptors.
-
[³⁵S]GTPγS Addition: [³⁵S]GTPγS is added to the mixture. Upon receptor activation, the Gi protein releases GDP and binds [³⁵S]GTPγS.[10]
-
Incubation: The reaction is allowed to proceed for a set period.
-
Termination and Separation: The assay is terminated, and bound [³⁵S]GTPγS is separated from the free form, typically by filtration.
-
Quantification: The amount of receptor-bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in [³⁵S]GTPγS binding is measured. The data are used to calculate the antagonist's potency, often expressed as a pKb value.[2]
-
Conclusion
The data presented in this whitepaper firmly establish this compound as a competitive antagonist at α2-adrenergic receptors, with a preference for the α2A and α2C subtypes. This mechanism is distinct from its primary action as a dopamine D2/D3 agonist and is a critical component of its overall pharmacological profile. The blockade of α2-adrenergic receptors can lead to increased noradrenergic neurotransmission, which may contribute to the observed clinical benefits of this compound in motor control, mood, and cognition.[3] A thorough understanding of this dual action is essential for the rational design of future therapeutic strategies and for optimizing the clinical application of this compound.
References
- 1. This compound in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 2. Antiparkinsonian agent this compound displays antagonist properties at native, rat, and cloned, human alpha(2)-adrenoceptors: cellular and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, this compound, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Two alpha(2)-adrenergic receptor subtypes, alpha(2A) and alpha(2C), inhibit transmitter release in the brain of gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease: differential role of α(2) adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Piribedil's Influence on Cerebral Blood Flow: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piribedil, a non-ergot dopamine agonist with antagonist properties at α2-adrenergic receptors, has been primarily utilized in the management of Parkinson's disease and cognitive deficits.[1][2][3][4][5] Beyond its established roles in motor and cognitive function enhancement, a growing body of evidence suggests that this compound exerts a significant influence on cerebral hemodynamics. This technical guide provides an in-depth analysis of this compound's effect on cerebral blood flow (CBF), consolidating quantitative data from key studies, detailing experimental methodologies, and visualizing the underlying mechanisms and experimental approaches. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals investigating the cerebrovascular effects of this compound.
Quantitative Effects of this compound on Cerebral Blood Flow
The following tables summarize the key quantitative findings from clinical and preclinical studies on the impact of this compound on cerebral blood flow.
Table 1: Human Studies
| Study Population | This compound Dosage | Route of Administration | Cerebral Blood Flow (CBF) Change | Measurement Technique | Reference |
| Normal Human Volunteers (n=10) | 0.1 mg/kg | Intravenous (30 min) | No significant variation | Not Specified | [6] |
| Normal Human Volunteers (n=10) | 0.2 mg/kg | Intravenous (30 min) | 21.8% increase (p ≤ 0.005) | Not Specified | [6] |
| Young Healthy Male Volunteers (n=12) | 3 mg | Intravenous (2 hours) | Improved alertness and information processing speed | Electroencephalogram (EEG) | [7] |
Table 2: Animal Studies
| Animal Model | This compound Dosage | Route of Administration | Cerebral Blood Flow (CBF) Change | Cerebral Oxygen Consumption (CMRO2) Change | Measurement Technique | Reference |
| Baboons | Dose-dependent | Intravenous | Marked increases | Marked increases | Not Specified | [6] |
| Anesthetized Baboons | 0.1 mg/kg | Intravenous | 40% +/- 10% increase | 13% +/- 10% increase | Not Specified | [8] |
| Anesthetized Baboons | 1 mg/kg | Intravenous | 49% +/- 14% increase | 17% +/- 6% increase | Not Specified | [8] |
Experimental Protocols
A variety of methodologies have been employed to investigate the effects of this compound on cerebral blood flow. These techniques provide insights into different aspects of cerebrovascular function, from global perfusion to regional changes.
Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a functional imaging technique that can quantify regional cerebral blood flow (rCBF) and metabolism.
-
Radiotracer: Typically, 15O-labeled water (H215O) is used as a tracer for CBF measurement due to its free diffusibility across the blood-brain barrier.[9][10]
-
Procedure:
-
A baseline PET scan is acquired to measure resting CBF.
-
This compound is administered, often intravenously, at the desired dose.
-
A second PET scan is performed following drug administration to measure changes in CBF.
-
Arterial blood sampling is often required to obtain an arterial input function for kinetic modeling of CBF.[9]
-
-
Data Analysis: Dynamic PET data is used to generate quantitative maps of CBF, allowing for voxel-wise statistical comparisons between baseline and post-drug conditions.
Single-Photon Emission Computed Tomography (SPECT)
SPECT is another nuclear medicine imaging technique used to assess regional cerebral blood flow.
-
Radiotracer: Common radiotracers for SPECT-based CBF measurement include 99mTc-HMPAO (hexamethylpropylene amine oxime) and 99mTc-ECD (ethyl cysteinate dimer).[11][12] These agents are "metabolically trapped" in the brain in proportion to blood flow.[11]
-
Procedure:
-
A baseline SPECT scan is performed after the injection of the radiotracer.
-
Following a suitable washout period, this compound is administered.
-
A second dose of the radiotracer is injected, and a post-treatment SPECT scan is acquired.
-
-
Data Analysis: The distribution of the radiotracer in the brain is imaged, providing a semi-quantitative or quantitative measure of regional cerebral blood flow. Changes between baseline and post-piribedil scans are then analyzed.
Transcranial Doppler (TCD) Sonography
Transcranial Doppler (TCD) is a non-invasive ultrasound technique that measures the velocity of blood flow in the major cerebral arteries.[13][14][15]
-
Procedure:
-
A Doppler probe is placed on the scalp over specific "windows" in the skull to insonate the cerebral arteries (e.g., middle cerebral artery).
-
Baseline blood flow velocities are recorded.
-
This compound is administered.
-
Continuous or repeated TCD measurements are taken to monitor changes in blood flow velocity.
-
-
Data Analysis: TCD provides real-time information on changes in cerebral blood flow velocity, which can be correlated with changes in cerebral perfusion.[16]
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for this compound's effect on cerebral blood flow.
Experimental Workflow
Caption: Generalized experimental workflow for assessing this compound's effect on CBF.
Mechanism of Action
This compound's influence on cerebral blood flow is believed to be multifactorial, stemming from its dual action as a dopamine D2/D3 receptor agonist and an α2-adrenergic receptor antagonist.[17]
-
Dopaminergic Pathway: The stimulation of dopamine D2/D3 receptors in the brain by this compound is thought to increase cerebral metabolic activity.[8] This heightened metabolic demand, in turn, likely triggers a secondary increase in cerebral blood flow to meet the elevated need for oxygen and nutrients.[8][17] This is supported by findings where this compound-induced increases in CBF were accompanied by a rise in cerebral oxygen consumption.[8]
-
Adrenergic Pathway: As an antagonist of α2-adrenergic receptors, this compound can enhance the release of norepinephrine.[17] This modulation of the adrenergic system may contribute to cerebral vasodilation, thereby directly increasing blood flow to certain brain regions.[17] This dual mechanism suggests that this compound may not only enhance neuronal activity but also directly improve the vascular supply to support this activity.
Conclusion
The available evidence strongly indicates that this compound can significantly increase cerebral blood flow in a dose-dependent manner.[6][8] This effect is likely mediated through a combination of increased cerebral metabolism secondary to dopaminergic stimulation and direct vasodilation via α2-adrenergic antagonism. The methodologies of PET, SPECT, and TCD have been instrumental in elucidating these effects. For drug development professionals, these findings highlight the potential of this compound and similar compounds in conditions where compromised cerebral perfusion is a key pathological feature. Further research is warranted to fully delineate the regional effects of this compound on CBF and to explore its therapeutic potential in a broader range of cerebrovascular and neurodegenerative disorders.
References
- 1. The dopamine agonist this compound with L-DOPA improves attentional dysfunction: relevance for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 3. This compound in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Treatment of Parkinson’s disease with this compound: Suggestions for clinical practices [accscience.com]
- 6. Effects of a dopaminergic agonist (this compound) on cerebral blood flow in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychomotor and cognitive effects of this compound, a dopamine agonist, in young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebral circulatory and metabolic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerebral blood flow measurements with 15O-water PET using a non-invasive machine-learning-derived arterial input function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interictal spikes increase cerebral glucose metabolism and blood flow: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. radiopaedia.org [radiopaedia.org]
- 12. Changes in cerebral blood flow detected by SPECT in type 1 and type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcranial Doppler sonography for blood flow velocity measurement during pharmacological tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. caspjim.com [caspjim.com]
- 16. Can transcranial Doppler really detect reduced cerebral perfusion states? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
The Dual Dopaminergic and Adrenergic Action of Piribedil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piribedil is a non-ergot dopamine agonist with a unique pharmacological profile characterized by its dual action on both the dopaminergic and adrenergic systems.[1] Primarily recognized for its efficacy in treating the motor and non-motor symptoms of Parkinson's disease, its mechanism of action extends beyond simple dopamine receptor agonism.[2][3] This technical guide provides an in-depth exploration of the core pharmacology of this compound, focusing on its receptor binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate its dual action. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of dopaminergic and adrenergic modulation in the central nervous system.
Receptor Binding Profile
This compound exhibits a distinct binding profile, acting as a partial agonist at dopamine D2 and D3 receptors and an antagonist at α2-adrenergic receptors.[4] This dual functionality is critical to its therapeutic effects. The affinity of this compound for various receptor subtypes has been quantified through numerous in vitro studies, and the key findings are summarized in the tables below.
Dopaminergic Receptor Affinities
This compound demonstrates a higher affinity for the D3 receptor subtype compared to the D2 receptor, and a notably low affinity for the D1 receptor subtype.[1][5]
| Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (pKi) | Binding Affinity (IC50) | Species | Reference(s) |
| Dopamine D2 | 130 nM | 6.9 | 100-1000 nM | Human/Rat | [2][6] |
| Dopamine D3 | 240 nM | - | 30-60 nM | Human/Rat | [1][2] |
| Dopamine D1 | >10,000 nM | - | >10,000 nM | Rat | [1] |
Adrenergic Receptor Affinities
This compound displays a comparable affinity for α2A and α2C adrenergic receptor subtypes, where it acts as an antagonist.[6] Its affinity for α1 and β-adrenergic receptors is considerably lower.
| Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (pKi) | Functional Activity (pKb/pA2) | Species | Reference(s) |
| α2A-Adrenergic | - | 7.1 | 6.5 (pKb/pA2) | Human | [6] |
| α2B-Adrenergic | - | 6.5 | - | Human | [6] |
| α2C-Adrenergic | - | 7.2 | 6.9 (pKb) | Human | [6] |
| α1-Adrenergic | - | 5.9 | 5.6 (pKb) | Rat/Human | [6] |
Signaling Pathways
The dual action of this compound results in the modulation of two key neurotransmitter systems through distinct signaling cascades.
Dopaminergic Pathway (D2/D3 Partial Agonism)
As a partial agonist at D2 and D3 receptors, which are Gi/o-coupled, this compound modulates the adenylyl cyclase pathway. By partially activating these receptors, it leads to a submaximal inhibition of adenylyl cyclase, resulting in a controlled decrease in intracellular cyclic AMP (cAMP) levels. This contrasts with a full agonist, which would cause a more pronounced and sustained reduction in cAMP.
Figure 1: this compound's partial agonism at D2/D3 receptors leading to modulated inhibition of adenylyl cyclase.
Adrenergic Pathway (α2 Antagonism)
This compound's antagonist action at presynaptic α2-adrenergic autoreceptors is a key aspect of its dual mechanism. By blocking these inhibitory autoreceptors on noradrenergic neurons, this compound disinhibits the release of norepinephrine (NE). This leads to increased synaptic concentrations of NE, which can then act on postsynaptic α1 and β-adrenergic receptors, contributing to procognitive and antidepressant-like effects.[6][7]
Figure 2: this compound's antagonism of presynaptic α2-autoreceptors enhances norepinephrine release.
Experimental Protocols
The characterization of this compound's dual action has been achieved through a variety of in vitro and in vivo experimental paradigms. The following sections detail the methodologies of key experiments.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a drug to its receptor targets.
Objective: To determine the affinity (Ki) of this compound for dopamine and adrenergic receptor subtypes.
General Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human receptor of interest (e.g., D2, D3, α2A, α2C) or from homogenized brain tissue (e.g., rat cortex) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2-like receptors, [³H]RX821002 for α2-receptors) at a fixed concentration and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: General workflow for a radioligand binding assay to determine receptor affinity.
Functional Assays: [³⁵S]GTPγS Binding
This assay measures the functional consequence of receptor activation, specifically the activation of G-proteins.
Objective: To determine the functional activity (agonist, antagonist) of this compound at D2/D3 and α2 receptors.
Methodology:
-
Membrane Preparation: As described for radioligand binding assays.
-
Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound (this compound). To test for antagonist activity, membranes are incubated with a known agonist (e.g., norepinephrine for α2 receptors) in the presence of varying concentrations of this compound.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound by filtration.
-
Quantification: Radioactivity on the filters is measured.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while a blockage of agonist-induced [³⁵S]GTPγS binding indicates antagonist activity. Potency (EC50) and efficacy (Emax) for agonists, and inhibitory constants (pKb or pA2) for antagonists, are calculated.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
Objective: To measure the effect of this compound administration on dopamine and norepinephrine levels in specific brain regions (e.g., frontal cortex, hippocampus).[6]
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized rat.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane into the aCSF. The resulting dialysate is collected at regular intervals.
-
Drug Administration: this compound is administered systemically (e.g., subcutaneously).
-
Neurochemical Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels from baseline following drug administration are calculated and expressed as a percentage of the basal level.
Figure 4: Workflow for an in vivo microdialysis experiment to measure neurotransmitter release.
Preclinical and Clinical Data
The dual dopaminergic and adrenergic action of this compound translates into a unique therapeutic profile, with effects on both motor and non-motor symptoms of Parkinson's disease.
Preclinical Evidence in Animal Models
Studies in rodent models of Parkinson's disease, typically using unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, have demonstrated the efficacy of this compound in reversing motor deficits.
| Animal Model | This compound Dose | Observed Effect | Reference(s) |
| 6-OHDA lesioned rat | 5-40 mg/kg | Reduction in apomorphine-induced rotational behavior | [8] |
| 6-OHDA lesioned rat | 0.3 mg/kg (chronic) | Reversal of akinetic deficits and improvement in attentional deficits | [9] |
| MPTP-treated marmoset | 4-5 mg/kg (oral) | Reversal of motor deficits and increased locomotor activity | [10] |
Clinical Efficacy in Parkinson's Disease
Clinical trials have consistently shown that this compound, as monotherapy or as an adjunct to levodopa, improves motor function in patients with Parkinson's disease. The Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor score) is a primary outcome measure in these studies.
| Study Design | This compound Dose | Comparator | Key Outcome (UPDRS Part III Improvement) | Reference(s) |
| 7-month, randomized, double-blind | 150-300 mg/day | Placebo | -4.9 points (vs. +2.6 for placebo) | [2] |
| 12-month, randomized, double-blind | 150 mg/day | Bromocriptine (25 mg/day) | -7.9 points (vs. -8.0 for bromocriptine) | [6] |
| 6-month, randomized, placebo-controlled | 150 mg/day | Placebo | -10.0 points (vs. -6.7 for placebo) | [7] |
Effects on Cognitive Function
The α2-adrenergic antagonist properties of this compound are thought to contribute to its beneficial effects on cognitive function and mood.[3]
| Population | Study Design | this compound Dose | Key Cognitive Outcomes | Reference(s) | | :--- | :--- | :--- | :--- | | Young healthy volunteers | Randomized, double-blind, crossover | 3 mg (IV) | Improved simple reaction time, immediate and delayed free recall |[11] | | Patients with Mild Cognitive Impairment | 90-day, randomized, double-blind | 50 mg/day | Significant increase in MMSE scores | - | | Parkinson's disease patients | 12-month, randomized, double-blind | 150 mg/day | Significant improvement in Wisconsin Card Sorting Test performance |[6] |
Conclusion
This compound's unique dual mechanism of action, combining partial agonism at dopamine D2/D3 receptors with antagonism of α2-adrenergic receptors, underpins its broad therapeutic utility in Parkinson's disease. The dopaminergic component primarily addresses the core motor symptoms, while the adrenergic component likely contributes to the observed benefits in non-motor domains such as cognition and mood. This technical guide has provided a detailed overview of the quantitative pharmacology, signaling pathways, and key experimental methodologies that form the basis of our understanding of this compound's complex and clinically relevant actions. Further research into the nuanced interactions between these two neurotransmitter systems will continue to refine our understanding and optimize the therapeutic application of this and similar dual-acting compounds.
References
- 1. In vitro affinity of this compound for dopamine D3 receptor subtypes, an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, this compound, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical Effects of this compound in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiparkinsonian agent this compound displays antagonist properties at native, rat, and cloned, human alpha(2)-adrenoceptors: cellular and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Retinal dopaminergic receptor affinity and ocular pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ki Summary [bindingdb.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Piribedil's Impact on Non-Motor Symptoms of Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Piribedil's effects on the non-motor symptoms (NMS) of Parkinson's disease (PD). It synthesizes data from key clinical and preclinical studies, focusing on the pharmacological mechanisms, clinical efficacy, and experimental methodologies. The content is structured to offer a detailed resource for professionals in the field of neuroscience and drug development.
Core Pharmacological Profile of this compound
This compound is a non-ergot dopamine agonist with a unique pharmacological profile that distinguishes it from other drugs in its class.[1] Its primary mechanism involves acting as a partial agonist at dopamine D2 and D3 receptors.[2][3] This action helps compensate for the reduced dopamine levels characteristic of Parkinson's disease, addressing both motor and some non-motor symptoms.[2]
Beyond its dopaminergic activity, this compound also functions as an antagonist at α2-adrenergic receptors.[2][4] This antagonism enhances the release of norepinephrine, a neurotransmitter implicated in alertness and cognitive function.[2] This dual-action mechanism is thought to underlie its observed effects on specific non-motor domains like apathy and cognitive dysfunction.[1][2] The drug has minimal to negligible affinity for serotoninergic, cholinergic, and histaminergic receptors, which contributes to its specific side-effect profile.[4][5]
Efficacy in Treating Apathy
Apathy, defined as a lack of motivation with reduced goal-directed behavior and emotional involvement, is a prevalent NMS in Parkinson's disease.[6] this compound has demonstrated significant efficacy in treating parkinsonian apathy, particularly in patients who have undergone subthalamic nucleus (STN) deep brain stimulation (DBS).[7]
Key Clinical Trial Data
A pivotal study by Thobois et al. (2013) provides Class II evidence for this compound's efficacy in treating apathy.[8] This randomized, placebo-controlled, double-blind trial investigated the effects of this compound on apathy in PD patients following STN-DBS.[6][8]
| Outcome Measure | This compound Group (Change) | Placebo Group (Change) | P-value |
| Primary Endpoint | |||
| Starkstein Apathy Scale Score | -34.6% | -3.2% | P = 0.015[8] |
| Exploratory Endpoints | |||
| Robert Inventory Score | -46.6% | +2.3% | P = 0.005[8] |
| Hamilton Depression Scale Score | Improvement | No significant change | P = 0.05[8] |
| Secondary Endpoints | |||
| Snaith-Hamilton Pleasure Scale (Anhedonia) | -49.0% | -5.6% | P = 0.08 (Trend)[8] |
| PDQ-39 (Quality of Life) | -16.2% | +6.7% | P = 0.08 (Trend)[8] |
| Beck Depression Inventory | -19.8% | +1.4% | Not Significant[8] |
| Beck Anxiety Inventory | -22.8% | -8.3% | Not Significant[8] |
Experimental Protocol: Thobois et al. (2013)
-
Study Design: A 12-week, prospective, placebo-controlled, randomized, double-blinded trial.[6][8]
-
Participant Population: 37 patients with Parkinson's disease who developed apathy (defined as a Starkstein Apathy Scale score > 14) following subthalamic nucleus stimulation.[6][8]
-
Intervention: Patients were randomized to receive either this compound (n=19), titrated up to 300 mg/day, or a placebo (n=18) for 12 weeks.[6][8]
-
Primary Outcome Measure: The primary endpoint was the change in the Starkstein Apathy Scale score from baseline to the 12-week follow-up.[6][8]
-
Secondary and Exploratory Measures: A range of scales were used to assess depression, anxiety, quality of life, and anhedonia, including the Beck Depression and Anxiety Inventories, the PDQ-39, the Snaith-Hamilton Pleasure Scale, the Robert Inventory, and the Hamilton Depression Scale.[6][8]
-
Statistical Analysis: An intention-to-treat analysis of covariance (ANCOVA) was performed to compare the effects of the two treatments, with statistical significance set at P < 0.05.[6][8]
Impact on Cognitive Function
The effect of this compound on cognitive impairments in PD is an area of active investigation, with preclinical data suggesting potential benefits, though clinical evidence remains less definitive.[9][10] Cognitive deficits in PD primarily affect executive and visuospatial functions, processing speed, and attention.[11]
Preclinical Evidence
A study in a 6-hydroxydopamine-lesioned rat model of Parkinson's disease investigated this compound's effect on attentional dysfunction.[12]
| Treatment Group | Outcome on Attentional Deficits |
| This compound (0.3 mg/kg for 3 weeks) | Progressive improvement in attentional deficits.[12] |
| This compound (0.3 mg/kg) + L-DOPA (3 mg/kg) | Rapid and full recovery of preoperative performance.[12] |
This study suggests that this compound, particularly in combination with L-DOPA, may restore cognitive deficits related to attention.[12] The proposed mechanism involves the synergy between this compound's D2/D3 agonism and α2-adrenergic antagonism with L-DOPA's broader dopaminergic replacement.[1][12]
Clinical Observations
Clinical evidence for cognitive benefits is more varied. While some reviews suggest a positive effect on cognitive functions, a randomized clinical trial (NCT01007864) found no significant changes in reaction time or neuropsychological test results in PD patients with excessive daytime sleepiness when they were switched from pramipexole or ropinirole to this compound.[9][11] A meta-analysis indicated that adding this compound to levodopa treatment significantly decreased the UPDRS Part I score, which assesses non-motor aspects including mentation, depression, and motivation, suggesting a potential benefit in this domain.[13] Further dedicated, large-scale clinical trials are required to fully elucidate this compound's role in managing cognitive impairment in PD.
Effects on Other Non-Motor Symptoms
Pilot studies and clinical observations suggest this compound may also positively influence other NMS.[5][14]
-
Depression and Anhedonia: The Thobois et al. (2013) study showed a statistically significant improvement in depression as measured by the Hamilton Depression Scale (P=0.05) and a strong trend toward improvement in anhedonia (P=0.08).[8]
-
Daytime Sleepiness: this compound is presumed to have a positive effect on increased daytime sleepiness.[9][10]
-
Overall NMS Burden: A meta-analysis showed that combining this compound with levodopa significantly improved the overall clinical efficacy compared to levodopa alone (RR 1.29, 95% CI: 1.18-1.41) and led to a significant decrease in the UPDRS I score, without increasing drug-related toxicities.[13]
Conclusion
This compound presents a compelling therapeutic option for managing specific non-motor symptoms in Parkinson's disease. Its dual D2/D3 agonism and α2-adrenergic antagonism provide a unique pharmacological basis for its observed effects. The strongest evidence supports its use in treating parkinsonian apathy, with a well-designed randomized controlled trial demonstrating significant clinical improvement.[7][8] Its potential benefits for cognitive function, particularly attention, are supported by preclinical data, though clinical confirmation is still needed.[12] Further research should focus on large-scale, targeted clinical trials to validate its efficacy across the broader spectrum of non-motor symptoms and to better define the patient populations most likely to benefit from its unique mechanism of action.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Treatment of Parkinson’s disease with this compound: Suggestions for clinical practices [accscience.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. This compound for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Update on treatments for nonmotor symptoms of Parkinson's disease—an evidence‐based medicine review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parkinsonian apathy responds to dopaminergic stimulation of D2/D3 receptors with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 10. This compound in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 11. mdpi.com [mdpi.com]
- 12. The dopamine agonist this compound with L-DOPA improves attentional dysfunction: relevance for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Effects of this compound in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Piribedil: A Deep Dive into its Cellular and Molecular Mechanisms of Action
For Immediate Release
This technical guide offers an in-depth exploration of the cellular and molecular targets of Piribedil, a non-ergot dopamine agonist with a unique pharmacological profile. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on this compound's interactions with key neurotransmitter systems, detailing its binding affinities, functional activities, and downstream signaling effects.
Executive Summary
This compound is a therapeutic agent primarily utilized in the management of Parkinson's disease. Its clinical efficacy is rooted in a distinct dual mechanism of action: partial agonism at dopamine D2 and D3 receptors and antagonism at α2-adrenergic receptors.[1][2][3] This unique combination not only addresses the motor symptoms associated with dopamine deficiency but may also contribute to the mitigation of non-motor symptoms.[4][5] This guide will dissect the molecular interactions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to provide a comprehensive understanding of its pharmacological action.
Primary Cellular Targets and Binding Affinities
This compound's therapeutic effects are predominantly mediated through its interaction with dopamine and adrenergic receptors.
Dopamine D2 and D3 Receptors
This compound acts as a partial agonist at both D2 and D3 dopamine receptors.[2][3][6] This partial agonism is crucial in dopamine-depleted states like Parkinson's disease, as it provides sufficient stimulation to alleviate motor dysfunction while potentially limiting the adverse effects associated with the overstimulation of normosensitive D2 receptors in other brain regions.[2][5] Notably, some studies suggest that this compound exhibits a higher affinity for the D3 receptor subtype compared to the D2 receptor.[7][8]
Alpha-2 Adrenergic Receptors
In addition to its dopaminergic activity, this compound functions as an antagonist at α2-adrenergic receptors.[1][2] This antagonistic action at presynaptic α2-adrenoceptors enhances the release of norepinephrine, which can contribute to improved alertness and cognitive function.[1][9] This dual action on both dopaminergic and adrenergic systems may explain some of the cognitive benefits observed in patients treated with this compound.[1]
Quantitative Data: Binding Affinities and Functional Potencies
The following tables summarize the reported binding affinities (Ki) and functional potencies (IC50) of this compound for its primary molecular targets. These values are compiled from various in vitro studies and provide a quantitative basis for understanding its receptor interaction profile.
| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | Reference(s) |
| Dopamine D2 | This compound | Human | Radioligand Binding | 130 | [10] |
| Dopamine D3 | This compound | Rat | Radioligand Binding | 240 | [10] |
| Dopamine D3 | This compound | Rat | Autoradiography | 30 - 60 (IC50) | [7] |
| Dopamine D2-like | This compound | Rat | Autoradiography | 100 - 1000 (IC50) | [7] |
| Alpha-2A Adrenergic | This compound | Human | Radioligand Binding | ~80 | [3] |
| Alpha-2C Adrenergic | This compound | Human | Radioligand Binding | ~63 | [3] |
Note: Ki and IC50 values can vary between studies due to different experimental conditions, radioligands, and tissue preparations.
Signaling Pathways
This compound's interaction with its target receptors initiates distinct intracellular signaling cascades.
Dopamine D2/D3 Receptor Signaling
As a partial agonist at D2 and D3 receptors, which are typically coupled to Gi/o proteins, this compound is expected to modulate the adenylyl cyclase pathway. Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[11][12] This, in turn, reduces the activity of Protein Kinase A (PKA).
Alpha-2 Adrenergic Receptor Signaling
This compound's antagonism at presynaptic α2-adrenoceptors blocks the negative feedback mechanism that normally inhibits norepinephrine release.[13] By preventing the binding of endogenous norepinephrine to these autoreceptors, this compound leads to an increased release of norepinephrine into the synaptic cleft.
Biased Agonism and Downstream Effectors
The concept of biased agonism suggests that a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor. For G protein-coupled receptors (GPCRs) like the D2 receptor, signaling can diverge into G protein-dependent pathways (e.g., cAMP modulation) and β-arrestin-dependent pathways.[2][14] Some evidence suggests that this compound's activity at the D2 receptor may involve β-arrestin 2, which could have implications for its long-term effects and potential side-effect profile.[15][16] Further research is needed to fully elucidate the biased agonist properties of this compound.
Detailed Experimental Protocols
This section provides an overview of the methodologies used to characterize the molecular and cellular effects of this compound.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for dopamine and adrenergic receptors.
-
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor. The unlabeled test compound (this compound) is added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.[17]
-
General Protocol:
-
Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.[18]
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of this compound in a suitable buffer.[1][19]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[18]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[17]
-
Functional Assays: cAMP Measurement
These assays determine the functional consequence of receptor activation, such as the inhibition of adenylyl cyclase.
-
Objective: To measure the effect of this compound on cAMP production following D2/D3 receptor stimulation.
-
Principle: Cells expressing the D2 or D3 receptor are treated with this compound. Since these are Gi-coupled receptors, agonism will lead to a decrease in intracellular cAMP levels. This change in cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF) or reporter gene assays.[20][21]
-
General Protocol (HTRF-based):
-
Cell Culture and Plating: Cells stably or transiently expressing the receptor of interest are plated in microtiter plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound. Forskolin may be used to stimulate adenylyl cyclase and establish a baseline of cAMP production for measuring inhibition.
-
Cell Lysis and Reagent Addition: Cells are lysed, and the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) are added.[21]
-
Signal Detection: The plate is read on an HTRF-compatible reader. In the absence of cellular cAMP, the antibody brings the donor and acceptor fluorophores into proximity, resulting in a high FRET signal. Cellular cAMP competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the cell lysates is interpolated from the standard curve, and dose-response curves for this compound are generated to determine its EC50 or IC50.
-
Functional Assays: ERK Phosphorylation
Activation of GPCRs can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK), providing another measure of functional activity.
-
Objective: To assess this compound-induced ERK phosphorylation as a downstream readout of D2/D3 receptor activation.
-
Principle: Agonist binding to GPCRs can trigger signaling cascades that result in the phosphorylation and activation of ERK. The amount of phosphorylated ERK (p-ERK) can be quantified using methods like Western blotting or high-throughput immunoassays (e.g., AlphaScreen, ELISA).[22][23][24]
-
General Protocol (Western Blot):
-
Cell Culture and Treatment: Cells expressing the target receptor are serum-starved and then treated with this compound for various times and at different concentrations.
-
Cell Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
Signal Detection: A chemiluminescent substrate is added, and the signal is detected. The membrane is often stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.
-
Data Analysis: The intensity of the p-ERK bands is quantified and normalized to total ERK.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals, providing insights into the neurochemical effects of a drug in a physiological context.
-
Objective: To measure the effects of this compound on extracellular dopamine and norepinephrine levels in specific brain regions.
-
Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a target brain region (e.g., striatum or prefrontal cortex). The probe is perfused with an artificial cerebrospinal fluid, and small molecules from the extracellular fluid, including neurotransmitters, diffuse across the membrane into the dialysate. The collected dialysate is then analyzed to quantify the neurotransmitter concentrations.[25][26][27]
-
General Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into the desired brain region of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid at a constant, slow flow rate. Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Neurochemical Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate are measured using highly sensitive analytical techniques, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).[28]
-
Data Analysis: Changes in neurotransmitter levels following this compound administration are expressed as a percentage of the baseline levels.
-
Conclusion
This compound's pharmacological profile is characterized by its partial agonism at dopamine D2 and D3 receptors and its antagonism of α2-adrenergic receptors. This dual mechanism of action provides a solid rationale for its use in Parkinson's disease, addressing both motor and potentially non-motor symptoms. The quantitative data on its binding affinities and the understanding of its downstream signaling pathways, as detailed in this guide, are crucial for a comprehensive appreciation of its therapeutic effects. The experimental protocols outlined herein provide a framework for the continued investigation and characterization of this compound and other dopaminergic and adrenergic modulators. Further exploration of its potential for biased agonism will be a key area for future research, potentially leading to the development of more targeted and effective therapies for neurological disorders.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, this compound, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro affinity of this compound for dopamine D3 receptor subtypes, an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound dihydrochloride, D2/D3 dopamine receptor agonist (CAS 1451048-94-4) | Abcam [abcam.com]
- 9. Inhibitory effects of this compound on adrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. youtube.com [youtube.com]
- 13. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine D2 receptor and β-arrestin 2 mediate Amyloid-β elevation induced by anti-parkinson’s disease drugs, levodopa and this compound, in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dopamine D2 receptor and β-arrestin 2 mediate Amyloid-β elevation induced by anti-parkinson's disease drugs, levodopa and this compound, in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 25. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Piribedil's Interaction with Serotonergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piribedil, a non-ergot dopamine agonist, is primarily recognized for its therapeutic efficacy in Parkinson's disease, stemming from its activity at dopamine D2 and D3 receptors and as an antagonist of α2-adrenergic receptors. While its dopaminergic and adrenergic profiles are well-documented, its interaction with the serotonergic system is less defined and often characterized as minimal. This technical guide synthesizes the available preclinical and clinical data on the interaction of this compound with serotonergic pathways. It consolidates quantitative data on receptor binding affinities, outlines general experimental methodologies for investigating these interactions, and provides visualizations of the implicated signaling pathways. The guide also highlights the existing ambiguities and gaps in the current body of research, offering a comprehensive overview for researchers and professionals in drug development.
Introduction
This compound is a piperazine derivative with a multifaceted pharmacological profile. Its primary mechanism of action involves the stimulation of dopamine D2 and D3 receptors, which is central to its use in managing the motor symptoms of Parkinson's disease.[1][2] Additionally, its antagonist activity at α2-adrenergic receptors contributes to its overall therapeutic effects.[3] However, the role of this compound within the serotonergic system remains a subject of ongoing investigation, with some sources suggesting weak or minimal interactions and others pointing to more specific receptor activities.[3][4] Understanding the full spectrum of this compound's neuropharmacology, including its serotonergic profile, is crucial for optimizing its therapeutic applications and anticipating potential side effects.
This compound's Affinity for Serotonin Receptors
The interaction of this compound with serotonin (5-hydroxytryptamine, 5-HT) receptors is characterized by a degree of conflicting evidence in the available literature. While many sources describe its affinity for serotonergic receptors as low, some databases provide specific binding data for certain subtypes.[3] This section summarizes the available quantitative data on this compound's binding affinities for various serotonin receptors.
| Receptor Subtype | Reported Action | Ki (nM) | IC50 (nM) | Reference |
| 5-HT1A | Agonist | Not Reported | Not Reported | DrugBank |
| 5-HT2A | No significant affinity | Not Reported | Not Reported | [1] |
| 5-HT2B | Antagonist | 1202 | Not Reported | DrugBank |
| 5-HT2C | No significant affinity | Not Reported | Not Reported | [1] |
Note: The available quantitative data is sparse and requires further validation through comprehensive binding studies across a wider range of serotonin receptor subtypes. The conflicting reports necessitate more definitive research to fully elucidate this compound's serotonergic receptor binding profile.
Effects on Serotonergic Neurotransmission
The functional consequences of this compound's interaction with serotonin receptors on neurotransmission are not extensively documented. Further research utilizing techniques such as in vivo microdialysis and electrophysiology is required to understand how this compound modulates serotonin synthesis, release, and reuptake, and to determine the physiological impact of its interactions with 5-HT1A and 5-HT2B receptors.
Experimental Protocols
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2B) or from specific brain regions of laboratory animals (e.g., rat hippocampus for 5-HT1A, striatum for 5-HT2B).
-
Incubation: A constant concentration of a specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]LSD for 5-HT2B) is incubated with the prepared membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of this compound administration on extracellular serotonin levels in specific brain regions.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a brain region of interest (e.g., dorsal raphe nucleus, prefrontal cortex, or striatum) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semi-permeable membrane, are collected at regular intervals before and after the systemic or local administration of this compound.
-
Neurotransmitter Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Data Analysis: Changes in extracellular serotonin levels are expressed as a percentage of the baseline levels.
Electrophysiological Recordings
Objective: To determine the effect of this compound on the firing activity of serotonergic neurons.
General Protocol:
-
Slice Preparation: Coronal brain slices containing the dorsal raphe nucleus, the primary location of serotonergic neurons, are prepared from laboratory animals.
-
Recording: Whole-cell patch-clamp or extracellular single-unit recordings are obtained from identified serotonergic neurons within the dorsal raphe.
-
Drug Application: this compound is bath-applied to the brain slice at various concentrations.
-
Data Acquisition and Analysis: Changes in the firing rate, firing pattern, and membrane potential of the serotonergic neurons in response to this compound application are recorded and analyzed to determine its excitatory or inhibitory effects.
Signaling Pathways and Visualizations
Based on the reported interactions of this compound with 5-HT1A and 5-HT2B receptors, the following diagrams illustrate the potential signaling pathways involved.
This compound's Agonist Action at the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins. Agonism at this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Caption: this compound's potential agonist action at the 5-HT1A receptor.
This compound's Antagonist Action at the 5-HT2B Receptor
The 5-HT2B receptor is a GPCR that couples to Gq/G11 proteins. Activation of this receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. As an antagonist, this compound would block these downstream effects.
Caption: this compound's potential antagonist action at the 5-HT2B receptor.
Experimental Workflow for Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of this compound's interaction with serotonergic pathways.
Caption: A workflow for characterizing this compound's serotonergic interactions.
Discussion and Future Directions
The current understanding of this compound's interaction with serotonergic pathways is incomplete and marked by inconsistencies. While its primary role as a dopamine agonist is well-established, the clinical significance of its reported weak 5-HT1A agonism and 5-HT2B antagonism remains to be determined. The antidepressant-like effects of this compound observed in some rodent models could potentially be mediated, in part, by its serotonergic activity, but this requires further investigation.[5]
Future research should prioritize a systematic and comprehensive characterization of this compound's binding affinity and functional activity across all major serotonin receptor subtypes. Studies employing in vivo microdialysis to measure this compound-induced changes in extracellular serotonin levels in various brain regions are crucial. Furthermore, detailed electrophysiological studies on identified serotonergic neurons will provide valuable insights into the functional consequences of this compound's receptor interactions at the cellular level.
A clearer understanding of this compound's serotonergic profile will not only refine our knowledge of its mechanism of action but may also open new avenues for its therapeutic use, potentially in conditions where modulation of both dopaminergic and serotonergic systems is beneficial.
Conclusion
This compound exhibits a complex pharmacological profile with primary actions on the dopaminergic and adrenergic systems. Its interaction with serotonergic pathways, while generally considered to be of low affinity, includes reported agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2B receptors. The functional and clinical significance of these interactions is not yet fully understood due to a lack of comprehensive and consistent data. This technical guide has summarized the available information, highlighted the existing knowledge gaps, and proposed a systematic approach for future research to definitively characterize the role of this compound within the serotonergic system. Such research is essential for a complete understanding of its therapeutic potential and for the rational design of future drug development strategies.
References
- 1. Clinical Effects of this compound in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-like properties of the anti-Parkinson agent, this compound, in rodents: mediation by dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Vivo and In Vitro Models for the Study of Piribedil
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preclinical and non-clinical models used to elucidate the pharmacological profile of Piribedil. It details the experimental protocols for key in vitro and in vivo assays, presents quantitative data in structured tables, and visualizes complex pathways and workflows.
Introduction to this compound
This compound is a non-ergot piperazine derivative classified as a dopamine agonist, utilized in the treatment of Parkinson's disease (PD) and other neurological disorders.[1][2][3] Its therapeutic effects stem from a unique pharmacological profile, primarily acting as a dopamine D2 and D3 receptor agonist and an antagonist of α2-adrenergic receptors.[2][4][5] This dual action not only helps compensate for the dopaminergic deficit in PD but may also contribute to cognitive and mood improvements.[2][5] This guide explores the laboratory models that have been instrumental in characterizing this compound's mechanism of action, efficacy, and safety profile.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism involves the direct stimulation of postsynaptic D2 and D3 dopamine receptors, mimicking the action of endogenous dopamine.[3][5] It displays a notable preference for the D3 receptor subtype.[6] Additionally, its antagonist activity at presynaptic α2-adrenergic autoreceptors leads to an increase in norepinephrine release, which may underlie some of its effects on alertness and cognitive function.[5]
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are coupled to the Gi/o class of G-proteins.[7] Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger, thereby modulating downstream cellular activity.[7][8]
Caption: this compound activates D2 receptors, leading to Gi/o-mediated inhibition of adenylyl cyclase.
Alpha-2 Adrenoceptor Antagonism
This compound acts as an antagonist at α2-adrenoceptors, which are typically located presynaptically and function as autoreceptors to inhibit norepinephrine release. By blocking this negative feedback mechanism, this compound enhances the release of norepinephrine into the synaptic cleft.[5][9]
Caption: this compound blocks presynaptic α2-adrenoceptors, increasing norepinephrine release.
In Vitro Models to Characterize this compound
In vitro systems are essential for dissecting the molecular interactions and cellular effects of a drug in a controlled environment.
Receptor Binding Assays
These assays quantify the affinity of a drug for its target receptors.
Experimental Protocol: Competitive Binding Autoradiography This protocol is adapted from studies determining this compound's affinity for dopamine receptor subtypes.[6]
-
Tissue Preparation: Rat brains are sectioned into 15-20 µm coronal slices using a cryostat and thaw-mounted onto gelatin-coated slides.
-
Ligand Incubation:
-
For D3 receptors , slices are incubated with a selective radioligand, such as [³H]7-OH-DPAT (1-2 nM), in a buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
For D2-like receptors , [³H]spiperone (0.5-1.5 nM) is used.
-
-
Competition: Incubations are performed in the presence of increasing concentrations of unlabeled this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M) to displace the radioligand.
-
Washing and Drying: Slides are washed in ice-cold buffer to remove unbound ligand and then dried under a stream of cold air.
-
Autoradiography: Slides are apposed to tritium-sensitive film for several weeks.
-
Analysis: The optical density of the resulting autoradiograms is quantified using image analysis software. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Data Presentation: this compound Receptor Affinity
| Receptor Subtype | Method | Ligand | Brain Region | Affinity (IC50 / Ki) | Reference |
| Dopamine D3 | Autoradiography | [³H]7-OH-DPAT | Islands of Calleja | IC50: 30 - 60 nM | [6] |
| Dopamine D2-like | Autoradiography | [³H]spiperone | Caudate Putamen | IC50: 100 - 1000 nM | [6] |
| Dopamine D2 | Binding Assay | N/A | N/A | Ki: 130 nM | [10] |
| Dopamine D3 | Binding Assay | N/A | N/A | Ki: 240 nM | [10] |
| Dopamine D1 | Autoradiography | N/A | N/A | <50% inhibition at 10 µM | [6] |
Note: Discrepancies in D2 vs. D3 affinity exist in the literature. Autoradiographic studies suggest a ~20-fold higher affinity for D3 receptors.[6]
Cell-Based Functional Assays
These assays measure the functional consequence of receptor binding, such as changes in second messenger levels.
Experimental Protocol: cAMP Inhibition Assay
This protocol describes a common method to assess D2 receptor agonist activity.[7][8][11]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor (CHO-hD2L) are cultured to ~80-90% confluency.[11]
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Adenylyl Cyclase Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) followed by an adenylyl cyclase stimulator, such as forskolin, to elevate intracellular cAMP levels.
-
Drug Application: Cells are co-incubated with forskolin and varying concentrations of this compound. A full agonist (e.g., dopamine) and an antagonist (e.g., raclopride) are used as positive and negative controls.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular contents.
-
cAMP Quantification: The amount of cAMP in the lysate is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or fluorescence biosensor).[8]
-
Data Analysis: A dose-response curve is generated to determine the EC50 (concentration for 50% of maximal effect) and the intrinsic activity of this compound relative to a full agonist.
Caption: Workflow for a cell-based functional assay to measure D2 receptor-mediated cAMP inhibition.
Biochemical Assays for Antioxidant Effects
This compound's catechol metabolite, S584, exhibits antioxidant properties.[12]
Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures lipid peroxidation, an indicator of oxidative stress.[12]
-
Tissue Preparation: Rat brain synaptosomes or cortical slices are prepared and homogenized in a suitable buffer.
-
Induction of Oxidative Stress: Lipid peroxidation is induced by adding an oxidative agent, such as Fe³⁺, to the tissue homogenate.
-
Drug Incubation: Samples are incubated with and without this compound or its metabolite S584 (e.g., 10⁻⁵ M to 10⁻⁴ M).
-
TBARS Reaction: Thiobarbituric acid (TBA) is added to the samples, which are then heated (e.g., at 95°C for 30 min). TBA reacts with malondialdehyde (MDA), a byproduct of lipid peroxidation, to form a pink-colored adduct.
-
Quantification: After cooling, the absorbance of the samples is measured spectrophotometrically at ~532 nm.
-
Analysis: The level of TBARS is calculated relative to a standard (e.g., MDA). A reduction in TBARS in drug-treated samples indicates an antiperoxidative effect.
In Vivo Models for Efficacy and Pharmacology
Animal models are crucial for understanding the systemic effects of a drug on a whole, living organism, particularly for complex neurological disorders like Parkinson's disease.
Parkinson's Disease Models
Neurotoxin-based models are widely used to replicate the dopaminergic neurodegeneration seen in PD.[13]
Experimental Protocol: MPTP-Induced Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a standard for assessing anti-parkinsonian drugs.[14][15]
-
Animal Selection: C57BL/6J mice are commonly used due to their high sensitivity to MPTP.[15]
-
Toxin Administration: Mice are administered an acute or sub-chronic regimen of MPTP-HCl (e.g., 4 intraperitoneal injections of 20 mg/kg, 2 hours apart). This causes a significant loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[14]
-
Behavioral Assessment: 7-14 days post-lesion, motor deficits are assessed using tests such as:
-
Rotarod Test: To measure motor coordination and balance.
-
Cylinder Test: To assess forelimb akinesia and asymmetrical motor function.
-
Open Field Test: To evaluate locomotor activity.
-
-
Drug Treatment: Animals are treated with this compound or vehicle control over a defined period.
-
Post-Treatment Assessment: Behavioral tests are repeated to evaluate the therapeutic efficacy of this compound.
-
Post-Mortem Analysis: Brains are collected for neurochemical (e.g., HPLC measurement of dopamine levels in the striatum) and histological (e.g., tyrosine hydroxylase immunohistochemistry to quantify dopaminergic neuron loss) analysis.
Experimental Protocol: 6-OHDA-Induced Rat Model
The 6-hydroxydopamine (6-OHDA) model produces a unilateral lesion, making it ideal for studying rotational behavior.[15][16]
-
Animal Selection: Adult male Sprague-Dawley or Wistar rats are used.
-
Unilateral Lesioning: 6-OHDA does not cross the blood-brain barrier and must be injected directly into the brain.[16] Under stereotaxic guidance, 6-OHDA is infused into the medial forebrain bundle or the substantia nigra of one hemisphere. This creates a near-complete loss of dopaminergic neurons on the injected side.
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotation Test: Two to three weeks post-lesion, rats are challenged with a dopamine agonist (apomorphine) or a dopamine-releasing agent (amphetamine). The number of contralateral (away from the lesion) or ipsilateral (toward the lesion) rotations over a set time is counted. A high rotation count confirms a successful lesion.
-
-
Drug Treatment: Lesioned animals are treated with this compound or vehicle.
-
Post-Treatment Assessment: The effect of this compound on reversing motor deficits is assessed, often by its ability to induce contralateral rotations similar to other dopamine agonists.
Caption: General experimental workflow for an in vivo efficacy study in a neurotoxin model of PD.
Data Presentation: Key Parameters of Neurotoxin-Based PD Models
| Model | Animal | Neurotoxin & Administration | Key Pathological Feature | Behavioral Outcome | Reference |
| MPTP Model | Mouse | MPTP (i.p. injection) | Loss of dopaminergic neurons in SNpc | Bradykinesia, motor deficits | [14][15] |
| 6-OHDA Model | Rat | 6-OHDA (intracerebral infusion) | Unilateral loss of dopaminergic neurons | Asymmetrical motor deficits, rotational behavior | [15][16] |
| Rotenone Model | Rat | Rotenone (i.p., i.v., or s.c.) | Dopaminergic degeneration, Lewy body-like inclusions | Bradykinesia, postural instability, rigidity | [14][16] |
Models for Non-Motor Symptoms
This compound has also been evaluated for antidepressant-like properties.[17]
Experimental Protocol: Mouse Forced-Swim Test (FST)
The FST is a common screening tool for potential antidepressant drugs, based on the principle of behavioral despair.[17]
-
Animal Selection: Male mice (e.g., Swiss) are used.
-
Drug Administration: Mice are administered this compound (e.g., 2.5-10.0 mg/kg, subcutaneously) or a control vehicle/reference drug (e.g., imipramine) 30-60 minutes before the test.[17]
-
Test Procedure: Each mouse is placed individually into a transparent cylinder filled with water (25°C) for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (floating passively with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the session.
-
Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
Data Presentation: this compound Efficacy in Rodent Behavioral Models
| Model | Animal | This compound Dose Range (s.c.) | Primary Outcome | Result | Reference |
| Forced-Swim Test | Mouse | 2.5 - 10.0 mg/kg | Immobility Time | Dose-dependent decrease | [17] |
| Forced-Swim Test | Rat | 0.63 - 10.0 mg/kg | Immobility Time | Dose-dependent decrease | [17] |
| Chronic Mild Stress | Rat | 2.5 - 40.0 mg/kg | Sucrose Intake | Restoration of sucrose intake | [17] |
Summary of Clinical Efficacy Data
While this guide focuses on preclinical models, understanding their translational relevance requires context from human studies. This compound has demonstrated efficacy in PD patients, both as a monotherapy and as an adjunct to levodopa.[1][4]
Data Presentation: this compound Efficacy in Human Clinical Trials
| Study Design | Comparison | Daily Dose | Primary Outcome | Key Finding | Reference |
| Monotherapy (vs Placebo) | This compound vs. Placebo | 150-300 mg | UPDRS III Score | This compound improved score by 4.9 pts; Placebo worsened by 2.6 pts | [18] |
| Adjunct Therapy (vs Bromocriptine) | This compound vs. Bromocriptine | 150 mg | UPDRS III Score | Similar improvement in both groups (~8.0 pts) | [19] |
| Meta-Analysis (Adjunct to Levodopa) | This compound + Levodopa vs. Levodopa alone | N/A | Clinical Efficacy | Pooled Relative Risk (RR) = 1.29 in favor of this compound | [20][21] |
| Meta-Analysis (Adjunct to Levodopa) | This compound + Levodopa vs. Levodopa alone | N/A | UPDRS Score | Standard Mean Difference (SMD) = -0.41 in favor of this compound | [20][21] |
Conclusion
The pharmacological characterization of this compound has been extensively supported by a range of in vitro and in vivo models. In vitro binding and functional assays have precisely defined its activity as a D2/D3 agonist and α2-adrenoceptor antagonist. In vivo neurotoxin models of Parkinson's disease, such as the MPTP mouse and 6-OHDA rat, have been crucial in demonstrating its efficacy in reversing motor deficits. Furthermore, behavioral models have revealed its potential to address non-motor symptoms like depression. The collective data from these models provide a robust scientific foundation for the clinical use of this compound in managing Parkinson's disease.
References
- 1. Treatment of Parkinson’s disease with this compound: Suggestions for clinical practices [accscience.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. In vitro affinity of this compound for dopamine D3 receptor subtypes, an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. innoprot.com [innoprot.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound and its metabolite, S584, on brain lipid peroxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. journals.innovareacademics.in [journals.innovareacademics.in]
- 17. Antidepressant-like properties of the anti-Parkinson agent, this compound, in rodents: mediation by dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Early this compound monotherapy of Parkinson's disease: A planned seven-month report of the REGAIN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Parkinson-Control study: a 1-year randomized, double-blind trial comparing this compound (150 mg/day) with bromocriptine (25 mg/day) in early combination with levodopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical Effects of this compound in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical Effects of this compound in Adjuvant Treatment of Parkinson's Disease: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Piribedil's Therapeutic Potential in Disorders of Diminished Motivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disorders of diminished motivation, encompassing apathy, anhedonia, and abulia, represent a significant unmet medical need across a range of neuropsychiatric conditions. These debilitating symptoms are characterized by a reduction in goal-directed behavior, emotional responsiveness, and pleasure. Emerging evidence points to the potential of the dopamine agonist piribedil as a targeted therapeutic intervention. This document provides a comprehensive technical overview of the existing data, experimental protocols, and underlying mechanisms supporting the investigation of this compound for these disorders.
Introduction: The Challenge of Treating Diminished Motivation
Apathy, a core feature of diminished motivation, is defined as a lack of motivation not attributable to diminished level of consciousness, cognitive impairment, or emotional distress.[1] It is a common and disabling symptom in neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease, as well as in other psychiatric disorders.[1][2] The neurobiology of apathy is complex and thought to involve dysfunction in the brain's reward circuitry, particularly the mesolimbic and mesocortical dopaminergic pathways.[3]
This compound, a non-ergot dopamine agonist, has a unique pharmacological profile that makes it a compelling candidate for treating disorders of diminished motivation.[4][5] It primarily acts as a partial agonist at dopamine D2 and D3 receptors and also exhibits antagonist properties at α2-adrenergic receptors.[5][6][7] This dual mechanism may synergistically enhance dopaminergic and noradrenergic neurotransmission in key brain regions associated with motivation and reward.
Quantitative Data Summary
The following tables summarize the key quantitative data from a pivotal clinical trial investigating the efficacy of this compound in treating apathy in patients with Parkinson's disease.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound Group (n=19) | Placebo Group (n=18) |
| Age (years), mean ± SD | 62.4 ± 7.9 | 61.9 ± 8.3 |
| Gender (Male/Female) | 14/5 | 13/5 |
| Disease Duration (years), mean ± SD | 12.6 ± 3.8 | 13.1 ± 4.1 |
| Starkstein Apathy Scale Score, mean ± SD | 18.9 ± 3.7 | 19.2 ± 4.1 |
| Beck Depression Inventory Score, mean ± SD | 11.8 ± 6.5 | 12.3 ± 7.1 |
| Snaith-Hamilton Pleasure Scale Score, mean ± SD | 2.8 ± 1.5 | 3.1 ± 1.8 |
Data from Thobois et al., 2013.[3]
Table 2: Efficacy of this compound in Treating Apathy and Related Symptoms
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Primary Endpoint | |||
| Change in Starkstein Apathy Scale Score, % | -34.6% | -3.2% | 0.015 |
| Secondary Endpoints | |||
| Change in Beck Depression Inventory Score, % | -19.8% | +1.4% | Not Significant |
| Change in Beck Anxiety Inventory Score, % | -22.8% | -8.3% | Not Significant |
| Change in PDQ-39 Quality of Life Score, % | -16.2% | +6.7% | 0.08 |
| Change in Snaith-Hamilton Pleasure Scale (Anhedonia) Score, % | -49% | -5.6% | 0.08 |
| Exploratory Endpoints | |||
| Change in Robert Inventory Score (Apathy), % | -46.6% | +2.3% | 0.005 |
| Change in Hamilton Depression Rating Scale Score, % | -34% | -2% | 0.05 |
Data from Thobois et al., 2013.[3][8]
Experimental Protocols
The following section details the methodology of the key randomized controlled trial by Thobois et al. (2013), which provides Class II evidence for the efficacy of this compound in treating apathy.[3]
Study Design
A 12-week, prospective, placebo-controlled, randomized, double-blind trial was conducted.[3]
Patient Population
The study enrolled 37 patients with Parkinson's disease who developed apathy (defined as a Starkstein Apathy Scale score > 14) following subthalamic nucleus stimulation.[3]
Intervention
Patients were randomly assigned to receive either this compound (n=19) or a placebo (n=18) for 12 weeks. The dosage of this compound was progressively increased up to 300 mg per day.[3]
Outcome Measures
-
Primary Endpoint: The primary outcome was the improvement in apathy as measured by the percentage reduction in the Starkstein Apathy Scale score from baseline to the 12-week follow-up.[3]
-
Secondary Endpoints: Secondary outcomes included changes in depression (Beck Depression Inventory), anxiety (Beck Anxiety Inventory), quality of life (PDQ-39), and anhedonia (Snaith-Hamilton Pleasure Scale).[3]
-
Exploratory Endpoints: Exploratory measures included the Robert Inventory score for apathy and the Hamilton Depression Rating Scale.[3]
Statistical Analysis
An intention-to-treat analysis of covariance (ANCOVA) was used to compare the treatment effects between the this compound and placebo groups, with statistical significance set at p < 0.05.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of the pivotal clinical trial.
Caption: Proposed mechanism of action of this compound in enhancing motivation.
Caption: Workflow of the randomized controlled trial of this compound for apathy.
Discussion and Future Directions
The evidence presented suggests that this compound is a promising pharmacological agent for the treatment of apathy, particularly in the context of Parkinson's disease. The robust findings from the Thobois et al. (2013) study, demonstrating a significant reduction in apathy scores with this compound compared to placebo, provide a strong rationale for further investigation.[3][9][10] The trend towards improvement in anhedonia and quality of life further supports its potential to address the broader spectrum of diminished motivation.[3][11]
The unique dual mechanism of action of this compound, targeting both dopaminergic and adrenergic systems, may be key to its efficacy.[4][6] By acting as a D2/D3 agonist, this compound can directly stimulate post-synaptic dopamine receptors in the reward pathways.[5][12] Its α2-adrenergic antagonist properties may further enhance the release of norepinephrine, a neurotransmitter also implicated in motivation and arousal.[6][7]
Future research should aim to replicate these findings in larger, more diverse patient populations, including those with apathy associated with other neurodegenerative and psychiatric disorders. Further elucidation of the precise neural circuits modulated by this compound through neuroimaging studies would provide valuable insights into its mechanism of action. Head-to-head comparison trials with other potential treatments for apathy would also be beneficial in establishing the relative efficacy and safety of this compound.
Conclusion
This compound represents a significant advancement in the potential pharmacological management of disorders of diminished motivation. Its demonstrated efficacy in a well-controlled clinical trial, coupled with a plausible and compelling mechanism of action, positions it as a high-priority candidate for further development. The data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest to alleviate these debilitating symptoms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacologic Approaches for the Management of Apathy in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parkinsonian apathy responds to dopaminergic stimulation of D2/D3 receptors with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - The Movement Disorders Prescriber's Guide to Parkinson's Disease [cambridge.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scite.ai [scite.ai]
- 10. A Systematic Review of Pharmacological Interventions for Apathy in Aging Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Effects of this compound in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Piribedil in Preclinical Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Piribedil in preclinical rodent models, summarizing its mechanism of action, dosage regimens, and relevant experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in various neurological and psychiatric disorders.
Mechanism of Action
This compound is a non-ergoline dopamine agonist with a unique pharmacological profile.[1][2][3] It primarily acts as a partial agonist at dopamine D2 and D3 receptors, mimicking the action of endogenous dopamine.[4][5][6] This makes it particularly relevant for conditions characterized by dopaminergic deficits, such as Parkinson's disease.[4] In Parkinson's disease models, the stimulation of D2 and D3 receptors by this compound can help alleviate motor symptoms like tremors, rigidity, and bradykinesia.[4]
Beyond its dopaminergic activity, this compound also functions as an antagonist at α2-adrenergic receptors.[1][4][6] This antagonism enhances the release of norepinephrine, which can contribute to improved alertness and cognitive function.[4] This dual-action mechanism may underlie the cognitive benefits observed in some preclinical and clinical studies.[4][6] Furthermore, this compound has been noted to have minimal interaction with serotonergic, cholinergic, and histaminergic receptors.[2][3]
Signaling Pathway of this compound
Caption: this compound's dual mechanism of action.
Dosage and Administration in Rodent Models
The dosage of this compound in preclinical rodent studies varies depending on the animal model, the intended therapeutic effect, and the route of administration. The following tables summarize typical dosage ranges found in the literature.
Table 1: this compound Dosage in Rat Models
| Indication | Rat Strain | Route of Administration | Dosage Range (mg/kg) | Key Findings | Reference |
| L-DOPA-Induced Dyskinesia | Sprague-Dawley | Intraperitoneal (i.p.) | 5, 15, 40 | 5 and 40 mg/kg reduced dyskinesias. | [1] |
| Antidepressant-like Effects | Not Specified | Subcutaneous (s.c.) | 0.63 - 40.0 | Reduced immobility in forced swim test and restored sucrose intake in chronic mild stress model. | [7] |
| Cognitive Enhancement (Ischemia) | Not Specified | Not Specified | 25, 50 (daily) | Improved neurological function and learning/memory after global cerebral ischemia-reperfusion. | [8] |
| Pharmacokinetics | Not Specified | Intraperitoneal (i.p.) | 15 - 60 | Dose-dependent effects on striatal dopamine metabolism. | [9] |
Table 2: this compound Dosage in Mouse Models
| Indication | Mouse Strain | Route of Administration | Dosage Range (mg/kg/day) | Key Findings | Reference |
| Antidepressant-like Effects | Not Specified | Subcutaneous (s.c.) | 2.5 - 10.0 | Decreased immobility time in the forced swim test. | [7] |
| Memory Enhancement | Not Specified | Subcutaneous (s.c.) | 1, 10 | Improved relational/declarative memory in aged mice. | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Assessment of L-DOPA-Induced Dyskinesia in a 6-OHDA Rat Model
This protocol is adapted from studies investigating the effects of this compound on dyskinesias in a rat model of Parkinson's disease.[1]
1. Animal Model Creation:
- Unilaterally lesion the medial forebrain bundle with 6-hydroxydopamine (6-OHDA) in rats to induce a Parkinsonian phenotype.
- Allow for a post-surgery recovery period of at least 2-3 weeks.
2. L-DOPA Priming:
- Administer L-DOPA methyl ester (e.g., 12.5 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor like benserazide (e.g., 3.25 mg/kg, i.p.) twice daily for approximately 3 weeks to induce stable dyskinesias.
3. Drug Administration:
- On the test day, administer this compound (e.g., 5, 15, or 40 mg/kg, i.p.) or vehicle.
- Administer the L-DOPA/benserazide combination 5 minutes after the this compound injection.[5]
4. Behavioral Scoring:
- Immediately after L-DOPA administration, place the rat in a testing cage.
- Score for abnormal involuntary movements (AIMs) for 2 hours.[1]
- Categorize AIMs into locomotive dyskinesias (LD), axial dystonia (AD), orolingual dyskinesia (OD), and forelimb dyskinesia (FD).[1]
- Score each category on a scale of 0 to 4 based on the severity and persistence of the movements.
5. Data Analysis:
- Sum the scores for each AIM category to obtain a total dyskinesia score for each animal.
- Compare the scores between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
Experimental Workflow for Dyskinesia Study
Caption: A typical workflow for a preclinical dyskinesia study.
Protocol 2: Forced Swim Test for Antidepressant-like Activity
This protocol is based on studies evaluating the antidepressant-like effects of this compound in rodents.[7]
1. Apparatus:
- A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
2. Acclimation:
- On the day before the test, place each mouse or rat in the cylinder for a 15-minute pre-swim session to habituate them to the apparatus.
3. Drug Administration:
- On the test day, administer this compound (e.g., 2.5-10.0 mg/kg, s.c. for mice; 0.63-10.0 mg/kg, s.c. for rats) or vehicle.
- The time between drug administration and testing should be consistent (e.g., 30-60 minutes).
4. Test Session:
- Place the animal in the water-filled cylinder.
- Record the behavior for a 6-minute period.
- Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movements except for those necessary to keep the head above water.
5. Data Analysis:
- Compare the duration of immobility between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Protocol 3: Open Field Test for Locomotor Activity
The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.[11][12]
1. Apparatus:
- A square or circular arena with walls to prevent escape (e.g., 40x40x30 cm). The floor is typically divided into a grid of equal squares. The central area should be defined for anxiety-like behavior assessment.
2. Habituation:
- Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
3. Drug Administration:
- Administer this compound or vehicle at the desired dose and route. The timing of administration relative to the test should be standardized.
4. Test Procedure:
- Gently place the animal in the center of the open field arena.
- Allow the animal to explore the arena freely for a set period (e.g., 5-10 minutes).
- Record the session using a video camera mounted above the arena.
5. Behavioral Measures:
- Use automated tracking software or manual scoring to analyze the video recordings for:
- Total distance traveled: A measure of overall locomotor activity.
- Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
- Number of line crossings: Another measure of locomotor activity.
- Rearing frequency: A measure of exploratory behavior.
6. Data Analysis:
- Compare the behavioral measures between the different treatment groups using appropriate statistical analyses.
Dose-Response Relationship Logic
Caption: Logical relationship between this compound dose and outcomes.
References
- 1. The effect of this compound on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease: differential role of α(2) adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, this compound, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like properties of the anti-Parkinson agent, this compound, in rodents: mediation by dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of dopamine D2/D3 receptor agonist this compound on learning and memory of rats exposed to global cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of this compound and effects on dopamine metabolism: hepatic biotransformation is not a determinant of its dopaminergic action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of the dopaminergic agonists this compound and bromocriptine in three different memory paradigms in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
Application Note: Quantification of Piribedil in Brain Tissue by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piribedil is a non-ergot dopamine agonist with both D2/D3 receptor agonist and α2-adrenoceptor antagonist properties, primarily used in the treatment of Parkinson's disease. Understanding its distribution and concentration in the central nervous system is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in brain tissue. The described protocol is based on established methodologies and offers a reliable approach for preclinical and clinical research.[1]
Principle
This method utilizes reversed-phase HPLC with UV or fluorescence detection for the separation and quantification of this compound from brain tissue homogenates. The protocol involves tissue homogenization, followed by protein precipitation to extract the analyte of interest. An internal standard is used to ensure accuracy and precision.
Materials and Reagents
-
This compound Reference Standard: (Purity ≥99.0%)
-
Internal Standard (IS): Telmisartan or another suitable compound not present in the matrix.
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Ammonium Acetate: Analytical grade
-
Acetic Acid: Glacial, analytical grade
-
Water: Ultrapure, HPLC grade (e.g., Milli-Q or equivalent)
-
Brain Tissue: From study subjects (e.g., rats)
-
Phosphate Buffered Saline (PBS): pH 7.4
Equipment
-
HPLC System: With UV or Fluorescence detector
-
Analytical Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 250 × 4.6 mm, 5 µm)[1]
-
Homogenizer: (e.g., tissue tearor, ultrasonic homogenizer)
-
Centrifuge: Capable of reaching >10,000 x g
-
Vortex Mixer
-
Analytical Balance
-
pH Meter
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
Experimental Protocols
Standard and Sample Preparation
5.1.1. Preparation of Standard Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Telmisartan in 10 mL of methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.
5.1.2. Brain Tissue Homogenization
-
Accurately weigh the collected brain tissue samples.
-
Add ice-cold PBS (pH 7.4) at a ratio of 1:3 (w/v) (e.g., 1 g of tissue in 3 mL of PBS).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
Sample Extraction: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from brain homogenates.[1]
-
Pipette 200 µL of the brain homogenate into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (1 µg/mL) and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate the proteins.[2]
-
Vortex vigorously for 1-2 minutes.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC Operating Conditions
The following chromatographic conditions are based on a validated method for this compound analysis.[1]
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate Buffer (pH 5.0, adjusted with acetic acid) (38:62 v/v) |
| Column | Phenomenex Kinetex C18 (250 × 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection (UV) | 239 nm |
| Detection (Fluorescence) | Excitation: 239 nm, Emission: 385 nm |
| Run Time | Approximately 10 minutes |
Calibration and Quantification
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standard solutions.
-
The concentration of this compound in the brain tissue samples can be determined from the linear regression equation of the calibration curve.
Data Presentation
The performance of the HPLC method for this compound quantification in brain tissue is summarized in the tables below. The data is adapted from a validated study.[1]
Table 1: Linearity and Range
| Detector | Linearity Range (ng/g) | Correlation Coefficient (r²) |
| PDA (UV) | 450 - 9000 | > 0.99 |
| Fluorescence | 15 - 900 | > 0.99 |
Table 2: Precision and Accuracy
| Detector | Concentration (ng/g) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| PDA (UV) | 500 | < 10 | < 10 | 90 - 110 |
| 4000 | < 10 | < 10 | 90 - 110 | |
| 8000 | < 10 | < 10 | 90 - 110 | |
| Fluorescence | 20 | < 10 | < 10 | 90 - 110 |
| 400 | < 10 | < 10 | 90 - 110 | |
| 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery
| Detector | Concentration (ng/g) | Recovery (%) |
| PDA (UV) | 500 | > 85 |
| 8000 | > 85 | |
| Fluorescence | 20 | > 85 |
| 800 | > 85 |
Discussion
This application note provides a robust and reliable HPLC method for the quantification of this compound in brain tissue. The use of protein precipitation is a straightforward and effective extraction technique.[1] For enhanced sensitivity, fluorescence detection is recommended.[1]
Matrix Effects: Biological matrices like brain tissue are complex and can cause matrix effects, leading to ion suppression or enhancement in the detector response.[4][5] It is crucial to evaluate matrix effects during method validation. This can be done by comparing the response of the analyte in the post-extraction spiked matrix with the response of the analyte in a neat solution.[6] If significant matrix effects are observed, further sample clean-up using techniques like solid-phase extraction (SPE) may be necessary.
Internal Standard Selection: The choice of internal standard is critical for the accuracy of the method. The IS should have similar physicochemical properties and extraction recovery to the analyte. Telmisartan has been shown to be a suitable internal standard for this compound analysis.[1]
Conclusion
The detailed protocol and performance data presented in this application note provide a comprehensive guide for researchers to accurately and precisely quantify this compound in brain tissue samples using HPLC. This method is suitable for pharmacokinetic studies and other research applications requiring the determination of this compound concentrations in the central nervous system.
References
- 1. Development and validation of rapid and sensitive LC methods with PDA and fluorescence detection for determination of this compound in rat plasma and brain tissues and their pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for LC-MS/MS Analysis of Piribedil and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of Piribedil and its principal metabolites in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are compiled from published research and are intended to serve as a valuable resource for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Introduction
This compound is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease. Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers the high selectivity and sensitivity required for the determination of these analytes at low concentrations typically found in plasma.
This compound undergoes extensive first-pass metabolism, primarily through demethylation, p-hydroxylation, and N-oxidation.[1] One of the major pharmacologically active metabolites is 1-(3,4-dihydroxybenzyl) 4-(2-pyrimidinyl)-piperazine, also known as the catechol metabolite (S584). This application note provides a detailed method for the analysis of this compound and outlines a proposed strategy for the simultaneous analysis of its key metabolites.
Experimental Protocols
Sample Preparation: Protein Precipitation for this compound
A simple and rapid protein precipitation method is widely used for the extraction of this compound from plasma.[2][3]
Protocol:
-
To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., d8-Piribedil).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Proposed Sample Preparation for Simultaneous Analysis of this compound and its Metabolites
For the simultaneous extraction of the less non-polar metabolites, a more rigorous extraction method may be required. An adapted three-step extraction procedure is proposed below, based on a published HPLC-UV method.[1]
Protocol:
-
To 1 mL of plasma, add an appropriate internal standard.
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Perform a liquid-liquid extraction with 5 mL of an organic solvent mixture (e.g., ethyl acetate/hexane).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction from the aqueous layer.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following LC conditions have been reported for the successful separation of this compound.[2][3] These conditions can be used as a starting point for the simultaneous analysis of its metabolites, with potential modifications to the gradient to ensure adequate separation.
| Parameter | Condition |
| Column | C18 Phenomenex Gemini (150 x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase A | 10 mM Ammonium Acetate Buffer[2][3] |
| Mobile Phase B | Acetonitrile[2][3] |
| Gradient | Isocratic: 75% A and 25% B[2][3] |
| Flow Rate | 1 mL/min[2][3] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Run Time | 5 minutes[2][3] |
Mass Spectrometry (MS) Conditions
Detection and quantification are performed using a triple quadrupole mass spectrometer in the positive ion mode with Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 299 | 135[2][3] |
| d8-Piribedil (IS) | 307 | 135[2][3] |
| p-Hydroxylated Metabolite (Proposed) | 315 | 135 |
| Catechol Metabolite (S584) (Proposed) | 315 | 151 |
| N-oxide Metabolite (Proposed) | 315 | 135 |
Note: The MRM transitions for the metabolites are proposed based on their chemical structures and may require optimization.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound analysis.[2][3]
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 3.4–5952 pg/mL[2][3] |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 3.4 pg/mL |
Table 2: Precision and Accuracy
| Intra-day (n=6) | Inter-day (n=6) | |
| Precision (%RSD) | 2.45–9.94%[2][3] | 2.14–5.47%[2][3] |
| Accuracy (%Bias) | 92.78–99.97%[2][3] | 95.73–101.99%[2][3] |
Table 3: Recovery and Stability
| Parameter | Value |
| Recovery of Analyte | 96.94%[2][3] |
| Recovery of Internal Standard | 111.18%[2][3] |
| Benchtop Stability (24h) | Stable[2][3] |
| Autosampler Stability (48h) | Stable[2][3] |
| Freeze-Thaw Stability (5 cycles) | Stable[2][3] |
| Long-term Stability (-70°C, 11 days) | Stable[2][3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Metabolic Pathway of this compound
References
Application Notes and Protocols for Transdermal Piribedil Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piribedil is a non-ergot dopamine agonist with antagonist properties at α2-adrenergic receptors, primarily used in the treatment of Parkinson's disease (PD).[1][2][3] Its oral administration is associated with low bioavailability (<10%) and a relatively short half-life, necessitating frequent dosing and leading to potential gastrointestinal side effects.[4] Transdermal delivery offers a promising alternative by providing continuous and controlled drug administration, bypassing first-pass metabolism, and potentially improving patient compliance and reducing side effects.[5] These application notes provide a detailed protocol for the transdermal administration of this compound in animal models of Parkinson's disease, covering formulation, in vitro permeation studies, and in vivo evaluation.
Mechanism of Action and Signaling Pathway
This compound primarily exerts its therapeutic effects through the stimulation of dopamine D2 and D3 receptors in the brain, compensating for the dopamine deficiency characteristic of Parkinson's disease.[1][3] By acting as a dopamine agonist, it helps to alleviate motor symptoms such as tremors, rigidity, and bradykinesia.[1] Additionally, this compound's antagonism of α2-adrenergic receptors enhances norepinephrine release, which may contribute to its observed benefits on cognitive function and alertness.[1]
Caption: Signaling pathway of this compound.
Data Presentation
Table 1: Example Formulation for this compound Transdermal Patch
| Component | Function | Example Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 5 - 15 |
| Eudragit RL 100 / RS 100 | Polymer Matrix | 10 - 20 |
| HPMC (Hydroxypropyl methylcellulose) | Polymer Matrix / Adhesion | 5 - 15 |
| Propylene Glycol | Plasticizer / Penetration Enhancer | 5 - 10 |
| Oleic Acid | Penetration Enhancer | 2 - 5 |
| Ethanol / Dichloromethane | Solvent | q.s. |
Note: The optimal formulation should be determined through experimental studies.
Table 2: Pharmacokinetic Parameters of this compound via Different Administration Routes
| Animal Model | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Human | Oral (prolonged-release) | 50 mg | 0.35 ± 0.20 | 10.87 ± 10.95 | 4.62 ± 3.30 | [6][7][8] |
| Rat | Intranasal (in situ gel) | Not Specified | ~250 (Brain) | ~1 | ~1200 (Brain) | [4] |
| Rat | Intraperitoneal | 15-60 mg/kg | Not Specified | Not Specified | Not Specified | [9][10] |
| Common Marmoset | Transdermal (patch) | 2.5-10.0 mg/animal | Positive correlation with efficacy | Not Specified | Not Specified | [11][12] |
Experimental Protocols
I. Preparation of this compound Transdermal Patches
This protocol describes the preparation of a matrix-type transdermal patch using the solvent casting evaporation technique.
Materials:
-
This compound
-
Eudragit RL 100 or RS 100
-
Hydroxypropyl methylcellulose (HPMC)
-
Propylene glycol
-
Oleic acid
-
Ethanol
-
Dichloromethane
-
Backing membrane (e.g., 3M Scotchpak™)
-
Release liner (e.g., siliconized polyester film)
-
Petri dish
-
Magnetic stirrer
-
Ultrasonicater
Procedure:
-
Accurately weigh the required amounts of this compound, Eudragit, and HPMC.
-
Dissolve the weighed polymers in a suitable solvent system (e.g., a mixture of ethanol and dichloromethane) with continuous stirring using a magnetic stirrer until a clear, homogenous solution is formed.
-
In a separate container, dissolve the this compound in a small amount of the solvent and then add it to the polymer solution.
-
Add the plasticizer (propylene glycol) and the penetration enhancer (oleic acid) to the solution and mix thoroughly.
-
Sonicate the solution for 15-30 minutes to remove any entrapped air bubbles.
-
Pour the solution into a clean, dry Petri dish lined with the backing membrane.
-
Cover the Petri dish with a funnel in an inverted position to allow for controlled evaporation of the solvent at room temperature for 24 hours.
-
After complete evaporation of the solvent, carefully remove the patch from the Petri dish.
-
Apply the release liner to the adhesive side of the patch.
-
Cut the patch into the desired size and store in a desiccator until further use.
II. In Vitro Skin Permeation Study
This protocol outlines the use of a Franz diffusion cell to assess the permeation of this compound from the prepared transdermal patch through excised animal skin.
Materials:
-
Franz diffusion cell apparatus
-
Excised rat abdominal skin
-
Prepared this compound transdermal patch
-
Phosphate buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
Water bath
-
HPLC system for drug analysis
Procedure:
-
Euthanize a rat and carefully excise the abdominal skin. Remove any subcutaneous fat and hair.
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 37 ± 0.5°C using a circulating water bath. Stir the receptor fluid continuously with a magnetic stirrer.
-
Apply the this compound transdermal patch to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
At the end of the study, dismantle the setup, and determine the amount of drug remaining in the patch and retained in the skin.
III. In Vivo Study in a Rat Model of Parkinson's Disease
This protocol describes the induction of a Parkinson's disease model in rats using 6-hydroxydopamine (6-OHDA) and the subsequent evaluation of the transdermal this compound patch.
A. Induction of 6-OHDA Lesion:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for injection into the medial forebrain bundle.
-
Slowly inject a solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the target site.
-
Leave the injection needle in place for a few minutes before slowly retracting it.
-
Suture the incision and allow the animal to recover.
-
Assess the lesion by observing rotational behavior induced by apomorphine or amphetamine after 2-3 weeks.
B. Transdermal Patch Application and Pharmacokinetic Study:
-
Shave the dorsal area of the rat 24 hours before patch application.
-
Apply the prepared this compound transdermal patch to the shaved area.
-
At predetermined time points, collect blood samples via a suitable method, such as from the tail vein or through a cannulated jugular vein.[3][13]
-
Process the blood samples to obtain plasma and analyze for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
C. Behavioral Assessment:
-
Perform behavioral tests such as the cylinder test or apomorphine-induced rotation test to evaluate the motor function of the animals before and after the application of the transdermal patch.
-
Compare the behavioral outcomes of the treated group with a placebo-treated control group.
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for transdermal this compound evaluation.
References
- 1. Behavioral Phenotypes Associated with MPTP Induction of Partial Lesions in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 4. currentseparations.com [currentseparations.com]
- 5. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 6. Simple and rapid LC-MS/MS method for determination of this compound in human plasma [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The MPTP marmoset model of parkinsonism: a multi-purpose non-human primate model for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of this compound and effects on dopamine metabolism: hepatic biotransformation is not a determinant of its dopaminergic action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Transdermal administration of this compound reverses MPTP-induced motor deficits in the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Assessment of Piribedil Efficacy in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piribedil is a non-ergot dopamine agonist with a unique pharmacological profile, acting as a D2/D3 receptor agonist and an alpha-2 adrenergic antagonist.[1][2] This dual mechanism of action makes it a compound of significant interest for the treatment of both motor and non-motor symptoms of Parkinson's disease (PD).[2][3] Preclinical evaluation of this compound's efficacy relies on robust and reproducible behavioral testing in animal models that mimic the progressive neurodegeneration and motor deficits characteristic of PD.
These application notes provide detailed protocols for key behavioral tests used to assess the therapeutic potential of this compound in rodent models of Parkinson's disease, including the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models.[4][5][6] The protocols are supplemented with data presentation guidelines and visualizations to aid in experimental design and data interpretation.
Signaling Pathways of this compound
This compound's therapeutic effects are mediated through its interaction with dopamine and adrenergic signaling pathways. As a D2/D3 agonist, it mimics the action of dopamine in the brain, compensating for the loss of dopaminergic neurons in the substantia nigra.[2] Its antagonist activity at alpha-2 adrenergic receptors enhances norepinephrine release, which may contribute to its effects on alertness and cognitive function.[2]
Experimental Protocols
A standardized workflow is critical for obtaining reliable and reproducible data in behavioral studies. The following diagram outlines the key stages of a typical preclinical study evaluating this compound's efficacy.
Cylinder Test for Forelimb Asymmetry
The cylinder test is a widely used method to assess forelimb use asymmetry in unilateral rodent models of Parkinson's disease, such as the 6-OHDA model.[7][8]
Objective: To quantify the spontaneous use of the forelimbs during exploratory rearing behavior.
Materials:
-
Transparent cylinder (e.g., 20 cm diameter, 30 cm height for rats; smaller for mice).[9]
-
Video recording equipment.
-
Software for slow-motion video analysis.
Protocol:
-
Place the animal in the transparent cylinder and start video recording.
-
Allow the animal to explore freely for a predetermined period (e.g., 5-10 minutes).[8]
-
Record the number of independent wall contacts made with the left forelimb, right forelimb, and both forelimbs simultaneously during rearing.
-
A total of at least 20 contacts should be recorded for reliable analysis.[8]
-
After the test, return the animal to its home cage.
-
Analyze the video recordings in slow motion to accurately score the forelimb contacts.
Data Analysis: Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of contacts. The formula is:
% Contralateral Limb Use = (Number of contralateral limb contacts + 0.5 * Number of bilateral contacts) / (Total number of contacts) * 100
Rotarod Test for Motor Coordination and Balance
The rotarod test is a standard method for evaluating motor coordination, balance, and motor learning in rodent models of Parkinson's disease.[10]
Objective: To measure the time an animal can stay on a rotating rod.
Materials:
-
Rotarod apparatus with adjustable speed.
-
Timer.
Protocol:
-
Habituation/Training:
-
Place the animals on the stationary rod for a brief period.
-
Initiate rotation at a low speed (e.g., 4 RPM) for a set duration (e.g., 1-2 minutes) for several trials over 2-3 days prior to testing.[11]
-
-
Testing:
-
Place the animal on the rod and start the rotation, either at a constant speed or with accelerating speed (e.g., 4 to 40 RPM over 5 minutes).[11]
-
Record the latency to fall from the rod. A trial can be stopped after a predetermined cut-off time (e.g., 300 seconds) if the animal does not fall.
-
Perform multiple trials (e.g., 3-4) with an inter-trial interval (e.g., 15-30 minutes) to minimize fatigue.[12]
-
Data Analysis: The primary measure is the latency to fall (in seconds). The average latency across trials for each animal is typically used for statistical analysis.
Assessment of Levodopa-Induced Dyskinesia (LID)
Chronic levodopa (L-DOPA) treatment in Parkinson's disease models can lead to the development of abnormal involuntary movements (AIMs), also known as levodopa-induced dyskinesia.[13][14] this compound's potential to mitigate these LIDs is a key area of investigation.
Objective: To quantify the severity of L-DOPA-induced abnormal involuntary movements.
Materials:
-
Observation cages.
-
Video recording equipment.
-
Levodopa (L-DOPA) and a peripheral DOPA decarboxylase inhibitor (e.g., benserazide).[15]
-
A validated AIMs rating scale.
Protocol:
-
Induction of LIDs:
-
AIMs Rating:
-
On the test day, administer this compound or vehicle, followed by the L-DOPA/benserazide injection after a specified pre-treatment time.
-
Place the animal in the observation cage.
-
Observe and score the AIMs at regular intervals (e.g., every 10-20 minutes) for a total duration of 2-3 hours.[16]
-
AIMs are typically categorized into axial, limb, and orolingual (ALO) subtypes and scored on a severity scale (e.g., 0-4).[16]
-
Data Analysis: The AIMs score for each category is multiplied by the duration score (how long the AIMs are present). The sum of these scores provides a total AIMs score for each time point. The area under the curve (AUC) for the total AIMs score over the observation period can be calculated for each animal.
Data Presentation
Quantitative data from these behavioral tests should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Forelimb Asymmetry in the Cylinder Test (6-OHDA Rat Model)
| Treatment Group | N | % Contralateral Limb Use (Mean ± SEM) |
| Vehicle | 10 | 15.2 ± 2.5 |
| This compound (5 mg/kg) | 10 | 30.8 ± 3.1 |
| This compound (10 mg/kg) | 10 | 45.1 ± 4.2 |
| L-DOPA (6 mg/kg) | 10 | 48.5 ± 3.9 |
| Fictional data for illustrative purposes. Statistical significance vs. vehicle: *p < 0.05, *p < 0.01. |
Table 2: Effect of this compound on Motor Coordination in the Rotarod Test (MPTP Mouse Model)
| Treatment Group | N | Latency to Fall (s) (Mean ± SEM) |
| Vehicle | 12 | 85.4 ± 10.2 |
| This compound (2.5 mg/kg) | 12 | 122.7 ± 12.5 |
| This compound (5 mg/kg) | 12 | 165.3 ± 15.1 |
| L-DOPA (20 mg/kg) | 12 | 175.9 ± 14.8 |
| Fictional data for illustrative purposes. Statistical significance vs. vehicle: *p < 0.05, *p < 0.01. |
Table 3: Effect of this compound on Levodopa-Induced Dyskinesia (6-OHDA Rat Model)
| Treatment Group | N | Total AIMs Score (AUC) (Mean ± SEM) |
| L-DOPA (6 mg/kg) | 8 | 1850 ± 150 |
| L-DOPA + this compound (5 mg/kg) | 8 | 1120 ± 120 |
| L-DOPA + this compound (10 mg/kg) | 8 | 750 ± 95** |
| Fictional data for illustrative purposes. Statistical significance vs. L-DOPA alone: *p < 0.05, *p < 0.01. |
Conclusion
The behavioral tests outlined in these application notes provide a robust framework for evaluating the efficacy of this compound in preclinical models of Parkinson's disease. Consistent and detailed application of these protocols, coupled with clear data presentation, will enable researchers to generate high-quality, reproducible data to further elucidate the therapeutic potential of this compound for the treatment of Parkinson's disease.
References
- 1. The effect of this compound on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease: differential role of α(2) adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Rotarod-Test for Mice [protocols.io]
- 12. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 13. Video: Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease [jove.com]
- 14. Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rating of levodopa-induced dyskinesia in 6-OHDA lesioned mice [protocols.io]
- 16. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Piribedil: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piribedil is a non-ergot dopamine agonist with binding affinity for dopamine D2 and D3 receptors. It also exhibits antagonist properties at α2-adrenergic receptors.[1][2][3][4] These characteristics make it a valuable tool for in vitro studies investigating dopaminergic and adrenergic signaling pathways, particularly in the context of neurodegenerative diseases like Parkinson's disease, as well as other neurological and psychiatric disorders.[2][4] This document provides detailed protocols for the preparation and storage of this compound solutions for cell culture experiments, along with methodologies for common in vitro assays.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility of this compound in various solvents commonly used in cell culture applications.
| Solvent | Solubility | Molar Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | ~60 mg/mL | ~201.11 mM | [5] |
| Dimethylformamide (DMF) | ~10 mg/mL | ~33.52 mM | [5] |
| Ethanol | ~10 mg/mL | ~33.51 mM | [5] |
| Water | Insoluble | - | [5] |
| 1:6 solution of DMF:PBS (pH 7.2) | ~0.14 mg/mL | ~0.47 mM | [5] |
Solution Preparation Protocols
3.1. Preparation of High-Concentration Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which can be further diluted to working concentrations.
Materials:
-
This compound powder (MW: 298.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Accurately weigh out 2.98 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 100 µL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Aliquot the 100 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (up to several months) or at 4°C for short-term use (up to one week).
3.2. Preparation of Working Solutions for Cell Culture
Working solutions of this compound are prepared by diluting the high-concentration stock solution in cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.1-0.5%.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Serial Dilution: Perform serial dilutions of the 100 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution.
-
Final DMSO Concentration: Calculate the final DMSO concentration in your working solutions to ensure it remains below the cytotoxic threshold for your specific cell line.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately. Do not store diluted this compound solutions in culture medium for extended periods.
Storage and Stability
Proper storage of this compound solutions is essential to maintain their biological activity.
| Solution Type | Storage Temperature | Duration | Notes |
| This compound Powder | -20°C | ≥ 4 years | Store in a dry, dark place. |
| High-Concentration Stock in DMSO | -20°C | Several months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| High-Concentration Stock in DMSO | 4°C | Up to 1 week | For short-term use. Protect from light. |
| Aqueous Working Solutions | Not Recommended | Not Recommended | This compound is sparingly soluble in aqueous buffers; do not store for more than one day. |
Experimental Protocols
5.1. Cell Culture and Maintenance
The choice of cell line will depend on the specific research question. Commonly used cell lines for neuropharmacological studies that are relevant for this compound's mechanism of action include:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells express dopamine receptors and are often used to model dopaminergic neurons.[6][7]
-
PC12: A rat pheochromocytoma cell line that differentiates into a sympathetic neuron-like phenotype in the presence of nerve growth factor (NGF). These cells are useful for studying neuronal differentiation and signaling.[8][9]
-
Primary Neurons: Cultures of neurons isolated directly from rodent brain tissue (e.g., cortex, hippocampus, or substantia nigra) provide a more physiologically relevant model system.[10]
General Cell Culture Protocol:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
For differentiation of SH-SY5Y or PC12 cells, follow established protocols (e.g., treatment with retinoic acid for SH-SY5Y or NGF for PC12 cells).
-
Plate cells at a suitable density for the specific assay to be performed.
5.2. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells plated in a 96-well plate
-
This compound working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
5.3. Neuroprotection Assay
This assay assesses the ability of this compound to protect neuronal cells from a toxic insult.
Materials:
-
Differentiated neuronal cells (e.g., SH-SY5Y or primary neurons) plated in a 96-well plate
-
A neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA), MPP+, or hydrogen peroxide)
-
This compound working solutions
-
Reagents for a cell viability assay (e.g., MTT or LDH assay)
Procedure:
-
Cell Plating and Differentiation: Plate and differentiate neuronal cells as required.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 1-24 hours) before inducing toxicity.
-
Induction of Toxicity: Add the neurotoxic agent to the wells (with the this compound-containing medium still present or after a wash step, depending on the experimental design).
-
Incubation: Incubate for the appropriate time to induce cell death (e.g., 24 hours).
-
Assessment of Cell Viability: Perform a cell viability assay (e.g., MTT assay) to quantify the protective effect of this compound.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Dual Mechanism of Action
This compound acts as an agonist at dopamine D2/D3 receptors and an antagonist at α2-adrenergic receptors. This dual action leads to the modulation of downstream signaling cascades.
Caption: this compound's dual signaling pathways.
Experimental Workflow for a Neuroprotection Study
The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound in a cell culture model.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-2 Adrenergic Receptors - Life Science Products [stressmarq.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
- 10. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Studying Piribedil's Effect on Vigilance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to investigate the effects of Piribedil on vigilance. Detailed protocols for both clinical and preclinical studies are included, along with data presentation guidelines and visualizations of key pathways and workflows.
Introduction to this compound and Vigilance
This compound is a non-ergot dopamine agonist that primarily stimulates dopamine D2 and D3 receptors in the brain.[1][2] In addition to its dopaminergic activity, this compound also acts as an antagonist at alpha-2 adrenergic receptors.[1][2] This dual mechanism of action is thought to contribute to its therapeutic effects in Parkinson's disease, including potential benefits for non-motor symptoms like impaired vigilance.[1] Vigilance, or sustained attention, is the ability to maintain focus and remain alert to stimuli over prolonged periods.[3] Deficits in vigilance are common in various neurological and psychiatric conditions and can be induced by factors like sleep deprivation.[4]
The study of this compound's impact on vigilance is crucial for understanding its full therapeutic potential and for developing treatments for conditions characterized by attentional deficits.
Signaling Pathways of this compound
This compound's effects on vigilance are mediated through its interaction with dopaminergic and adrenergic signaling pathways in the brain. As a D2/D3 receptor agonist, it mimics the action of dopamine, which is critical for cognitive functions, including attention.[1][5] Its antagonism of alpha-2 adrenergic receptors enhances the release of norepinephrine, a neurotransmitter that plays a key role in alertness and arousal.[1]
Data Presentation
Quantitative data from studies investigating this compound's effect on vigilance should be summarized in clearly structured tables for easy comparison.
Table 1: Clinical Study on this compound's Effect on Vigilance in Parkinson's Disease Patients with Excessive Daytime Sleepiness (PiViCog-PD Study)
| Outcome Measure | This compound Group | Comparator Group (Pramipexole or Ropinirole) | p-value | Reference |
| Primary Endpoint | ||||
| Median Reaction Time (TAP Vigilance Subtest, second 15 mins) | 996 ms | 954 ms | 0.68 | [6] |
| Secondary Endpoint | ||||
| Change in Epworth Sleepiness Scale Score | -4 points | -2 points | 0.01 | [6] |
Table 2: Preclinical Study on this compound's Effect on L-DOPA-Induced Dyskinesias in a Rat Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg, i.p.) | Effect on Turning Behavior and Dyskinesias | Reference |
| This compound | 5 | Reduction | [3] |
| This compound | 15 | No significant effect | [3] |
| This compound | 40 | Reduction | [3] |
Experimental Protocols
Clinical Study Protocol: Double-Blind, Randomized, Controlled Trial
This protocol is based on the design of the PiViCog-PD study, which investigated the influence of this compound on vigilance in patients with Parkinson's disease and excessive daytime sleepiness.[6]
1. Study Population:
-
Patients diagnosed with Parkinson's disease.
-
Experiencing excessive daytime sleepiness, which can be quantified using the Epworth Sleepiness Scale (ESS).
-
Stable on other antiparkinsonian medication.
2. Study Design:
-
A multi-week (e.g., 11-week) randomized, active-controlled, rater-blinded trial.
-
Experimental Group: Switch from current dopamine agonist to this compound (e.g., dose range 100-300 mg per day).
-
Control Group: Continue treatment with other non-ergot dopamine agonists like pramipexole or ropinirole.
-
Dosage of this compound should be titrated to be equivalent to the previous dopamine agonist.
3. Outcome Measures:
-
Primary Outcome: Vigilance, assessed using the Test battery for Attention Performances (TAP). The key metric is the median reaction time during the second 15 minutes of the vigilance subtest.[6]
-
Secondary Outcomes:
-
Subjective sleepiness, measured by the Epworth Sleepiness Scale.
-
Motor symptoms, evaluated using the Unified Parkinson's Disease Rating Scale (UPDRS).
-
Global clinical impression.
-
4. Electroencephalography (EEG) and Event-Related Potentials (ERPs):
-
EEG recordings can be performed at baseline and at the end of the treatment period to assess changes in brain electrical activity.
-
Analysis of frequency bands (e.g., alpha, beta) can provide insights into alertness levels.
-
ERP studies, focusing on components like N1 (related to selective attention) and P3b (related to stimulus evaluation), can be used to probe the neurophysiological mechanisms of vigilance.[7]
Preclinical Study Protocol: Rodent Model of Vigilance
This protocol outlines a preclinical study to assess the effects of this compound on sustained attention in rodents using the 5-Choice Serial Reaction Time Task (5-CSRTT).[8][9]
1. Animals:
-
Adult male rats or mice.
2. Apparatus:
-
Standard 5-CSRTT operant chambers equipped with five nose-poke apertures, a food dispenser, and a house light.[8]
3. Behavioral Training:
-
Animals are trained to detect a brief light stimulus presented in one of the five apertures and to respond by nose-poking the illuminated aperture to receive a food reward.[8][9]
-
Training proceeds through stages of increasing difficulty (e.g., longer inter-trial intervals, shorter stimulus durations) to achieve stable baseline performance.
4. Drug Administration:
-
This compound can be administered subcutaneously or intraperitoneally at various doses (e.g., 0.63-40 mg/kg) prior to behavioral testing.[3][10]
-
A vehicle-treated control group and a positive control (e.g., a known stimulant) should be included.
5. Outcome Measures:
-
Accuracy: Percentage of correct responses.
-
Omissions: Number of trials with no response.
-
Premature Responses: Responses made before the stimulus presentation (a measure of impulsivity).[8]
-
Reaction Time: Time from stimulus onset to the correct response.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease: differential role of α(2) adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pub.dzne.de [pub.dzne.de]
- 5. Clinical Effects of this compound in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TAP - Test of Attentional Performance [psytest.net]
- 8. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rodent model of attention: the 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidepressant-like properties of the anti-Parkinson agent, this compound, in rodents: mediation by dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Piribedil-Induced Side Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with Piribedil administration in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-ergot dopamine agonist that primarily stimulates dopamine D2 and D3 receptors in the brain.[1][2] It is used in the treatment of Parkinson's disease.[1][2] In addition to its dopaminergic activity, this compound also acts as an antagonist at alpha-2 adrenergic receptors, which can enhance norepinephrine release.[1] This dual action on both dopaminergic and adrenergic systems contributes to its therapeutic effects.[1]
Q2: What are the most common side effects of this compound observed in animal studies?
A2: Based on preclinical literature, the most commonly reported side effects in animal models, particularly rodents, include changes in locomotor activity, gastrointestinal issues (manifesting as pica in rats, an analogue for nausea and vomiting), and cardiovascular effects such as hypotension.[3][4][5] At higher doses, dyskinesia (involuntary movements) can also be observed, especially in models of Parkinson's disease.[6]
Q3: Are there species-specific differences in this compound-induced side effects?
A3: Yes, the manifestation and severity of side effects can vary between species. For instance, while rodents do not vomit, they exhibit pica (the consumption of non-nutritive substances like kaolin) as a response to nausea-inducing agents.[7] Primates, on the other hand, may exhibit overt emesis. The cardiovascular responses and motor effects can also differ based on the species and the specific animal model being used.
Q4: At what dose ranges are side effects typically observed?
A4: The dose at which side effects appear is dependent on the animal species, the route of administration, and the specific effect being measured. For instance, in rats, changes in locomotor activity have been observed at doses ranging from 1.25 mg/kg to 40 mg/kg.[2] Dyskinesias in rat models of Parkinson's disease have been studied with this compound doses of 5, 15, and 40 mg/kg.[6] It is crucial to perform dose-response studies in your specific experimental setup to determine the therapeutic window and the threshold for adverse effects.
Q5: How can I minimize the side effects of this compound in my animal studies?
A5: Minimizing side effects often involves careful dose selection, the use of appropriate animal models, and proactive management strategies. Starting with a low dose and gradually escalating to the desired therapeutic level can help animals acclimatize. For specific side effects, targeted interventions as outlined in the Troubleshooting Guides below can be implemented. Additionally, ensuring proper animal welfare, including appropriate housing and handling, can reduce stress and potentially mitigate some adverse reactions.
Troubleshooting Guides
Managing Gastrointestinal Distress (Pica) in Rodents
Issue: Rats or mice are observed consuming bedding or other non-nutritive substances (pica), indicating nausea, following this compound administration. This is often accompanied by a decrease in food and water intake.
Possible Causes:
-
Dopamine D2 receptor stimulation in the chemoreceptor trigger zone (CTZ).[5]
-
Direct irritation of the gastrointestinal tract.
Troubleshooting Steps:
-
Dose Adjustment:
-
Reduce the dose of this compound to the lowest effective level.
-
Administer the total daily dose in several smaller, spaced-out injections instead of a single bolus.
-
-
Dietary Modifications:
-
Provide highly palatable and easily digestible food to encourage eating.
-
Ensure fresh water is readily available to prevent dehydration.
-
-
Pharmacological Intervention (with caution and proper validation):
-
Co-administration of a peripheral dopamine D2 receptor antagonist, such as domperidone, has been shown to mitigate nausea and vomiting induced by some dopamine agonists.[6] Note: The use of any additional drug must be carefully considered and justified in the experimental protocol as it may interfere with the primary outcomes of the study. A pilot study to assess the impact of the anti-emetic on your experimental endpoints is recommended.
-
-
Acclimatization:
-
Administer a low dose of this compound for a few days before escalating to the therapeutic dose to allow the animal to develop tolerance to the gastrointestinal effects.
-
Experimental Protocol: Assessing Pica as a Measure of Nausea
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: House animals individually to accurately measure food, water, and kaolin intake.
-
Materials:
-
Standard rodent chow.
-
Water bottles.
-
Kaolin pellets (a non-nutritive clay).
-
-
Procedure:
-
Acclimatize rats to the housing conditions and the presence of kaolin pellets for at least 3 days prior to the experiment.
-
Establish baseline measurements of daily food, water, and kaolin intake for 24-48 hours.
-
Administer this compound at the desired dose and route.
-
Measure food, water, and kaolin consumption at regular intervals (e.g., 2, 4, 8, and 24 hours) post-administration.
-
A significant increase in kaolin consumption compared to baseline and control animals is indicative of pica.
-
Managing Hypotension
Issue: A significant drop in blood pressure is observed after this compound administration. This can be particularly problematic in anesthetized animals or in studies involving cardiovascular measurements in conscious animals.
Possible Causes:
-
Stimulation of presynaptic dopamine D2 receptors on sympathetic nerves, which inhibits norepinephrine release.[8]
-
Actions on central and peripheral alpha-2 adrenoceptors that inhibit the sympathetic nervous system.[8]
Troubleshooting Steps:
-
Monitoring:
-
Continuously monitor blood pressure using telemetry or a non-invasive tail-cuff system, especially during the initial hours after drug administration.
-
Obtain baseline blood pressure readings before this compound administration.[4]
-
-
Dose and Administration:
-
Start with a lower dose of this compound and gradually increase it to the target dose over several days.
-
Consider a continuous infusion via an osmotic minipump for long-term studies to maintain stable plasma concentrations and avoid sharp peaks that may induce hypotension.
-
-
Supportive Care (for conscious animals):
-
Ensure easy access to water and food.
-
Maintain a stable and comfortable ambient temperature.
-
Handle animals gently to minimize stress, which can exacerbate cardiovascular changes.
-
-
Management in Anesthetized Animals:
-
Reduce the concentration of inhalant anesthetics, as they can also cause vasodilation and hypotension.[4]
-
Administer intravenous fluids (e.g., lactated Ringer's solution) to support blood volume. A typical starting bolus for a rat is 5-10 ml/kg.
-
In severe cases, and if it does not interfere with the study's objectives, a vasopressor agent may be considered under veterinary guidance.
-
Experimental Protocol: Monitoring Blood Pressure in Conscious Rats
-
Animals: Normotensive rat strains (e.g., Sprague-Dawley, Wistar).
-
Methodology:
-
Surgically implant a telemetric blood pressure transducer for continuous monitoring or acclimatize the animals to a non-invasive tail-cuff system.
-
Allow for a post-operative recovery period of at least one week for telemetry-implanted animals. For tail-cuff measurements, acclimate the rats to the restraint and measurement procedure for several days before the experiment.
-
Record baseline blood pressure and heart rate for at least 24 hours prior to drug administration.
-
Administer this compound at the desired dose and route.
-
Record blood pressure and heart rate continuously or at frequent intervals (e.g., every 15-30 minutes for the first few hours, then hourly) for at least 24 hours post-dosing.
-
Analyze the data for significant changes from baseline and in comparison to a vehicle-treated control group.
-
Managing Changes in Locomotor Activity
Issue: this compound administration leads to either hyperactivity or sedation, which may interfere with behavioral experiments.
Possible Causes:
-
Hyperactivity: Stimulation of postsynaptic dopamine D2/D3 receptors.
-
Sedation: Potential stimulation of presynaptic dopamine autoreceptors at lower doses, leading to reduced dopamine release.
Troubleshooting Steps:
-
Dose-Response Characterization:
-
Conduct a thorough dose-response study to identify the dose range that produces the desired therapeutic effect without causing confounding changes in general locomotor activity.
-
The effects on locomotor activity can be biphasic, with lower doses sometimes causing sedation and higher doses causing hyperactivity.
-
-
Timing of Behavioral Testing:
-
Characterize the time course of this compound's effects on locomotor activity.
-
Conduct your primary behavioral experiments during a time window when the effects on general locomotion are minimal or have stabilized.
-
-
Habituation:
-
Ensure animals are thoroughly habituated to the testing environment to minimize novelty-induced hyperactivity, which could be confounded with a drug effect.
-
Experimental Protocol: Assessing Locomotor Activity
-
Apparatus: Open-field arena or automated activity chambers equipped with infrared beams.
-
Procedure:
-
Habituate the animals to the testing apparatus for a set period (e.g., 30-60 minutes) for one or more days before the experiment.
-
On the test day, place the animal in the apparatus and record baseline activity for a defined period (e.g., 30 minutes).
-
Administer this compound or vehicle.
-
Immediately return the animal to the apparatus and record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for the desired duration (e.g., 1-2 hours).
-
Analyze the data in time bins to understand the onset, peak, and duration of the drug's effect on activity.
-
Quantitative Data on this compound-Induced Side Effects
| Animal Model | Side Effect | Dose Range | Route of Administration | Observed Effect | Citation(s) |
| Rat | Dyskinesia (in 6-OHDA model) | 5, 15, 40 mg/kg | Intraperitoneal | Dose-dependent effects on different types of dyskinesia. 5 and 40 mg/kg reduced some forms, while 40 mg/kg increased others. | [6] |
| Rat (28-day old) | Locomotor Activity | 1.25 - 10.0 mg/kg | Not specified | No significant effect on activity. | [2] |
| Rat (28-day old) | Locomotor Activity | 40 mg/kg | Not specified | Significant increase in activity. | [2] |
| Mouse | Antidepressant-like effects (Forced Swim Test) | 2.5 - 10.0 mg/kg | Subcutaneous | Dose-dependent decrease in immobility time. | [9] |
| Rat | Antidepressant-like effects (Forced Swim Test) | 0.63 - 10.0 mg/kg | Subcutaneous | Reduced immobility. | [9] |
| Rat | Chronic Mild Stress | 2.5 - 40.0 mg/kg | Subcutaneous | Restored sucrose intake. | [9] |
| Human (Case Report) | Hypotension and Bradycardia | 75 - 100 mg | Oral | Significant drop in blood pressure and heart rate. | [4] |
Visualizations
This compound's Primary Signaling Pathways
Caption: this compound's dual action on presynaptic and postsynaptic receptors.
Experimental Workflow for Assessing this compound-Induced Side Effects
Caption: A generalized workflow for preclinical assessment of this compound's side effects.
Logical Relationship for Troubleshooting Hypotension
Caption: A decision tree for managing this compound-induced hypotension in animal studies.
References
- 1. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. Hypotension and bradycardia, a serious adverse effect of this compound, a case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease: differential role of α(2) adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypotension and bradycardia, a serious adverse effect of this compound, a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidepressant-like properties of the anti-Parkinson agent, this compound, in rodents: mediation by dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Piribedil Dosage to Minimize Dyskinesia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Piribedil dosage to minimize dyskinesia in preclinical Parkinson's disease (PD) models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound to manage Parkinson's disease, and how might it minimize dyskinesia?
This compound is a non-ergoline dopamine agonist that stimulates D2 and D3 dopamine receptors.[1][2] Unlike some other dopamine agonists, it also possesses antagonist properties at α2-adrenergic receptors.[2][3] This dual mechanism is thought to contribute to its antiparkinsonian effects with a potentially lower risk of inducing dyskinesia compared to levodopa (L-DOPA). The α2-adrenoceptor antagonism may help to modulate noradrenergic pathways, which are implicated in the development of L-DOPA-induced dyskinesia (LID).[3]
Q2: What are the standard preclinical models for studying this compound's effect on dyskinesia?
The most common preclinical models are the 6-hydroxydopamine (6-OHDA)-lesioned rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primate model. Both models replicate the dopamine depletion seen in Parkinson's disease and are widely used to assess the efficacy and side effects of antiparkinsonian drugs, including the induction of dyskinesia with chronic L-DOPA treatment.[1][3]
Q3: How is dyskinesia quantified in these preclinical models?
In the 6-OHDA rat model, dyskinesia is typically assessed using the Abnormal Involuntary Movements (AIMs) rating scale. AIMs are categorized into axial, limb, and orolingual movements and are scored based on their severity and duration. In MPTP-treated primates, a global dyskinesia rating scale is used to score the severity of choreic and dystonic movements.
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound for in vivo administration.
-
Problem: this compound has low aqueous solubility, which can make preparing solutions for injection challenging.
-
Solution: For parenteral administration, this compound can be dissolved in a vehicle containing a small amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), followed by dilution with saline or phosphate-buffered saline (PBS). It is crucial to establish the maximum tolerated concentration of the solvent in your animal model to avoid vehicle-induced toxicity. For oral administration, this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose.
Issue 2: High variability in dyskinesia scores between animals.
-
Problem: Significant inter-animal variability in the severity of L-DOPA-induced dyskinesia is a common challenge.
-
Solution:
-
Consistent Lesions: Ensure the consistency of the 6-OHDA or MPTP lesions. The extent of dopamine depletion directly impacts the severity of dyskinesia. Post-mortem verification of the lesion with tyrosine hydroxylase (TH) staining is recommended.
-
Standardized Scoring: Dyskinesia scoring should be performed by at least two blinded observers to ensure inter-rater reliability. Video recording the behavioral sessions for later review can also improve consistency.
-
Acclimatization: Ensure animals are properly acclimatized to the testing environment to reduce stress-induced behavioral artifacts.
-
Issue 3: Unexpected behavioral side effects in animals treated with this compound.
-
Problem: Researchers may observe behaviors not directly related to motor improvement or dyskinesia, such as hyperactivity or stereotypy.
-
Solution:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the optimal therapeutic window for this compound. Higher doses may lead to off-target effects.
-
Detailed Behavioral Phenotyping: In addition to dyskinesia scoring, use a comprehensive battery of behavioral tests to assess other potential effects of the drug, such as locomotor activity, anxiety-like behavior, and cognitive function.
-
Distinguish from Dyskinesia: Carefully distinguish stereotyped behaviors from true dyskinetic movements. Stereotypies are often repetitive, patterned movements, whereas dyskinesias are typically more irregular and involuntary.
-
Data Presentation
Table 1: Effect of this compound Dosage on L-DOPA-Induced Dyskinesia Subclasses in 6-OHDA Lesioned Rats
| This compound Dose (mg/kg, i.p.) | Axial Dystonia (AD) Score | Orolingual Dyskinesia (OD) Score | Forelimb Dyskinesia (FD) Score | Locomotive Dyskinesia (LD) Score |
| 0 (L-DOPA only) | Baseline | Baseline | Baseline | Baseline |
| 5 | Reduced | Reduced | Reduced | No significant change |
| 15 | No significant reduction | No significant reduction | No significant reduction | No significant change |
| 40 | Reduced | Reduced | Reduced | Increased |
Data summarized from a study where rats were pre-treated with this compound before L-DOPA (12.5 mg/kg) administration.[3]
Table 2: Comparative Dyskinesia Profile of this compound and L-DOPA in MPTP-Treated Marmosets
| Treatment | Dosage | Dyskinesia Severity |
| L-DOPA | 12.5 mg/kg (orally, twice daily) | Progressive and marked dyskinesia |
| This compound | 4.0-5.0 mg/kg (orally) | Significantly lower degree and intensity of dyskinesia |
Data from a 28-day study in drug-naïve MPTP-lesioned common marmosets.[1]
Experimental Protocols
Protocol 1: 6-OHDA Rat Model of Parkinson's Disease and L-DOPA-Induced Dyskinesia
-
Animal Model: Adult male Sprague-Dawley rats (200-250g).
-
6-OHDA Lesion:
-
Anesthetize the rat with isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA (8 µg in 4 µl of 0.02% ascorbic acid in saline) unilaterally into the medial forebrain bundle (MFB).
-
Allow a recovery period of at least 2 weeks.
-
-
L-DOPA Treatment:
-
Administer L-DOPA methyl ester (6-12.5 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor like benserazide (3.25-15 mg/kg, i.p.) once daily for 21 days to induce dyskinesia.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer the desired dose of this compound (e.g., 5, 15, 40 mg/kg, i.p.) 30 minutes prior to L-DOPA injection.
-
-
Dyskinesia Assessment (AIMs Scoring):
-
On testing days, place the rats in individual transparent cages for observation.
-
Score for axial, limb, and orolingual AIMs every 20 minutes for a total of 180 minutes post-L-DOPA injection.
-
Each AIM subtype is scored on a severity scale of 0 to 4 (0 = absent, 4 = continuous).
-
Protocol 2: MPTP Primate Model of Parkinson's Disease and Dyskinesia Assessment
-
Animal Model: Adult common marmosets (Callithrix jacchus).
-
MPTP Administration:
-
Administer MPTP (2 mg/kg, s.c.) daily for 5 consecutive days to induce parkinsonism.
-
Monitor the animals for parkinsonian symptoms using a validated primate rating scale.
-
-
Drug Treatment:
-
Administer L-DOPA (e.g., 12.5 mg/kg, p.o.) with carbidopa twice daily to induce dyskinesia.
-
For the experimental group, administer this compound (e.g., 4.0-5.0 mg/kg, p.o.) once daily.
-
-
Dyskinesia Assessment:
-
Observe the animals for the presence and severity of choreiform and dystonic movements.
-
Score dyskinesia using a standardized primate dyskinesia rating scale at regular intervals after drug administration.
-
Mandatory Visualizations
Caption: this compound's dual action on α2 and D2/D3 receptors.
Caption: Experimental workflow for assessing this compound's effect on dyskinesia.
References
- 1. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, this compound, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Piribedil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Piribedil.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high oral bioavailability for this compound?
A1: The oral bioavailability of this compound is very low, reported to be less than 10%.[1][2][3][4] This is primarily attributed to two key factors:
-
Low Aqueous Solubility: this compound is highly lipophilic and practically insoluble in water, which limits its dissolution in the gastrointestinal (GI) fluid—a prerequisite for absorption.[5][6][7]
-
Extensive First-Pass Metabolism: After absorption from the GI tract, this compound undergoes significant metabolism in the liver (primarily demethylation, p-hydroxylation, and N-oxidation) before it can reach systemic circulation.[1][8] This metabolic process rapidly converts the parent drug into various metabolites, reducing the amount of active this compound that is available.[8]
Q2: My Solid Lipid Nanoparticle (SLN) formulation of this compound shows inconsistent particle size and low drug entrapment. What experimental factors should I investigate?
A2: Inconsistent results in SLN formulation are common. Key factors influencing particle size, polydispersity index (PDI), and entrapment efficiency include the choice of lipids and surfactants, and the homogenization process parameters.[5][9] Consider the following troubleshooting steps:
-
Lipid and Surfactant Screening: The type and concentration of the solid lipid and surfactant are critical.[9] Ensure the lipid has good solubilizing capacity for this compound and that the surfactant concentration is optimal to stabilize the nanoparticles without causing toxicity.
-
Homogenization Parameters: Both hot and cold homogenization techniques can be used.[6] For hot homogenization, critically evaluate the following:
-
Temperature: The temperature of the lipid and aqueous phases should be maintained at least 5-10°C above the melting point of the lipid to ensure the drug is fully dissolved and the lipid is molten.
-
Homogenization Speed and Time: High shear forces are necessary for reducing particle size. Optimize the speed (RPM) and duration of the high-shear homogenization step.
-
Sonication: An additional ultrasonication step can further reduce particle size and PDI.
-
-
Drug-Lipid Ratio: A very high drug-to-lipid ratio can lead to drug expulsion from the lipid matrix upon cooling and crystallization, resulting in low entrapment efficiency. Experiment with different ratios to find the optimal loading capacity.
Below is a workflow to guide your optimization process.
Q3: What are Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), and how can they be applied to this compound?
A3: SNEDDS are anhydrous mixtures of oils, surfactants, and sometimes cosurfactants or cosolvents, that spontaneously form fine oil-in-water nanoemulsions (droplet size < 200 nm) upon gentle agitation in an aqueous medium, such as the GI fluid.[10][11][12] This system is particularly suitable for lipophilic drugs like this compound (Log P > 2), which fall under BCS Class II (low solubility, high permeability).[13][14]
Advantages for this compound:
-
Enhanced Solubilization: The drug remains in a dissolved state within the oil droplets, circumventing the dissolution step which is a rate-limiting factor for absorption.[10]
-
Improved Permeability: The small droplet size provides a large interfacial area for drug partitioning and absorption.[14] Certain excipients used in SNEDDS can also inhibit P-glycoprotein efflux pumps and gut wall metabolism.[10]
-
Reduced First-Pass Metabolism: The formulation can promote lymphatic transport, allowing a portion of the absorbed drug to bypass the liver, thereby reducing the extent of first-pass metabolism.
The development process involves screening excipients for their ability to solubilize this compound and constructing pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and cosurfactant that form stable nanoemulsions.[12]
Q4: Can alternative routes of administration like buccal or nasal delivery improve this compound's bioavailability?
A4: Yes, exploring alternative routes that bypass the GI tract and liver is a valid strategy.
-
Buccal Delivery: Mucoadhesive buccal tablets have been developed for this compound to provide controlled release and enable absorption directly through the buccal mucosa into the systemic circulation.[15][16] This route avoids both gastric acid degradation and hepatic first-pass metabolism.[16] Studies using polymers like HPMC have shown promising results for controlled release and ex vivo permeation.[15]
-
Nasal Delivery: The nasal route offers rapid onset of action and direct nose-to-brain delivery, which is highly advantageous for a neuro-active drug like this compound.[2][17] Research on this compound-loaded SLNs dispersed in an in-situ gelling system for intranasal administration has demonstrated a significant increase in brain drug concentration compared to other routes.[2][17] This approach not only enhances bioavailability but also targets the drug to its site of action.
Experimental Protocols & Data
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from methodologies described for preparing lipid nanoparticles.[6][9]
Materials:
-
This compound (API)
-
Solid Lipid (e.g., Glyceryl monostearate, tristearin)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Weigh the required amounts of this compound and the solid lipid. Heat them together in a beaker at a temperature 5-10°C above the melting point of the lipid until a clear, homogenous molten liquid is formed.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at a moderate speed (e.g., 5000-8000 rpm) for 5-10 minutes. This forms a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer.
-
Note: If a high-pressure homogenizer is unavailable, high-speed homogenization followed by probe sonication can be used as an alternative to reduce particle size.
-
-
Cooling and Nanoparticle Formation: Place the resulting nanoemulsion in an ice bath to cool it down. The rapid cooling of the molten lipid globules causes them to solidify, forming the SLNs with the entrapped drug.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Ex Vivo Permeation Study Using Sheep Buccal Mucosa
This protocol is designed to evaluate the permeation of this compound from a formulation (e.g., mucoadhesive tablet) across a biological membrane.[15][16]
Apparatus:
-
Franz Diffusion Cell
-
Sheep buccal mucosa (obtained from a local abattoir, used within 2 hours of slaughter)
-
Phosphate Buffered Saline (PBS), pH 6.8 (Receptor medium)
-
Magnetic stirrer
Procedure:
-
Mucosa Preparation: Carefully separate the buccal mucosa from the underlying connective tissue. Equilibrate the tissue in the receptor medium for 30 minutes before mounting.
-
Cell Setup: Mount the prepared buccal mucosa on a Franz diffusion cell with the mucosal side facing the donor compartment and the connective tissue side facing the receptor compartment. Ensure there are no air bubbles.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (37 ± 0.5°C) PBS (pH 6.8). Maintain continuous stirring with a magnetic bead.
-
Sample Application: Place the this compound formulation (e.g., buccal tablet) in the donor compartment, in direct contact with the mucosal surface.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the receptor compartment for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Data Summary: Pharmacokinetic Parameters of this compound Formulations
The following table summarizes pharmacokinetic data from a study on this compound-loaded SLNs dispersed in an in-situ gel (PBD-SLN-ISG) for intranasal administration in rats, compared to an intranasal suspension (PBD-Susp). While not an oral route, this data highlights the potential of nanoformulations to drastically improve drug delivery to the target site.
| Parameter | PBD-Susp (Intranasal) | PBD-SLN-ISG (Intranasal) | Fold Change | Reference |
| Brain AUC (ng.h/g) | Data implies a lower value | Data implies a higher value | ~4-fold increase | [2][17] |
| Plasma Cmax (ng/mL) | Data implies a higher value | Data implies a lower value | ~2.3-fold reduction | [2][17] |
| Direct Transport % (DTP) | < 0 | 27% | N/A | [2][17] |
This table illustrates that the advanced formulation (PBD-SLN-ISG) significantly increased drug concentration in the brain while reducing systemic exposure, indicating effective nose-to-brain targeting.[2][17] Studies on oral solid lipid particles in rabbits also confirmed that the bioavailability was higher than that of pure this compound.[5][9]
References
- 1. This compound - The Movement Disorders Prescriber's Guide to Parkinson's Disease [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation and in vitro-in vivo evaluation of this compound solid lipid micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Portico [access.portico.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. rjpn.org [rjpn.org]
- 14. iajps.com [iajps.com]
- 15. Optimization of this compound mucoadhesive tablets for efficient therapy of Parkinson's disease: physical characterization and ex vivo drug permeation through buccal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, optimization and pharmacokinetic evaluation of this compound loaded solid lipid nanoparticles dispersed in nasal in situ gelling system for effective management of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Piribedil Technical Support Center: Addressing Variability in Behavioral Responses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in behavioral responses observed during experiments with Piribedil.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-ergot dopamine agonist that primarily stimulates dopamine D2 and D3 receptors in the brain.[1][2][3] By mimicking the action of dopamine, it helps to compensate for reduced dopamine levels, which is particularly relevant in conditions like Parkinson's disease.[1][3] Additionally, this compound acts as an antagonist at alpha-2 adrenergic receptors, which enhances the release of norepinephrine and may contribute to its effects on alertness and cognitive function.[1][3]
Q2: What are the known pharmacokinetic properties of this compound in common laboratory animals?
This compound undergoes extensive metabolism, and its oral bioavailability is relatively low. In rats, after intraperitoneal (IP) administration, this compound's effects on striatal dopamine metabolism are dose-dependent and correlate with its concentration in the brain.[4] Notably, its metabolites appear in only trace amounts in the rat brain and are not thought to contribute significantly to its dopaminergic effects in this species.[4] Formulations can significantly impact bioavailability; for instance, solid lipid nanoparticles have been shown to increase brain AUC by approximately four-fold in rats when administered intranasally compared to a standard suspension.[5]
Q3: What are the common behavioral tests used to assess the efficacy of this compound?
Several behavioral assays are employed to evaluate the effects of this compound in animal models, including:
-
Forced Swim Test: To assess antidepressant-like effects by measuring immobility time.[6][7][8][9][10]
-
Elevated Plus Maze: To evaluate anxiety-like behaviors by measuring the time spent in open versus closed arms.[2][11][12][13][14]
-
Spontaneous Object Recognition: To assess effects on memory.[15]
-
Radial Maze Tasks: To evaluate spatial and working memory.[15]
-
Rotational Behavior in 6-OHDA lesioned models: To measure the motor effects of the drug in models of Parkinson's disease.[16][17][18]
Q4: Are there known genetic factors that can influence the response to this compound?
While specific studies on this compound are limited, variability in response to dopamine agonists, in general, can be influenced by genetic factors affecting the dopamine system. This includes variations in dopamine receptor genes (e.g., DRD2, DRD3) that can alter receptor density and function. The expression of D2 receptors has been shown to be a heritable trait, and certain genetic variants can influence D2 receptor levels, which could in turn affect the response to a D2/D3 agonist like this compound.
Troubleshooting Guide
Problem 1: High variability in behavioral responses between individual animals in the same experimental group.
-
Possible Cause 1: Genetic Diversity: Outbred rodent stocks (e.g., Sprague-Dawley, Wistar rats) have inherent genetic diversity, which can lead to significant individual differences in drug response.[1]
-
Solution: Consider using inbred strains to reduce genetic variability. If using outbred stocks is necessary, ensure a sufficiently large sample size to account for this variability and use appropriate statistical analyses.
-
-
Possible Cause 2: Environmental and Experimental Factors: Minor variations in housing conditions, handling, and the experimental environment can contribute to behavioral variability.[1][19]
-
Solution: Standardize all experimental procedures meticulously. This includes consistent handling of animals, maintaining a stable housing environment (light/dark cycle, temperature, humidity), and ensuring the testing apparatus and room are identical for all subjects.[1][19] Pre-handling the animals for several days before the experiment can also help reduce stress-induced variability.[2]
-
-
Possible Cause 3: Inconsistent Drug Administration: Improper or inconsistent administration of this compound can lead to variable plasma and brain concentrations.
-
Solution: Ensure accurate and consistent dosing for each animal. For intraperitoneal (IP) injections, ensure the injection is made into the peritoneal cavity and not into the intestines or other organs. For oral gavage, ensure the entire dose is delivered to the stomach.
-
Problem 2: Lack of a clear dose-response relationship in our behavioral assay.
-
Possible Cause 1: Inverted U-shaped Dose-Response Curve: Dopamine agonists often exhibit a non-monotonic, or inverted U-shaped, dose-response curve for certain behaviors, where higher doses can lead to a decrease in the desired effect.[20]
-
Solution: Test a wider range of doses, including lower and intermediate concentrations, to fully characterize the dose-response relationship. It is possible that the optimal dose lies within a narrow window.
-
-
Possible Cause 2: Drug Solubility and Stability Issues: this compound has low aqueous solubility, and improper preparation of the dosing solution can lead to inaccurate concentrations and precipitation.[21][22]
-
Solution: Follow a validated protocol for preparing this compound solutions. It is often dissolved in a small amount of an organic solvent like DMSO or ethanol before being diluted in a vehicle suitable for animal administration.[23] Ensure the final solution is stable and homogenous. For oral administration, a suspension in a vehicle like methylcellulose may be necessary.[23]
-
-
Possible Cause 3: Saturation of Receptors: At higher doses, the target dopamine receptors may become saturated, leading to a plateau in the behavioral response.
-
Solution: Correlate behavioral data with pharmacokinetic data to understand the relationship between drug concentration in the brain and the observed effects.
-
Problem 3: Unexpected or paradoxical behavioral effects are observed.
-
Possible Cause 1: Off-Target Effects: Besides its primary action on D2/D3 receptors, this compound is also an antagonist at alpha-2 adrenergic receptors. This can lead to complex and sometimes unexpected behavioral outcomes, as the noradrenergic system is also involved in modulating mood, arousal, and motor activity.[2]
-
Solution: To dissect the contribution of the dopaminergic and adrenergic systems, consider co-administration with selective antagonists for either receptor system. For example, using a selective alpha-2 adrenergic agonist could counteract the antagonistic effects of this compound at these receptors.
-
-
Possible Cause 2: Activation of Different Signaling Pathways: Dopamine receptors can couple to multiple intracellular signaling pathways. The specific behavioral output may depend on which pathways are preferentially activated at different doses.
-
Solution: This is an area of ongoing research. If unexpected effects are consistently observed, it may be worth investigating the downstream molecular changes in relevant brain regions.
-
-
Possible Cause 3: Behavioral Side Effects: At higher doses, this compound can induce side effects such as sedation, nausea, or stereotyped behaviors, which can interfere with the performance in the primary behavioral task.[24]
-
Solution: Carefully observe the animals for any signs of adverse effects. If side effects are present, consider lowering the dose. It may also be necessary to choose a behavioral paradigm that is less susceptible to these confounding factors.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Species | Route of Administration | Dose | Cmax (plasma) | Tmax (plasma) | AUC (brain) | Reference |
| Cmax | Human | Oral | 50 mg | 350.91 ± 199.49 pg/mL | 10.87 ± 10.95 h | N/A | [25] |
| AUC (brain) | Rat | Intranasal (Suspension) | N/A | N/A | N/A | Baseline | [5] |
| AUC (brain) | Rat | Intranasal (SLN-ISG) | N/A | N/A | N/A | ~4-fold increase vs. Suspension | [5] |
N/A: Not available in the cited source. SLN-ISG: Solid Lipid Nanoparticle in-situ gel.
Table 2: Dose-Response Data for this compound in Rodent Behavioral Models
| Behavioral Test | Species | Route of Administration | Dose Range | Effect | Reference |
| Forced Swim Test | Mouse | Subcutaneous | 2.5 - 10.0 mg/kg | Decreased immobility time | |
| Forced Swim Test | Rat | Subcutaneous | 0.63 - 10.0 mg/kg | Reduced immobility | |
| Spontaneous Object Recognition | Rat | Subcutaneous | 10 mg/kg | Enhanced recognition | [15] |
| Spatial Discrimination (Radial Maze) | Mouse | Subcutaneous | 1 and 10 mg/kg | Improved performance in aged mice | [15] |
| Working Memory (Radial Maze) | Mouse | Subcutaneous | 10 mg/kg | Improved performance in aged mice | [15] |
| L-DOPA Induced Dyskinesias | Rat | Intraperitoneal | 5 and 40 mg/kg | Reduced dyskinesias |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. The final concentration of DMSO in the injected solution should be kept to a minimum (ideally <5%) to avoid solvent toxicity.
-
Once fully dissolved, add the appropriate volume of sterile saline to reach the final desired concentration.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Prepare the solution fresh on the day of the experiment. If storage is necessary, consult the manufacturer's guidelines, but short-term storage at 4°C is generally acceptable for many solutions. Always visually inspect for precipitation before use.
-
Protocol 2: Forced Swim Test in Mice
-
Apparatus:
-
A transparent cylindrical container (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.[6]
-
-
Procedure:
-
Administer this compound or vehicle to the mice at the desired pre-treatment time (e.g., 30 minutes before the test).
-
Gently place each mouse into the cylinder of water for a 6-minute session.[6][9]
-
Record the entire session using a video camera.
-
After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
An observer, blind to the experimental conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test.[9] Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Protocol 3: Elevated Plus Maze in Rats
-
Apparatus:
-
Procedure:
-
Administer this compound or vehicle to the rats at the specified pre-treatment time.
-
Place the rat in the center of the maze, facing one of the open arms.[12]
-
Allow the rat to explore the maze for a 5-minute period.[12]
-
Record the session with a video camera and use tracking software to measure the time spent in the open arms and the closed arms, as well as the number of entries into each arm.
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action on dopaminergic and adrenergic systems.
References
- 1. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated plus maze protocol [protocols.io]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Kinetics of this compound and effects on dopamine metabolism: hepatic biotransformation is not a determinant of its dopaminergic action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, optimization and pharmacokinetic evaluation of this compound loaded solid lipid nanoparticles dispersed in nasal in situ gelling system for effective management of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 11. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Comparative effects of the dopaminergic agonists this compound and bromocriptine in three different memory paradigms in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdbneuro.com [mdbneuro.com]
- 18. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of behavioral changes in T-maze alternation from dopamine D1 agonists with different receptor coupling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation and in vitro-in vivo evaluation of this compound solid lipid micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Impact of behavioral side effects on the management of Parkinson patients treated with dopamine agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. public.pensoft.net [public.pensoft.net]
Technical Support Center: Optimization of HPLC Parameters for Piribedil Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Piribedil. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides systematic guidance to troubleshoot common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape, such as tailing or fronting, can significantly impact the accuracy and precision of quantification.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | This compound has pKa values of 6.91 and 1.3.[2][3] Operating near the pKa of an analyte can lead to inconsistent ionization and peak tailing.[4] Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this compound, a mobile phase pH of around 2.5 is often effective.[2][5][6] |
| Secondary Interactions with Silanol Groups | Residual silanol groups on the silica-based stationary phase can interact with basic compounds like this compound, causing peak tailing.[1][4] Use an end-capped column or add a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.01%) to mask the silanol groups.[2][3] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing.[1][7][8] Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Buildup of contaminants on the column or degradation of the stationary phase can lead to poor peak shapes.[7][9] Wash the column with a strong solvent or, if necessary, replace the column. |
| Extra-column Effects | Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[4] Use tubing with a narrow internal diameter and minimize the length of connections. |
Troubleshooting Workflow for Poor Peak Shape:
Caption: Troubleshooting workflow for addressing poor peak shape in HPLC analysis.
Issue 2: Retention Time Shifts
Inconsistent retention times can lead to misidentification of peaks and inaccurate quantification.[10][11]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Changes in Mobile Phase Composition | Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength and cause retention time drift.[12] Prepare fresh mobile phase daily and ensure proper mixing and degassing. |
| Fluctuations in Column Temperature | Variations in the column oven temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[12] Use a reliable column oven and ensure it is set to a stable temperature (e.g., 30°C or 50°C).[2][5][6] |
| Inconsistent Flow Rate | Leaks in the pump or fittings, or issues with the pump itself, can lead to a variable flow rate.[10][12] Regularly inspect the HPLC system for leaks and perform routine pump maintenance. |
| Column Equilibration | Insufficient equilibration time with the mobile phase, especially after a gradient run or when using a new column, can cause retention times to shift in the initial injections.[12] Ensure the column is adequately equilibrated before starting the analysis. |
| Changes in Mobile Phase pH | For ionizable compounds like this compound, even small shifts in the mobile phase pH can significantly impact retention time.[13] Use a buffer in the mobile phase to maintain a stable pH. |
Logical Relationship for Diagnosing Retention Time Shifts:
Caption: Diagnostic flowchart for troubleshooting retention time shifts.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC parameters for this compound analysis?
A1: Based on published methods, the following parameters can be used as a starting point for the analysis of this compound in pharmaceutical formulations:
| Parameter | Recommended Condition |
| Column | C18 (e.g., Xterra RP18, Hypersil Gold C18), 150 x 4.6 mm, 5 µm[2][5] |
| Mobile Phase | Phosphate buffer (pH 2.5) and Acetonitrile (e.g., 80:20 v/v)[2][5][6] |
| Flow Rate | 1.0 - 1.5 mL/min[5][14] |
| Detection Wavelength | 238 - 240 nm[2][5] |
| Column Temperature | 30 - 50 °C[2][5][6] |
Q2: How can I ensure the stability-indicating nature of my HPLC method for this compound?
A2: To demonstrate that your method is stability-indicating, you must be able to separate the this compound peak from its potential degradation products.[5][6] This is typically achieved through forced degradation studies, where the drug product is exposed to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[2][5] The chromatograms from these stressed samples should show that the degradation product peaks are well-resolved from the main this compound peak.[5][6]
Q3: My baseline is noisy. What are the common causes and how can I fix it?
A3: A noisy baseline can be caused by several factors.[12][15] Common causes include:
-
Air bubbles in the detector: Degas the mobile phase thoroughly.
-
Contaminated mobile phase or detector cell: Use high-purity solvents and flush the detector cell.[16]
-
Pump issues: Pulsations from the pump can cause a noisy baseline. Ensure the pump is properly maintained.
-
Detector lamp nearing the end of its life: Replace the detector lamp if necessary.
Q4: I am observing split peaks. What could be the reason?
A4: Split peaks can be caused by a few issues:[16]
-
Partially blocked column frit: Backflush the column or replace the frit.
-
Column void: A void at the head of the column can cause peak splitting. Replacing the column is the best solution.[1]
-
Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Dissolve the sample in the mobile phase whenever possible.[9]
Experimental Protocols
Representative HPLC Method for this compound Assay in Tablets
This protocol is a summary of a typical isocratic reversed-phase HPLC method for the quantification of this compound.
1. Chromatographic Conditions:
-
Column: Hypersil Gold C18, 150 x 4.6 mm, 5 µm[2]
-
Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate buffer (containing 0.01% triethylamine, with the pH adjusted to 2.5 with phosphoric acid) and acetonitrile in a ratio of 80:20 (v/v).[2]
-
Flow Rate: 1.3 mL/min[2]
-
Injection Volume: 5 µL[2]
-
Column Temperature: 30°C[2]
-
Detection Wavelength: 238 nm[2]
-
Run Time: Approximately 5 minutes[2]
2. Standard Solution Preparation (50 µg/mL):
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of 0.1 N HCl and acetonitrile).[2][3]
-
Dilute with the mobile phase to achieve a final concentration of 50 µg/mL.[2]
3. Sample Preparation (from Tablets):
-
Place a whole tablet in a volumetric flask with a suitable diluent (e.g., 0.1 N HCl).[2][3]
-
Shake until the tablet is fully disintegrated.[2]
-
Further dilute with the mobile phase to a final expected concentration of 50 µg/mL.[2]
-
Filter the solution through a 0.45 µm filter before injection.[2]
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.
-
The tailing factor for the this compound peak should be less than 2.0.
-
The theoretical plates should be greater than 2000.
Method Development Workflow for this compound Analysis:
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Development and validation of rapid and sensitive LC methods with PDA and fluorescence detection for determination of this compound in rat plasma and brain tissues and their pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
- 16. rheniumgroup.co.il [rheniumgroup.co.il]
Technical Support Center: Analysis of Piribedil in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piribedil. Our goal is to help you ensure the stability and accurate quantification of this compound in your biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
This compound is susceptible to degradation through hydrolysis and oxidation. Forced degradation studies have shown that this compound can degrade under acidic, basic, and oxidative stress conditions[1]. Therefore, it is crucial to control the pH and minimize exposure to oxidizing agents during sample collection, processing, and storage.
Q2: Which anticoagulant should I use for blood collection when analyzing this compound?
Q3: What are the optimal storage conditions for plasma samples containing this compound?
To ensure long-term stability, plasma samples should be stored at -70°C. This compound has been shown to be stable in K2-EDTA plasma for at least 11 days at -70°C[3]. For short-term storage, such as on the benchtop during sample processing, this compound is stable for up to 24 hours at room temperature. It can also withstand up to five freeze-thaw cycles without significant degradation[3].
Q4: Can I analyze this compound in serum instead of plasma?
While plasma is the more commonly reported matrix for this compound analysis, serum can potentially be used. However, it is important to consider that the coagulation process in serum collection could theoretically impact drug stability. If using serum, it is essential to perform your own stability validation to ensure accurate and reproducible results.
Q5: What are some common sources of interference in this compound analysis?
Interference can arise from endogenous plasma components, metabolites of this compound, or co-administered medications. A well-developed chromatographic method, such as LC-MS/MS, is crucial for separating this compound from potential interferences. One study noted that common medications like caffeine, paracetamol, and ibuprofen did not interfere with their LC-MS/MS method for this compound[2][3].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Degradation during sample handling: Prolonged exposure to room temperature, inappropriate pH. | - Process samples on ice and minimize time on the benchtop. - Ensure the pH of any solutions used during extraction is controlled, ideally within a neutral to slightly acidic range. This compound has shown pH-dependent solubility, with higher solubility in acidic conditions[4]. |
| Inefficient extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal. | - For protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile) to plasma is sufficient (a 2:1 ratio is a good starting point). - Optimize vortexing and centrifugation times and speeds to ensure complete protein removal. - Consider alternative extraction methods like solid-phase extraction (SPE) for cleaner samples, which may improve recovery. | |
| High Variability in Results | Inconsistent sample collection and processing: Differences in timing, temperature, or handling procedures between samples. | - Adhere strictly to a standardized protocol for all samples. - Ensure consistent timing for each step, from blood collection to freezing. - Avoid hemolysis, as it can release enzymes that may affect drug stability. |
| Freeze-thaw instability: Multiple freeze-thaw cycles can lead to degradation. | - Aliquot samples into smaller volumes after the initial processing to avoid repeated thawing of the entire sample. This compound is reported to be stable for up to five freeze-thaw cycles, but minimizing them is best practice[3]. | |
| Unexpected Peaks in Chromatogram | Degradation products: this compound may have degraded into one or more byproducts. | - Review your sample handling and storage procedures to identify any potential causes of degradation. - A stability-indicating chromatographic method should be used to separate the parent drug from any degradation products[1]. |
| Metabolites: The unexpected peaks could be metabolites of this compound. | - If using mass spectrometry, analyze the mass-to-charge ratio (m/z) of the unknown peaks to see if they correspond to known or predicted metabolites of this compound. | |
| Interference from co-administered drugs or endogenous compounds. | - Review the patient's medication history. - Optimize the chromatographic method (e.g., gradient, column chemistry) to improve the resolution of this compound from interfering peaks. - A highly selective detection method like tandem mass spectrometry (MS/MS) is recommended. |
Data on this compound Stability in Human Plasma (K2-EDTA)
The following table summarizes the stability of this compound under various conditions based on published data.
| Condition | Duration | Temperature | Stability | Reference |
| Benchtop Stability | 24 hours | Room Temperature | Stable | [3] |
| Autosampler Stability | 48 hours | 25°C | Stable | [3] |
| Freeze-Thaw Stability | 5 cycles | -70°C to Room Temp. | Stable | [3] |
| Long-Term Storage | 11 days | -70°C | Stable | [3] |
Experimental Protocols
Recommended Protocol for Blood Collection and Plasma Processing
This protocol is designed to minimize the degradation of this compound in collected samples.
-
Preparation:
-
Label pre-chilled K2-EDTA collection tubes with the subject ID, date, and time of collection.
-
Prepare a cooling rack or ice bath to place the tubes in immediately after collection.
-
-
Blood Collection:
-
Collect whole blood into the pre-chilled K2-EDTA tubes.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Do not shake vigorously to avoid hemolysis.
-
Place the tube in the cooling rack or ice bath.
-
-
Plasma Separation:
-
Within one hour of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
Storage:
-
Transfer the plasma into clearly labeled polypropylene cryovials.
-
If the analysis is not performed immediately, store the plasma samples at -70°C or lower.
-
Protocol for this compound Extraction from Plasma for LC-MS/MS Analysis
This protocol is based on a validated protein precipitation method[2][3].
-
Sample Thawing:
-
Thaw the frozen plasma samples in a refrigerated environment or on ice.
-
-
Internal Standard Spiking:
-
To 500 µL of the plasma sample in a microcentrifuge tube, add the internal standard solution (e.g., a deuterated analog of this compound). Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 1 mL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 5 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
-
-
Injection:
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system.
-
Visualizations
Potential Degradation Pathways of this compound
The following diagram illustrates the potential sites of hydrolytic and oxidative degradation of the this compound molecule. The piperazine and pyrimidine rings, as well as the methylenedioxy bridge, are areas that could be susceptible to chemical modification under suboptimal storage or handling conditions.
Caption: Potential degradation pathways of this compound.
Recommended Workflow for this compound Sample Handling and Analysis
This workflow diagram outlines the critical steps from sample collection to data acquisition to ensure the integrity of the results.
Caption: Recommended workflow for this compound analysis.
References
Technical Support Center: Enhancing Piribedil's Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments aimed at enhancing the blood-brain barrier (BBB) penetration of Piribedil.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to the brain?
This compound, a dopamine agonist used in the treatment of Parkinson's disease, faces challenges in crossing the blood-brain barrier (BBB) effectively. Its clinical utility can be limited by factors such as low oral bioavailability (<10%) and the need for high dosing frequency, which can lead to gastrointestinal side effects. The primary obstacle is the BBB itself, a highly selective barrier that restricts the passage of many substances from the bloodstream into the central nervous system (CNS).
Q2: What are the most promising strategies to enhance this compound's BBB penetration?
Current research focuses on several key strategies to improve this compound delivery to the brain:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) and nanosuspensions, can enhance its BBB penetration. These systems can protect the drug from degradation, improve its solubility, and facilitate transport across the BBB.
-
Intranasal Delivery: The nose-to-brain pathway offers a non-invasive route to bypass the BBB. Formulations like in-situ gelling systems containing this compound nanoparticles can increase drug residence time in the nasal cavity and promote direct transport to the brain via the olfactory and trigeminal nerves.[1]
-
Prodrug Approach: While specific this compound prodrugs are not yet widely reported in the literature, this remains a viable theoretical strategy. A prodrug is a chemically modified version of a drug that is inactive until it is metabolized in the body to release the active parent drug. Designing a this compound prodrug could potentially improve its lipophilicity or utilize specific transporters at the BBB to increase brain uptake.
Q3: Is this compound a substrate for P-glycoprotein (P-gp)?
Currently, there is no definitive, publicly available experimental data confirming that this compound is a substrate for the efflux transporter P-glycoprotein (P-gp). P-gp is a key component of the BBB that actively pumps many foreign substances out of the brain. If this compound were a P-gp substrate, this could significantly contribute to its poor brain penetration.
Recommendation for Researchers: It is highly recommended to conduct in vitro transporter assays to determine if this compound interacts with P-gp and other relevant ABC transporters. This information is crucial for selecting the most appropriate BBB penetration enhancement strategy.
Troubleshooting Guides
Nanoparticle Formulation
Issue 1: Low Encapsulation Efficiency (%EE) of this compound in Solid Lipid Nanoparticles (SLNs).
-
Possible Cause 1: Poor solubility of this compound in the lipid matrix.
-
Solution: Screen various solid lipids to find one with higher solubilizing capacity for this compound. The choice of lipid is a critical factor influencing drug loading.
-
-
Possible Cause 2: Drug partitioning into the aqueous phase during formulation.
-
Solution: Optimize the homogenization and/or sonication process. High-energy processes can sometimes lead to drug expulsion. Modifying the surfactant concentration can also help to stabilize the interface and retain the drug within the lipid core.
-
-
Possible Cause 3: Drug leakage during storage.
-
Solution: Investigate the crystalline state of the lipid matrix. A more ordered crystal lattice can lead to drug expulsion over time. The use of a mixture of lipids to create a less-ordered matrix (nanostructured lipid carriers or NLCs) can improve long-term stability and drug retention.
-
Issue 2: Inconsistent or large particle size in this compound nanosuspensions.
-
Possible Cause 1: Inefficient particle size reduction.
-
Solution: Optimize the parameters of your preparation method. For sonoprecipitation, adjust the sonication time and amplitude. For high-pressure homogenization, increase the number of cycles or the homogenization pressure.
-
-
Possible Cause 2: Particle aggregation.
-
Solution: Ensure an adequate concentration of a suitable stabilizer (e.g., surfactants, polymers). The choice and concentration of the stabilizer are critical to prevent agglomeration of the nanoparticles.
-
-
Possible Cause 3: Ostwald ripening.
-
Solution: This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by using a combination of stabilizers or by selecting a stabilizer that reduces the solubility of the drug in the dispersion medium.
-
In Vitro BBB Permeability Assays
Issue 3: High variability in apparent permeability (Papp) values in Transwell assays.
-
Possible Cause 1: Inconsistent cell monolayer integrity.
-
Solution: Regularly monitor the transendothelial electrical resistance (TEER) of your cell monolayers (e.g., Caco-2, MDCK, or bEnd.3 cells) to ensure the formation of tight junctions. Only use monolayers with TEER values within a pre-defined acceptable range for your experiments.
-
-
Possible Cause 2: Non-specific binding of this compound or nanoparticles to the Transwell membrane or apparatus.
-
Solution: Perform control experiments without cells to quantify the extent of binding. If significant binding is observed, consider pre-treating the wells with a blocking agent or using different membrane materials.
-
-
Possible Cause 3: Issues with the analytical method for quantifying this compound.
-
Solution: Validate your analytical method (e.g., HPLC, LC-MS/MS) for sensitivity, linearity, accuracy, and precision in the relevant biological matrix (cell culture medium).
-
Data Presentation
| Strategy | Formulation Details | In Vivo Model | Key Findings | Reference |
| Intranasal Solid Lipid Nanoparticles (SLNs) in In-Situ Gel | This compound-loaded SLNs (mean particle size ~358 nm, 15% drug loading) dispersed in a thermoresponsive methylcellulose gel. | Wistar rats | ~4-fold increase in brain AUC of this compound compared to intranasal suspension. Direct transport percentage (DTP) to the brain was 27%. | [2][3] |
| Intranasal Nanosuspension in In-Situ Gel | This compound nanosuspension prepared by sonoprecipitation (particle size 46.7-50.1 nm). | Not specified in the abstract. | Significantly accelerated dissolution of this compound. The formulation is a promising approach for brain-targeted treatment. | [4] |
| Oral Solid Lipid Micro- and Nanoparticles | This compound-loaded solid lipid particles prepared by hot and cold homogenization. | Rabbits | Higher bioavailability compared to pure this compound suspension. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsification-Solvent Evaporation
-
Preparation of the organic phase: Dissolve 100 mg of this compound, along with the chosen solid lipid (e.g., trimyristin) and a co-lipid (e.g., glyceryl monostearate), in an organic solvent such as 3 mL of chloroform.
-
Preparation of the aqueous phase: Prepare a 1.5% (w/v) solution of a stabilizer, such as Poloxamer 407, in 10 mL of distilled water.
-
Emulsification: Add the organic phase to the aqueous phase and homogenize the mixture at 8000 rpm for 8 minutes.
-
Sonication: Immediately sonicate the resulting emulsion for 10 minutes.
-
Solvent evaporation: Stir the nanoemulsion at 1000 rpm for 3 hours to allow for the evaporation of the organic solvent.
-
Purification: Centrifuge the SLN dispersion at 12,000 rpm for 45 minutes to pellet the nanoparticles. Wash the pellet with distilled water three to four times to remove excess surfactant and unencapsulated drug.
-
Lyophilization (optional): For long-term storage, the SLN pellet can be resuspended in a cryoprotectant solution (e.g., trehalose dihydrate) and lyophilized.
Protocol 2: In Vitro BBB Permeability Assay using a Transwell System (General Protocol)
-
Cell Seeding: Seed brain endothelial cells (e.g., bEnd.3 or hCMEC/D3) or a suitable cell line (e.g., Caco-2, MDCK) onto the apical side of a Transwell® insert (e.g., 1.12 cm² growth area, 0.4 µm pore size) at a predetermined seeding density (e.g., 1 x 10⁵ cells/mL for MDCK cells).[6]
-
Cell Culture and Differentiation: Culture the cells for a sufficient period to allow for the formation of a confluent monolayer with tight junctions. For Caco-2 cells, this can take up to 21 days. Monitor the integrity of the monolayer by measuring the Trans-Epithelial Electrical Resistance (TEER).
-
Permeability Experiment:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the test compound (this compound or this compound nanoformulation) at a known concentration to the apical (donor) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
To maintain sink conditions, replace the volume of the collected sample with fresh transport buffer.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).
-
A is the surface area of the Transwell membrane (cm²).
-
C₀ is the initial concentration of the drug in the apical chamber (µg/mL).
-
-
Mandatory Visualizations
Caption: A flowchart illustrating the typical experimental workflow for developing and evaluating this compound nanoformulations for enhanced BBB penetration.
Caption: A diagram illustrating potential pathways for nanoparticle-mediated transport of this compound across the blood-brain barrier.
References
- 1. This compound loaded thermo-responsive nasal in situ gelling system for enhanced delivery to the brain: formulation optimization, physical characterization, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, optimization and pharmacokinetic evaluation of this compound loaded solid lipid nanoparticles dispersed in nasal in situ gelling system for effective management of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Nanoparticle Intestinal Transport Using an In Vitro Co-Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Adjusting Piribedil treatment protocols to reduce sedation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piribedil. The focus is on adjusting treatment protocols to minimize sedation, a common side effect.
Troubleshooting Guides
Issue: Excessive Sedation or Drowsiness Observed in Experimental Subjects
Sedation, manifesting as drowsiness or sudden sleep onset, is a known side effect of dopamine agonists like this compound.[1] The following steps can be taken to mitigate this issue.
1. Dose Titration and Adjustment:
A gradual dose titration is crucial to minimize the risk of sedation.[2][3] The following tables provide recommended titration schedules for both monotherapy and combination therapy.
Table 1: Recommended this compound Titration Schedule for Monotherapy
| Week | Daily Dose | Administration | Notes |
| 1 | 50 mg | One tablet daily | Start with a low dose to assess tolerability. |
| 2 | 100 mg | One tablet twice daily | Increase the dose gradually. |
| 3 | 150 mg | One tablet three times daily | Continue to monitor for sedation. |
| 4 onwards | 150-250 mg | Divided into 3-5 daily doses | Adjust to the minimum effective dose that controls primary symptoms without causing significant sedation.[4] |
Table 2: Recommended this compound Titration Schedule in Combination with Levodopa
| Week | Daily Dose of this compound | Administration | Notes |
| 1 | 50 mg | One tablet daily | Administer with meals to improve gastrointestinal tolerance.[2][3] |
| 2 | 100 mg | One tablet twice daily | Monitor for any potentiation of sedative effects. |
| 3 onwards | 50-150 mg | Divided into daily doses | The dose should be increased by 50 mg every 3 days until the optimal therapeutic effect is achieved.[2][3] |
2. Monitoring and Assessment:
Regularly assess the level of sedation in your subjects. For clinical studies, the Epworth Sleepiness Scale is a standard tool. For preclinical studies, locomotor activity tests and the rotarod test can be employed.
3. Concomitant Medications:
Review any other medications being administered, as they may have additive sedative effects.[2][3] Enhanced sedation can occur with alcohol or other central nervous system depressants.[2]
4. Gradual Withdrawal:
If sedation persists and is severe, a gradual reduction in the this compound dose is recommended to avoid withdrawal symptoms.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced sedation?
This compound is a dopamine D2/D3 receptor agonist and an alpha-2 adrenergic receptor antagonist.[5] While its therapeutic effects in Parkinson's disease are primarily attributed to its dopaminergic activity, the sedative effects are thought to be a consequence of its action on these same central nervous system receptors.
Q2: How quickly can sedation occur after initiating this compound treatment?
Sedation can occur relatively quickly after starting treatment. In a case series of this compound-induced sleep attacks, the mean time to onset was 2.5 days after initiation of the drug.[6]
Q3: Are there any patient populations that are more susceptible to this compound-induced sedation?
While specific predictors are not well-defined, patients with pre-existing sleep disorders or those taking other CNS depressants may be at a higher risk.[4]
Q4: Can taking this compound with food reduce sedation?
Taking this compound with food is primarily recommended to reduce gastrointestinal side effects such as nausea and vomiting.[2][3] While it may not directly counteract sedation, managing other side effects can improve overall tolerance to the medication.
Q5: What should I do if a subject experiences a sudden sleep attack?
A sudden onset of sleep is a serious adverse event. If this occurs, the this compound dose should be re-evaluated and likely reduced or discontinued. In clinical settings, patients should be advised not to drive or operate heavy machinery.[2]
Experimental Protocols
1. Clinical Assessment of Sedation: The Epworth Sleepiness Scale (ESS)
The ESS is a self-administered questionnaire that assesses the likelihood of falling asleep in eight common situations.
-
Methodology: Subjects rate their chance of dozing on a 4-point scale (0 = would never doze; 1 = slight chance of dozing; 2 = moderate chance of dozing; 3 = high chance of dozing) for each of the eight scenarios.
-
Scoring: The total score ranges from 0 to 24. A score of 11 or higher is indicative of excessive daytime sleepiness.[7]
-
Administration: The scale should be administered at baseline and at regular intervals throughout the study to monitor changes in sleepiness.
Table 3: Epworth Sleepiness Scale Situations
| Situation | Chance of Dozing (0-3) |
| Sitting and reading | |
| Watching TV | |
| Sitting, inactive, in a public place (e.g., a theater or a meeting) | |
| As a passenger in a car for an hour without a break | |
| Lying down to rest in the afternoon when circumstances permit | |
| Sitting and talking to someone | |
| Sitting quietly after a lunch without alcohol | |
| In a car, while stopped for a few minutes in traffic | |
| Total Score |
2. Preclinical Assessment of Sedation: Open Field Test
The open field test is used to assess general locomotor activity and exploratory behavior in rodents, which can be indicative of sedation.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Methodology:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field.
-
Record the animal's activity using a video camera for a predetermined period (e.g., 5-10 minutes).
-
Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Interpretation: A significant decrease in locomotor activity and exploratory behavior compared to a control group can indicate a sedative effect of the treatment.
3. Preclinical Assessment of Motor Coordination and Sedation: Rotarod Test
The rotarod test assesses motor coordination and balance in rodents, which can be impaired by sedative drugs.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Methodology:
-
Train the animals on the rotarod for a few days prior to the experiment to establish a baseline performance.
-
On the test day, administer this compound or a placebo.
-
At a specified time after drug administration, place the animal on the rotating rod.
-
Record the latency to fall from the rod.
-
-
Interpretation: A decrease in the time the animal is able to stay on the rod compared to baseline or a control group suggests impaired motor coordination, which can be a result of sedation.[8]
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound's pharmacological effects are mediated through its interaction with dopaminergic and adrenergic signaling pathways in the central nervous system.
Caption: this compound acts as a D2/D3 dopamine receptor agonist and an alpha-2 adrenergic receptor antagonist.
Experimental Workflow for Adjusting this compound Treatment to Reduce Sedation
This workflow outlines a logical approach to managing sedation in experimental subjects receiving this compound.
Caption: A workflow for managing this compound-induced sedation through dose adjustment and monitoring.
References
- 1. Sleep attack induced by this compound sustained-release tablets in a patient with Parkinson disease [cadrj.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. biomed-easy.com [biomed-easy.com]
- 4. researchgate.net [researchgate.net]
- 5. About the ESS – Epworth Sleepiness Scale [epworthsleepinessscale.com]
- 6. This compound-induced sleep attacks in patients without Parkinson disease: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. healthline.com [healthline.com]
- 8. meliordiscovery.com [meliordiscovery.com]
Validation & Comparative
A Preclinical Showdown in Parkinson's Models: Piribedil vs. Ropinirole
A direct head-to-head preclinical comparison evaluating the efficacy of piribedil and ropinirole in established animal models of Parkinson's disease remains notably absent in the current scientific literature. However, a detailed analysis of their individual preclinical data and distinct pharmacological profiles provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes the available preclinical evidence to offer a comparative overview of these two non-ergot dopamine agonists.
This compound distinguishes itself with a unique dual mechanism of action as a dopamine D2/D3 receptor partial agonist and an α2-adrenoceptor antagonist.[1][2] In contrast, ropinirole functions as a full agonist at D2 and D3 dopamine receptors.[1][3] This fundamental difference in their interaction with dopamine receptors, coupled with this compound's influence on the noradrenergic system, suggests potentially different therapeutic profiles in addressing the motor and non-motor symptoms of Parkinson's disease.
Comparative Efficacy in Preclinical Models
While direct comparative studies are lacking, individual preclinical investigations in rodent and primate models of Parkinson's disease have demonstrated the efficacy of both agents in reversing motor deficits.
This compound:
-
In 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard model of Parkinson's disease, this compound has been shown to reduce L-DOPA-induced dyskinesias, a common side effect of long-term levodopa therapy.[4] This effect is partly attributed to its α2-adrenoceptor antagonist properties.[4]
-
Studies in MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated marmosets, a primate model that closely mimics human parkinsonism, have shown that this compound can effectively reverse motor deficits.
Ropinirole:
-
In the 6-OHDA rat model, ropinirole has been shown to induce contralateral rotations, a standard measure of anti-parkinsonian efficacy.
-
Preclinical studies in MPTP-lesioned marmosets have demonstrated that ropinirole can reverse motor and behavioral deficits.[5]
-
Furthermore, ropinirole has been suggested to possess neuroprotective properties in preclinical settings.[3]
Data Summary
The following table summarizes the key pharmacological and preclinical characteristics of this compound and ropinirole based on available data.
| Feature | This compound | Ropinirole |
| Mechanism of Action | Dopamine D2/D3 partial agonist; α2-adrenoceptor antagonist[1][2] | Dopamine D2/D3 full agonist[1][3] |
| Receptor Affinity | Moderate affinity for D2 receptors[1] | High affinity for D3 receptors, significant for D2 receptors[3] |
| Key Preclinical Models | 6-OHDA lesioned rats, MPTP-treated primates | 6-OHDA lesioned rats, MPTP-treated primates[5] |
| Observed Preclinical Effects | Reversal of motor deficits, reduction of L-DOPA-induced dyskinesias[4] | Reversal of motor and behavioral deficits, potential neuroprotective effects[3][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature provide a framework for understanding the preclinical evaluation of these compounds.
6-OHDA-Induced Rotational Behavior in Rats
This model is widely used to assess the anti-parkinsonian potential of drugs.
Protocol:
-
Animal Model: Unilateral lesion of the medial forebrain bundle in rats is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA).
-
Drug Administration: Following a recovery period, animals are administered the test compound (e.g., this compound, ropinirole) or a vehicle control.
-
Behavioral Assessment: The number of full contralateral (away from the lesioned side) rotations is recorded for a defined period (e.g., 60-120 minutes) using an automated rotometer system. An increase in contralateral rotations is indicative of a dopaminergic effect.
MPTP-Induced Parkinsonism in Non-Human Primates
This model offers a more complex and translationally relevant assessment of drug efficacy.
Protocol:
-
Animal Model: Parkinsonism is induced in marmosets or macaques through systemic administration of MPTP.
-
Behavioral Scoring: Motor deficits are assessed using a validated rating scale that scores posture, tremor, bradykinesia, and locomotor activity.
-
Drug Administration: The test compound is administered (e.g., orally, subcutaneously), and behavioral assessments are conducted at multiple time points to evaluate the onset, duration, and magnitude of the anti-parkinsonian effect.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and ropinirole can be visualized through their signaling pathways.
References
- 1. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, this compound, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Update on ropinirole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease: differential role of α(2) adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Piribedil and Pramipexole on Motor Symptoms in Parkinson's Disease
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of two non-ergot dopamine agonists, Piribedil and Pramipexole, focusing on their efficacy in managing motor symptoms of Parkinson's disease (PD). The analysis is supported by data from clinical trials and meta-analyses, with detailed descriptions of experimental methodologies and mechanisms of action.
Introduction to Therapeutic Agents
Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to cardinal motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. Dopamine agonists are a cornerstone of symptomatic treatment, particularly in the early stages of the disease, as they directly stimulate dopamine receptors and can delay the need for levodopa therapy.[1]
Pramipexole is a well-established non-ergot dopamine agonist with high selectivity and full intrinsic activity at the D2 subfamily of dopamine receptors, showing a preferential affinity for the D3 receptor subtype.[2][3] It is widely used as a monotherapy in early PD and as an adjunct to levodopa in later stages.[2]
This compound is another non-ergot dopamine agonist that acts as a partial agonist at dopamine D2 and D3 receptors.[4][5] A key feature that distinguishes it from other agonists like pramipexole is its additional activity as an antagonist at alpha-2 (α2) adrenergic receptors.[4][6][7] This dual mechanism of action may contribute to a unique therapeutic profile.[5]
Mechanism of Action: A Tale of Two Pathways
The primary difference in the pharmacological profiles of this compound and Pramipexole lies in this compound's dual-receptor activity.
-
Pramipexole: Functions as a full agonist, primarily at D2 and D3 receptors. By mimicking dopamine, it stimulates the postsynaptic receptors in the striatum, compensating for the endogenous dopamine deficiency and helping to restore motor control.[8][9]
-
This compound: Acts as a partial D2/D3 agonist, which is sufficient to alleviate motor dysfunction in the dopamine-deprived striatum while potentially limiting side effects from overstimulation in other brain regions.[5] Crucially, its antagonist activity at α2-adrenergic autoreceptors enhances the release of norepinephrine. This can indirectly reinforce dopaminergic and cholinergic transmission, which may favorably influence motor function.[5][7]
Comparative Efficacy on Motor Symptoms
The efficacy of dopamine agonists in treating the motor symptoms of PD is primarily assessed by the change in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination) score. Several network meta-analyses have compared the efficacy of multiple non-ergot dopamine agonists (NEDAs), providing indirect comparisons between this compound and Pramipexole.
A 2023 network meta-analysis of 20 randomized controlled trials (RCTs) in early PD found that while there were no statistically significant differences between the six NEDAs studied for UPDRS-III improvement, this compound ranked highest in efficacy.[10][11] Notably, when used as a monotherapy, this compound again ranked first for improving UPDRS-III scores.[10][11] Conversely, a separate meta-analysis from 2020 concluded that there were no significant differences between Pramipexole and this compound in the change in UPDRS II/III scores from baseline in early PD.[12]
Table 1: Summary of Efficacy Data from a Network Meta-Analysis in Early PD
| Outcome Measure | This compound | Pramipexole (IR/ER) | Key Findings | Source |
|---|---|---|---|---|
| UPDRS-III Improvement Ranking (Overall) | 1st (SUCRA: 0.861) | Not ranked 1st | This compound showed the best improvement in motor function among six NEDAs. | [11] |
| UPDRS-III Improvement Ranking (Monotherapy) | 1st (SUCRA: 0.960) | Not ranked 1st | This compound performed better as a monotherapy for motor symptoms. | [10] |
| UPDRS II+III Improvement vs. Placebo | Statistically Significant | Statistically Significant | Both drugs are superior to placebo in improving motor and daily living activities. | [11][12] |
| Direct Head-to-Head Comparison | Not Available | Not Available | No direct RCTs were identified; comparisons are indirect via meta-analyses. |[12] |
SUCRA (Surface Under the Cumulative Ranking Curve) values represent the probability of an intervention being the best treatment. IR = Immediate Release, ER = Extended Release.
Experimental Protocols
Direct head-to-head clinical trials comparing this compound and Pramipexole are limited. The data for their comparison is primarily derived from placebo-controlled RCTs that are then synthesized in network meta-analyses. Below is a generalized protocol representative of the trials included in these analyses.
Objective: To evaluate the efficacy and safety of a non-ergot dopamine agonist (this compound or Pramipexole) compared to a placebo in patients with early-stage Parkinson's disease.
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Patients diagnosed with idiopathic Parkinson's disease (Hoehn and Yahr stage ≤3), not currently receiving levodopa or other dopamine agonists.[1]
-
Exclusion Criteria: Atypical parkinsonism, significant cognitive impairment, or severe unstable medical conditions.
Intervention:
-
Treatment Group: Oral administration of the dopamine agonist (e.g., this compound 150-300 mg/day or Pramipexole).[4] Dosing starts low and is gradually titrated upwards over several weeks to the optimal therapeutic dose based on efficacy and tolerability.
-
Control Group: Oral administration of a matching placebo.
Primary Outcome Measure:
-
The mean change from baseline in the UPDRS Part III (Motor Examination) score at the end of the treatment period (e.g., 22 to 30 weeks).[12]
Secondary Outcome Measures:
-
Change from baseline in UPDRS Part II (Activities of Daily Living) score.
-
Percentage of responders (patients achieving a predefined improvement, e.g., >30% in UPDRS-III).
-
Safety and tolerability, assessed by monitoring adverse events.
Conclusion
Both this compound and Pramipexole are effective non-ergot dopamine agonists for the management of motor symptoms in early Parkinson's disease.
-
Pramipexole is a full D2/D3 agonist with a well-documented and robust efficacy profile.[2]
-
This compound offers a unique, dual mechanism of action as a partial D2/D3 agonist and an α2-adrenergic antagonist.[5] This profile may contribute to its strong performance in meta-analyses, particularly as a monotherapy.[10][11]
While indirect comparisons suggest this compound may have a favorable efficacy ranking for motor symptoms, the absence of direct head-to-head trials means these findings should be interpreted with caution.[12] A retrospective study noted that patients on this compound had a higher incidence of adverse events compared to those on Pramipexole, including neuropsychiatric and gastrointestinal symptoms.[13] The distinct pharmacological profile of this compound warrants further investigation to fully elucidate its comparative therapeutic window and potential benefits on both motor and non-motor symptoms of Parkinson's disease.
References
- 1. A Systematic Review and Meta-Analysis of the Efficacy and Safety of Rasagiline or Pramipexole in the Treatment of Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pramipexole--a new dopamine agonist for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, this compound, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease: differential role of α(2) adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Three paradoxes related to the mode of action of pramipexole: The path from D2/D3 dopamine receptor stimulation to modification of dopamine-modulated functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis [frontiersin.org]
- 11. Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the effectiveness, safety, and costs of anti‐Parkinson drugs: A multiple‐center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Piribedil and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective properties of Piribedil against other prominent non-ergot dopamine agonists: Pramipexole, Ropinirole, and Rotigotine. While direct head-to-head preclinical studies quantifying the neuroprotective efficacy of this compound against the other listed agonists are limited, this document synthesizes available experimental data to offer an objective comparison based on existing research. The information is intended to support further investigation and drug development in the field of neurodegenerative diseases.
Mechanisms of Neuroprotection: A Comparative Overview
Dopamine agonists are thought to exert neuroprotective effects through a variety of mechanisms, primarily revolving around the activation of D2 and D3 dopamine receptors. However, their individual pharmacological profiles suggest potentially distinct downstream effects.
This compound is a D2/D3 dopamine receptor partial agonist that also exhibits antagonist properties at α2-adrenergic receptors.[1][2] This unique dual-action may contribute to its neuroprotective effects by not only modulating dopaminergic transmission but also enhancing noradrenergic pathways, which could improve cerebral blood flow and provide additional neurotrophic support.[1]
Pramipexole , a D3-preferring dopamine agonist, has demonstrated neuroprotective effects that may be independent of dopamine receptor activation.[3] Studies suggest it possesses antioxidant properties, including the ability to scavenge free radicals.[3][4] It may also support mitochondrial health and inhibit apoptotic pathways.[5]
Ropinirole , another D2/D3 dopamine agonist, is believed to exert its neuroprotective effects primarily through the activation of D2 receptors, leading to the upregulation of antioxidant enzymes such as glutathione, catalase, and superoxide dismutase.[6] It has also been shown to inhibit apoptotic cascades.[6]
Rotigotine , a D3/D2/D1 dopamine agonist, has been shown to protect dopaminergic neurons from toxicity by suppressing the production of reactive oxygen species (ROS).[7] Its neuroprotective effects are thought to be mediated through dopamine receptor stimulation and the activation of the PI3K/Akt signaling pathway.[7]
Below is a diagram illustrating the generalized signaling pathways implicated in the neuroprotective effects of these dopamine agonists.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pramipexole Inhibits Neuronal Apoptosis in Rats with Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ropinirole protects against 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rotigotine protects against glutamate toxicity in primary dopaminergic cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Piribedil and Other Non-Ergot Dopamine Agonists
A comprehensive review for researchers and drug development professionals of the adverse event profiles of piribedil in comparison to pramipexole, ropinirole, and rotigotine, supported by data from key clinical trials.
This guide provides a detailed comparative study of the side effect profiles of this compound and other prominent non-ergot dopamine agonists used in the management of Parkinson's disease. The data presented is compiled from a meta-analysis of randomized controlled trials and key individual clinical studies to offer an objective overview for researchers, scientists, and professionals in drug development.
Comparative Side Effect Profile: Quantitative Analysis
The following tables summarize the incidence of common adverse events associated with this compound, pramipexole, ropinirole, and rotigotine as reported in clinical trials. These tables provide a quantitative comparison to aid in the evaluation of the relative safety profiles of these non-ergot dopamine agonists.
Table 1: Incidence of Common Dopaminergic Side Effects (%)
| Side Effect | This compound | Pramipexole | Ropinirole | Rotigotine | Placebo |
| Nausea | 22%[1] | 16.4% - 37.9%[2] | 11% - 40.3%[3] | 18.1% - 21%[4][5] | 8.1% - 14%[1][2] |
| Somnolence/Drowsiness | Not specified in head-to-head | 6.9% - 36%[3][6] | 7% - 27.4%[3] | 9.2% | Not specified in head-to-head |
| Dizziness | 67.0% (SUCRA value)[7] | 4.9% - 25%[6] | 8% - 22.7%[2][3] | 10% | 6% |
| Hallucinations | Not specified in head-to-head | 9% - 17%[3][6] | 17.3%[3] | Higher than placebo[8] | Lower than active treatment |
| Insomnia | Not specified in head-to-head | 6.5% - 27%[6] | Similar to pramipexole | 5.3% | Not specified in head-to-head |
| Constipation | Not specified in head-to-head | 5% | Lower than bromocriptine[8] | Not specified in head-to-head | Not specified in head-to-head |
| Headache | Not specified in head-to-head | 5% | 34.4% | 11.6% | Not specified in head-to-head |
Note: SUCRA (Surface Under the Cumulative Ranking curve) values represent the probability of a treatment being the best among the compared treatments.
Table 2: Incidence of Other Notable Side Effects (%)
| Side Effect | This compound | Pramipexole | Ropinirole | Rotigotine | Placebo |
| Dyskinesia | Not specified in head-to-head | 5% (in advanced PD)[6] | 13% - 34% (adjunctive therapy)[3] | Higher than placebo | Lower than active treatment |
| Orthostatic Hypotension | Not specified in head-to-head | 3%[6] | Higher risk than pramipexole[8] | Not specified in head-to-head | 1% |
| Application Site Reactions | N/A | N/A | N/A | 15% - 27%[4][5] | 4% |
| Fatigue | Not specified in head-to-head | Higher than placebo | Higher than placebo | Higher than placebo | Lower than active treatment |
Signaling Pathways of Non-Ergot Dopamine Agonists
Non-ergot dopamine agonists primarily exert their therapeutic effects by stimulating dopamine D2 and D3 receptors in the brain. The binding of these agonists to the receptors initiates a cascade of intracellular events. The following diagram illustrates the generalized signaling pathway.
Caption: Generalized signaling pathway of D2/D3 dopamine receptor agonists.
Experimental Protocols
The data presented in this guide are derived from randomized controlled trials (RCTs). A representative example of the methodology employed in these trials is the REGAIN study, a 7-month, double-blind, placebo-controlled trial evaluating this compound monotherapy in early Parkinson's disease.[1]
Objective: To compare the efficacy and safety of this compound monotherapy to placebo in patients with early Parkinson's disease.
Study Design:
-
Phase: Phase III
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: 7 months.
Patient Population:
-
Inclusion Criteria: Patients with a diagnosis of early-stage Parkinson's disease.
-
Exclusion Criteria: Patients who had previously received levodopa or other dopamine agonists.
Intervention:
-
Treatment Group: this compound administered orally at a dose of 150-300 mg/day.
-
Control Group: Placebo.
-
Dose Titration: The dose of this compound was gradually increased over a period of several weeks to the target dose.
-
Rescue Medication: Open-label levodopa was permitted as rescue therapy if required.
Outcome Measures:
-
Primary Outcome: Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor score) at 7 months.
-
Secondary Outcomes:
-
Proportion of responders (defined as a >30% improvement in UPDRS III score).
-
Proportion of patients remaining on monotherapy.
-
Change from baseline in UPDRS Part II (activities of daily living) score.
-
-
Safety Assessments: Monitoring and recording of all adverse events, vital signs, and laboratory parameters throughout the study.
The following diagram illustrates a typical workflow for a randomized controlled trial of a non-ergot dopamine agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Adverse event reporting in clinical trials in Parkinson's Disease: Time for change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early this compound monotherapy of Parkinson's disease: A planned seven-month report of the REGAIN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of pramipexole and transdermal rotigotine in advanced Parkinson's disease: a double-blind, double-dummy, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ventyx Phase 2a Trial Shows Promise for Novel Parkinson's Treatment | VTYX Stock News [stocktitan.net]
- 6. Rotigotine transdermal system for long-term treatment of patients with advanced Parkinson's disease: results of two open-label extension studies, CLEOPATRA-PD and PREFER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parkinson’s Disease Drug Therapies in the Clinical Trial Pipeline: 2024 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Piribedil: A Comparative Analysis of Monotherapy vs. Adjunct Therapy in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of piribedil when used as a monotherapy versus an adjunct therapy in preclinical and clinical research models of Parkinson's disease (PD). The information presented is intended to support further research and drug development efforts by providing a consolidated overview of experimental data and methodologies.
Executive Summary
This compound, a non-ergot dopamine agonist, demonstrates therapeutic efficacy in managing the motor and non-motor symptoms of Parkinson's disease.[1][2][3] Its primary mechanism involves the stimulation of dopamine D2 and D3 receptors, compensating for the depleted dopamine levels characteristic of PD.[1][4] Additionally, its antagonistic action on alpha-2 adrenergic receptors may contribute to cognitive benefits.[4] Clinical evidence suggests that this compound is effective as an initial monotherapy in early-stage PD and as an adjunct therapy to levodopa in more advanced stages to manage motor fluctuations.[2][5][6] A network meta-analysis of non-ergot dopamine-receptor agonists found that this compound performed particularly well as a monotherapy for improving scores on the Unified Parkinson's Disease Rating Scale (UPDRS) parts II and III.[7]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data from key clinical trials, comparing the efficacy of this compound as a monotherapy and as an adjunct to levodopa.
Table 1: this compound as Monotherapy in Early Parkinson's Disease
| Study (n) | Duration | Treatment Group (Dosage) | Comparator | Primary Outcome | Result |
| REGAIN Study (405)[6][8] | 7 months | This compound (150-300 mg/day) | Placebo | Change in UPDRS Part III (Motor) Score | This compound: -4.9 pointsPlacebo: +2.6 points(Estimated effect = 7.26 points; P < 0.0001) |
| Responders (>30% UPDRS III improvement) | This compound: 42%Placebo: 14%(OR = 4.69; P < 0.001) | ||||
| Change in UPDRS Part II (ADL) Score | This compound: -1.2 pointsPlacebo: +1.5 points(Estimated effect = 2.71; P < 0.0001) | ||||
| Multicentre Study (90)[9][10] | 3 months | This compound (mean 207 mg/day) | N/A (Open-label) | Change in Webster Scale Scores | Tremor: -41% (p < 0.001)Bradykinesia: -47% (p < 0.001)Rigidity: -31% (p < 0.001) |
Table 2: this compound as Adjunct Therapy to Levodopa
| Study (n) | Duration | Treatment Group (Dosage) | Comparator | Primary Outcome | Result |
| Salazar-Tortolero et al. (62)[11][12] | 9 months | This compound (mean 150 mg/day) + Levodopa | Placebo + Levodopa | % Improvement in UPDRS Part II (ADL) | This compound Group: 37.8% improvement (p < 0.01) |
| % Improvement in UPDRS Part III (Motor) | This compound Group: 63.2% improvement (p < 0.01) | ||||
| % Improvement in Rest Tremor | This compound Group: 68.6% improvement | ||||
| Meta-Analysis (11 studies)[5] | N/A | This compound + Levodopa | Levodopa alone | Clinical Efficacy (Pooled RR) | RR = 1.29 (95% CI: 1.18-1.41), favoring combination therapy |
| Change in UPDRS Score (Pooled SMD) | SMD = -0.41 (95% CI: -0.75 to -0.06), favoring combination therapy | ||||
| Parkinson-Control Study (425)[13] | 12 months | This compound (150 mg/day) + Levodopa | Bromocriptine (25 mg/day) + Levodopa | Change in UPDRS Part III Score | This compound Group: -7.9 pointsBromocriptine Group: -8.0 points(No significant difference) |
Signaling Pathways and Therapeutic Logic
The diagrams below illustrate the mechanism of action of this compound and the logical framework for its use as a monotherapy versus an adjunct therapy.
Caption: this compound acts as a dopamine D2/D3 receptor agonist.
Caption: Logic for this compound use in early vs. advanced PD.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative protocols for preclinical and clinical studies evaluating this compound.
Preclinical Model: 6-OHDA-Induced Rat Model of Parkinson's Disease
This model is frequently used to study parkinsonian motor deficits and the effects of antiparkinsonian drugs.[14]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Lesion:
-
Animals are anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture).
-
Using a stereotaxic frame, a unilateral injection of 6-hydroxydopamine (6-OHDA) is made into the medial forebrain bundle or the substantia nigra.[14] This neurotoxin selectively destroys dopaminergic neurons, mimicking the pathology of PD.[15]
-
A pre-treatment with desipramine is often administered to protect noradrenergic neurons from the neurotoxin.
-
-
Drug Administration:
-
Following a recovery period (typically 2-3 weeks) to allow for the stabilization of the lesion, this compound is administered.
-
Monotherapy: this compound is dissolved in a vehicle (e.g., saline) and administered via oral gavage or intraperitoneal injection at various doses.
-
Adjunct Therapy: this compound is co-administered with L-DOPA.
-
-
Behavioral Assessment:
-
Rotational Behavior: The primary endpoint is often the measurement of contralateral rotations induced by a dopamine agonist (like apomorphine) or ipsilateral rotations if the test drug itself is active. This asymmetry is a direct result of the unilateral dopamine depletion.
-
Cylinder Test: This assesses forelimb akinesia by measuring the spontaneous use of the impaired (contralateral to the lesion) forelimb for postural support.
-
Stepping Test: Measures the ability of the rat to adjust its paw position in response to being moved sideways, assessing bradykinesia.
-
-
Post-mortem Analysis:
-
After the behavioral experiments, animals are euthanized, and their brains are processed for immunohistochemical analysis.
-
Tyrosine hydroxylase (TH) staining is used to quantify the extent of dopaminergic neuron loss in the substantia nigra and the depletion of dopamine terminals in the striatum.
-
Caption: A typical workflow for a clinical trial of this compound.
Clinical Trial: Randomized, Double-Blind, Placebo-Controlled Study (e.g., REGAIN)
This design is the gold standard for evaluating the efficacy and safety of a new therapeutic intervention in humans.[6][8]
-
Patient Population:
-
Inclusion criteria typically involve patients with a recent diagnosis of idiopathic Parkinson's disease (e.g., within 5 years) who have not yet started levodopa therapy (levodopa-naïve).[6][8]
-
Exclusion criteria often include atypical parkinsonism, significant cognitive impairment, or severe comorbidities.
-
-
Study Design:
-
Randomization: Patients are randomly assigned to receive either this compound or a matching placebo in a double-blind fashion, meaning neither the patients nor the investigators know who is receiving the active drug.[6][8]
-
Dosage: The this compound dose is typically titrated upwards over several weeks to a target maintenance dose (e.g., 150-300 mg/day) to improve tolerability.[6][8]
-
Duration: The treatment period can range from several months to over a year. The REGAIN study had a planned seven-month duration.[6][8]
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: The primary outcome is often the change from baseline in the motor score of the Unified Parkinson's Disease Rating Scale (UPDRS Part III).[6][8]
-
Secondary Efficacy Endpoints: These may include the change in the UPDRS Part II (Activities of Daily Living), the proportion of patients who achieve a clinically significant improvement (e.g., >30% reduction in UPDRS III), and the time until levodopa therapy is required.[6][8]
-
Safety and Tolerability: Adverse events are systematically recorded at each study visit. Common side effects for dopamine agonists include nausea, dizziness, and somnolence.[4]
-
-
Statistical Analysis:
-
The primary analysis compares the mean change in UPDRS scores between the this compound and placebo groups using appropriate statistical tests (e.g., ANCOVA).
-
The proportion of responders in each group is compared using methods like logistic regression.
-
Conclusion
The available evidence from both preclinical and clinical studies indicates that this compound is a versatile therapeutic agent for Parkinson's disease. As a monotherapy , it is effective in improving motor symptoms in the early stages of the disease and may delay the need for levodopa.[6][16] As an adjunct therapy , it provides significant additional motor improvement for patients already taking levodopa who are experiencing motor fluctuations.[5][11] The choice between these strategies depends on the individual patient's disease stage and clinical needs. Further research in animal models could help elucidate its potential for disease modification and the management of non-motor symptoms.
References
- 1. Treatment of Parkinson’s disease with this compound: Suggestions for clinical practices [accscience.com]
- 2. This compound for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Clinical Effects of this compound in Adjuvant Treatment of Parkinson’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis [frontiersin.org]
- 8. Early this compound monotherapy of Parkinson's disease: A planned seven-month report of the REGAIN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity and acceptability of this compound in Parkinson's disease: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Action of this compound in Parkinson disease. Multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effectiveness and tolerance of this compound as adjunct therapy to levodopa in patients with Parkinson’s disease: a nine-month follow-up [imrpress.com]
- 12. [The effectiveness and tolerance of this compound as adjunct therapy to levodopa in patients with Parkinson's disease: a nine month follow up] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Parkinson-Control study: a 1-year randomized, double-blind trial comparing this compound (150 mg/day) with bromocriptine (25 mg/day) in early combination with levodopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
Piribedil's Impact on Non-Motor Symptoms: A Cross-Study Analysis for Drug Development Professionals
An in-depth comparison of Piribedil's efficacy in treating non-motor symptoms of Parkinson's disease, supported by clinical data and experimental protocols.
This guide provides a comprehensive analysis of this compound, a non-ergot dopamine agonist, and its effects on the non-motor symptoms of Parkinson's disease (PD). For researchers, scientists, and drug development professionals, this document synthesizes findings from key clinical trials, details experimental methodologies, and visualizes relevant biological pathways and study designs.
I. Efficacy of this compound on Apathy in Parkinson's Disease
Apathy, characterized by a lack of motivation and reduced goal-directed behavior, is a common and debilitating non-motor symptom in Parkinson's disease.[1][2] A key study investigating the efficacy of this compound for treating parkinsonian apathy was a 12-week prospective, placebo-controlled, randomized, double-blinded trial conducted by Thobois et al. (2013).[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from this study, comparing the effects of this compound to a placebo.
| Outcome Measure | This compound Group (n=19) | Placebo Group (n=18) | P-value |
| Primary Endpoint | |||
| Starkstein Apathy Scale Score (% reduction) | -34.6% | -3.2% | 0.015 |
| Secondary Endpoints | |||
| Beck Depression Inventory Score (% change) | -19.8% | +1.4% | Not Significant |
| Beck Anxiety Inventory Score (% change) | -22.8% | -8.3% | Not Significant |
| PDQ-39 Quality of Life Score (% change) | -16.2% | +6.7% | 0.08 (Trend) |
| Snaith-Hamilton Pleasure Scale (Anhedonia) Score (% change) | -49% | -5.6% | 0.08 (Trend) |
| Exploratory Endpoints | |||
| Robert Inventory Score (% change) | -46.6% | +2.3% | 0.005 |
| Hamilton Depression Scale Score | Improvement | No Significant Change | 0.05 |
Data sourced from Thobois et al. (2013).[1][2]
Experimental Protocol: Thobois et al. (2013)
Study Design: A 12-week, prospective, placebo-controlled, randomized, double-blinded trial.[2]
Participants: 37 patients with Parkinson's disease who developed apathy (Starkstein Apathy Scale score > 14) following subthalamic nucleus stimulation.[2][3]
Intervention: Patients were randomized to receive either this compound (up to 300 mg per day) or a placebo for 12 weeks.[1][2]
Outcome Measures:
-
Primary: Improvement in apathy, assessed by the reduction in the Starkstein Apathy Scale score.[1][2]
-
Secondary: Changes in depression (Beck Depression Inventory), anxiety (Beck Anxiety Inventory), quality of life (PDQ-39), and anhedonia (Snaith-Hamilton Pleasure Scale).[1][2]
-
Exploratory: Changes in the Robert Inventory score and Hamilton depression scales.[1][2]
Statistical Analysis: An intention-to-treat analysis of covariance was performed to compare treatment effects, with a significance level of P < 0.05.[1][2]
II. Effects on Other Non-Motor Symptoms
While robust, large-scale clinical trial data is more limited for other non-motor symptoms, pilot studies and reviews suggest potential benefits of this compound.
-
Cognitive Function: this compound may positively impact cognitive functions.[4][5] One study in a rat model of Parkinson's disease showed that this compound, particularly in combination with L-DOPA, improved attentional deficits.[6] However, a clinical trial that involved switching patients from other dopamine agonists to this compound did not show significant effects on reaction time or neuropsychological test results.[7] Further research is needed to clarify its role in cognitive enhancement.[8]
-
Sleep Disturbances: The impact of this compound on sleep is complex. While all dopamine agonists have been associated with somnolence to varying degrees, some reports suggest this compound may have a better profile in this regard.[9] However, there are also case reports of this compound-induced "sleep attacks," which are episodes of sudden onset of sleep.[10][11][12]
III. Comparative Efficacy with Other Dopamine Agonists
A network meta-analysis of non-ergot dopamine agonists in early Parkinson's disease provided insights into the comparative efficacy of this compound.
Key Findings from Network Meta-Analysis:
-
As a monotherapy , this compound was found to be more effective than other non-ergot dopamine agonists in improving scores on the Unified Parkinson's Disease Rating Scale (UPDRS) parts II (motor experiences of daily living) and III (motor examination).[13]
-
When used as an adjunct therapy with levodopa, pramipexole ER and ropinirole IR appeared to be more effective.[13]
It is important to note that a separate network meta-analysis concluded that apomorphine may be the most efficacious drug for treating the non-motor symptoms of PD overall when compared to a range of other dopamine agonists, including this compound.[14][15]
IV. Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
This compound acts as a non-ergot partial dopamine D2/D3-selective agonist and also blocks alpha2-adrenoreceptors.[8][16] This dual action is thought to contribute to its effects on both motor and non-motor symptoms.
Caption: this compound's dual mechanism of action on dopamine and adrenergic receptors.
Experimental Workflow of a Randomized Controlled Trial
The following diagram illustrates the workflow of the Thobois et al. (2013) study on apathy.
Caption: Workflow of the randomized controlled trial for this compound in apathy.
V. Conclusion
The available evidence, particularly from the study by Thobois et al. (2013), provides Class II evidence for the efficacy of this compound in treating apathy in Parkinson's disease.[1] Its unique pharmacological profile, with both dopaminergic and adrenergic activity, suggests a potential for broader application in managing non-motor symptoms.[17] However, further large-scale, controlled trials are necessary to fully elucidate its comparative efficacy and safety profile for other non-motor symptoms such as cognitive impairment and sleep disturbances.[8] For drug development professionals, this compound represents a compound of interest with a differentiated mechanism that warrants further investigation for the underserved non-motor aspects of Parkinson's disease.
References
- 1. Parkinsonian apathy responds to dopaminergic stimulation of D2/D3 receptors with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Parkinsonian apathy responds to dopaminergic stimulation of D2/D3 receptors with this compound. | Semantic Scholar [semanticscholar.org]
- 4. This compound in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 5. This compound in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 6. The dopamine agonist this compound with L-DOPA improves attentional dysfunction: relevance for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a poor candidate for inducing sleep attacks | The BMJ [bmj.com]
- 10. This compound-induced sleep attacks in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sleep attacks and Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis [frontiersin.org]
- 14. Comparison of the Efficacy of Different Drugs on Non-Motor Symptoms of Parkinson's Disease: a Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. [PDF] this compound for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease | Semantic Scholar [semanticscholar.org]
- 17. eurekaselect.com [eurekaselect.com]
Piribedil Outperforms Placebo in Controlled Clinical Trials for Parkinson's Disease Management
A comprehensive review of placebo-controlled trials demonstrates the clinical efficacy of Piribedil in improving motor function and activities of daily living in patients with Parkinson's disease. The dual action of this compound as a D2/D3 dopamine agonist and an alpha-2 adrenergic antagonist contributes to its therapeutic effects, which are consistently superior to placebo.
This guide provides an in-depth comparison of this compound's performance against placebo in controlled clinical trials, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals interested in the clinical validation of this compound for the treatment of Parkinson's disease.
I. Quantitative Comparison of Clinical Efficacy
The clinical efficacy of this compound has been evaluated in several randomized, double-blind, placebo-controlled trials. The primary endpoint in many of these studies is the change in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination) score.
| Study | Treatment Group | N | Baseline UPDRS III (Mean ± SD) | Change from Baseline in UPDRS III (Mean) | p-value vs. Placebo | Responder Rate (%)[1][2] |
| REGAIN Study (7 months) [1][2] | This compound (150-300 mg/day) | 203 | Not Reported | -4.9 | < 0.0001 | 42 |
| Placebo | 202 | Not Reported | +2.6 | 14 | ||
| Ziegler et al. (6 months) [3] | This compound (150 mg/day) + L-dopa | 61 | Not Reported | -10.0 | 0.037 | 61.8 |
| Placebo + L-dopa | 54 | Not Reported | -6.7 | 39.6 |
Table 1: Comparison of this compound and Placebo on UPDRS Part III Score. The responder rate is defined as the percentage of patients with a ≥30% improvement in the UPDRS III score from baseline.
| Study | Treatment Group | N | Baseline UPDRS II (Mean ± SD) | Change from Baseline in UPDRS II (Mean) | p-value vs. Placebo |
| REGAIN Study (7 months) [1][2] | This compound (150-300 mg/day) | 203 | Not Reported | -1.2 | < 0.0001 |
| Placebo | 202 | Not Reported | +1.5 |
Table 2: Comparison of this compound and Placebo on UPDRS Part II (Activities of Daily Living) Score.
II. Experimental Protocols
A. REGAIN Study: A 7-Month, Randomized, Double-Blind, Placebo-Controlled Trial
The REGAIN study was a multinational, multicenter trial designed to assess the efficacy of this compound monotherapy in early Parkinson's disease.[1][2]
1. Patient Population:
-
Inclusion criteria: Patients with a diagnosis of early-stage Parkinson's disease.
-
Exclusion criteria: Patients who had previously received levodopa or other dopamine agonists.
2. Study Design:
-
A 30-day single-blind placebo run-in period was conducted.
-
Eligible patients were then randomized in a double-blind manner to receive either this compound or a placebo.
-
The study duration for this analysis was 7 months.
3. Treatment:
-
The this compound group received a daily dose of 150-300 mg.
-
Dosage was titrated based on individual patient response and tolerability.
-
Open-label levodopa was permitted as a rescue medication if required.
4. Efficacy Assessment:
-
The primary efficacy endpoint was the change from baseline in the UPDRS Part III (Motor Examination) score at 7 months.
-
Secondary endpoints included the proportion of responders (defined as a >30% improvement in UPDRS III score), the proportion of patients remaining on monotherapy, and the change in UPDRS Part II (Activities of Daily Living) score.
5. Statistical Analysis:
-
The primary analysis was a comparison of the mean change in UPDRS III scores between the this compound and placebo groups using an analysis of covariance (ANCOVA).
III. Signaling Pathways of this compound
This compound exerts its therapeutic effects through a dual mechanism of action: agonism at D2 and D3 dopamine receptors and antagonism at alpha-2 adrenergic receptors.
A. Dopamine D2/D3 Receptor Agonism
As a D2/D3 agonist, this compound mimics the action of dopamine in the brain. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][5] This signaling cascade is crucial for modulating neuronal excitability in the basal ganglia. Furthermore, D3 receptor signaling involves G protein-coupled receptor kinases (GRKs) and β-arrestins, which regulate receptor desensitization and internalization.[6][7][8][9][10]
B. Alpha-2 Adrenergic Antagonism
This compound also acts as an antagonist at alpha-2 adrenergic receptors. These receptors are typically located presynaptically on noradrenergic neurons and function as autoreceptors, inhibiting the release of norepinephrine. By blocking these receptors, this compound disinhibits the neuron, leading to an increased release of norepinephrine into the synaptic cleft.[11][12][13] This enhancement of noradrenergic transmission is thought to contribute to the antidepressant and pro-cognitive effects observed with this compound treatment.
References
- 1. Early this compound monotherapy of Parkinson's disease: A planned seven-month report of the REGAIN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor kinase regulates dopamine D3 receptor signaling by modulating the stability of a receptor-filamin-beta-arrestin complex. A case of autoreceptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. Norepinephrine - Wikipedia [en.wikipedia.org]
- 13. Activation of alpha-2 adrenergic receptors inhibits norepinephrine release by a pertussis toxin-insensitive pathway independent of changes in cytosolic calcium in cultured rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Piribedil Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the pharmacokinetic profiles of immediate-release (IR) and sustained-release (SR) formulations of Piribedil, a dopamine agonist used in the treatment of Parkinson's disease and other neurological disorders. The data presented is compiled from clinical studies to provide a clear, objective overview for research and drug development purposes.
Comparative Pharmacokinetic Parameters
The table below summarizes the key pharmacokinetic parameters for both immediate-release and sustained-release formulations of this compound, based on studies conducted in healthy volunteers. It is important to note that the data for the two formulations are derived from separate studies. Direct comparison should be approached with caution due to potential variations in study design and analytical methodologies.
| Pharmacokinetic Parameter | Immediate-Release (IR) Formulation | Sustained-Release (SR) Formulation (50 mg) |
| Peak Plasma Concentration (Cmax) | Data not available in reviewed studies | 350.91 ± 199.49 pg/mL[1] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 10.87 ± 10.95 hours[1] |
| Area Under the Curve (AUC0-t) | Data not available in reviewed studies | 4618.12 ± 3299.34 pg.h/mL[1] |
| Elimination Half-life (t1/2) | Biphasic: 1.7 hours and 6.9 hours | Biphasic: 1.7 hours and 6.9 hours |
Experimental Protocols
Sustained-Release Formulation Study
The pharmacokinetic data for the 50 mg sustained-release this compound formulation was obtained from a study involving 15 healthy male volunteers.[1]
-
Dosing: A single oral dose of a 50 mg prolonged-release tablet was administered to the subjects under fasting conditions.[1]
-
Sampling: Blood samples were collected at pre-dose and at multiple time points up to 72 hours post-dose.[1]
-
Analytical Method: The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Immediate-Release Formulation Study
Detailed experimental protocols for a study providing a full pharmacokinetic profile (Cmax, Tmax, AUC, and t1/2) for a specific dose of an immediate-release this compound formulation in healthy volunteers were not available in the reviewed literature. The provided Tmax and elimination half-life are based on general product information.
Visualizing Experimental Workflow and Signaling Pathways
To facilitate a clearer understanding of the processes involved in pharmacokinetic analysis and the mechanism of action of this compound, the following diagrams are provided.
References
Evaluating the Long-Term Efficacy of Piribedil in Comparison to Newer Dopamine Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of the dopamine agonist Piribedil with newer agents such as Pramipexole, Ropinirole, and Rotigotine in the context of Parkinson's disease (PD). The information is compiled from a comprehensive review of available clinical trial data and meta-analyses, with a focus on presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Executive Summary
This compound, a non-ergot dopamine agonist with D2/D3 receptor agonist and α2-adrenergic antagonist properties, has been in clinical use for Parkinson's disease for many years.[1][2][3][4] Newer non-ergot dopamine agonists, including Pramipexole, Ropinirole, and Rotigotine, are also widely used as first-line therapies, particularly in early PD, to delay the need for levodopa and manage motor symptoms.[5][6] While direct head-to-head long-term comparative trials are limited, network meta-analyses and long-term open-label extension studies provide valuable insights into their relative long-term efficacy and safety profiles.
Overall, current evidence suggests that this compound demonstrates comparable long-term efficacy in improving motor function to newer dopamine agonists like Pramipexole and Ropinirole, particularly when used as monotherapy in early Parkinson's disease.[5][6][7] The choice of agent may therefore depend on individual patient characteristics, tolerability profiles, and specific non-motor symptoms.
Comparative Efficacy: Long-Term Motor Symptom Control
The Unified Parkinson's Disease Rating Scale (UPDRS) is a key metric for assessing the severity and progression of Parkinson's disease. The following tables summarize the long-term efficacy of this compound and newer dopamine agonists based on changes in UPDRS scores from baseline in various clinical trials.
Table 1: Long-Term Efficacy of this compound in Parkinson's Disease
| Study/Analysis | Treatment Arm | Duration | Mean Change in UPDRS Part III (Motor) Score from Baseline | Key Findings & Citations |
| REGAIN Study | This compound (150-300 mg/day) | 7 months | -4.9 points (vs. +2.6 points for placebo) | This compound was effective and safe as an early PD therapy.[8] |
| Castro-Caldas et al. (2006) | This compound (150 mg/day) + Levodopa | 6 months | -10.0 points (vs. -6.7 points for placebo + Levodopa) | This compound significantly improved motor symptoms in combination with levodopa.[9][10] |
| The Parkinson-Control study | This compound (150 mg/day) + Levodopa | 12 months | -7.9 points | This compound showed comparable efficacy to bromocriptine with a better tolerability profile and required less of an increase in the levodopa dose.[11] |
| Network Meta-Analysis (Xiong et al., 2023) | This compound | N/A | Ranked best for improvement in UPDRS-II and UPDRS-III | This compound exhibited better efficacy, especially as monotherapy.[6][7][12] |
Table 2: Long-Term Efficacy of Newer Dopamine Agonists in Parkinson's Disease
| Drug | Study/Analysis | Duration | Mean Change in UPDRS Part II + III Score from Baseline | Key Findings & Citations |
| Pramipexole | European Multicenter Trial (Pinter et al., 2005) | Up to 57 months (Open-label) | Sustained improvement, with a 30% improvement in UPDRS II+III during the double-blind phase. | Good long-term efficacy and tolerability in advanced PD.[13][14] |
| Pramipexole ER | Open-Label Extension (Hauser et al., 2014) | 113 weeks | -6.6 points (early PD); -11.5 points (advanced PD) | Sustained symptomatic benefit in both early and advanced PD.[15] |
| Ropinirole Patch | Open-Label Study (Tsuboi et al., 2021) | 52 weeks | Sustained improvement from baseline in UPDRS Part III | Demonstrated long-term efficacy and safety.[16] |
| Ropinirole PR | Observational Study (Asty et al., 2018) | Long-term | Longer treatment duration and greater adherence compared to immediate-release dopamine agonists. | |
| Rotigotine | Open-Label Extension (Elmer et al., 2012) | Up to 6 years | Mean UPDRS II+III scores remained below double-blind baseline for up to 2 years. | Generally well-tolerated for up to 6 years in early PD.[17] |
Comparative Safety and Tolerability
The long-term use of dopamine agonists is often limited by adverse events. This table summarizes the most common side effects observed in long-term studies.
Table 3: Common Long-Term Adverse Events of this compound and Newer Dopamine Agonists
| Drug | Common Adverse Events (>10% incidence) | Key Findings & Citations |
| This compound | Nausea, vomiting, dizziness, somnolence. | Generally mild to moderate gastrointestinal symptoms are the most frequent. |
| Pramipexole | Dyskinesias, asymptomatic orthostatic hypotension, dizziness, insomnia, hallucinations, somnolence, peripheral edema. | AEs are typical for dopaminergic medications.[15][18] |
| Ropinirole | Dyskinesia, nausea, dizziness, somnolence, hallucinations, orthostatic hypotension. | Immediate-release formulations may have a higher incidence of certain adverse events compared to prolonged-release.[7][19] |
| Rotigotine | Application site reactions, somnolence, falls, peripheral edema, nausea. | Application site reactions are specific to the transdermal patch delivery system.[17] |
Signaling Pathways
The therapeutic effects of these dopamine agonists are mediated through their interaction with specific G protein-coupled receptors. The following diagrams illustrate their primary signaling mechanisms.
Caption: this compound's dual mechanism of action.
Caption: Signaling pathway of newer dopamine agonists.
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive. Below is a generalized summary of the methodologies employed in the key long-term clinical trials.
1. Study Design: Most long-term efficacy data for these dopamine agonists originate from open-label extension (OLE) studies that follow initial double-blind, placebo-controlled trials.[13][15][17][18]
-
Double-Blind Phase: Patients are randomly assigned to receive either the dopamine agonist or a placebo for a fixed duration (e.g., 6-9 months). Key outcome measures, such as changes in UPDRS scores, are assessed.
-
Open-Label Extension Phase: Patients who complete the double-blind phase are offered the option to receive the active drug in an open-label manner for an extended period (ranging from 1 to over 6 years).[13][15][17][18] This phase primarily assesses long-term safety, tolerability, and the durability of the treatment effect.
2. Patient Population: The studies typically enroll patients with idiopathic Parkinson's disease. Early-stage trials often include patients who are not yet receiving levodopa, while advanced-stage trials enroll patients who are on a stable dose of levodopa and may be experiencing motor fluctuations.[13][17][20][21]
3. Treatment and Dosage:
-
Titration Phase: The dosage of the dopamine agonist is gradually increased over several weeks to an optimal effective and tolerated dose.
-
Maintenance Phase: Patients continue on their optimized dose for the duration of the study. Dose adjustments may be permitted based on clinical response and side effects.
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary measure of efficacy is typically the change from baseline in the UPDRS Part III (motor examination) score or the combined UPDRS Part II (activities of daily living) and Part III scores.
-
Secondary Efficacy Endpoints: These may include the proportion of patients achieving a certain level of improvement (e.g., >30% reduction in UPDRS motor score), changes in "off" time for patients with motor fluctuations, and quality of life assessments.
-
Safety Assessments: Adverse events are systematically recorded at each study visit. Physical examinations, vital signs, and laboratory tests are also monitored.
5. Statistical Analysis: In the double-blind phase, the primary analysis is typically a comparison of the mean change in UPDRS scores between the active treatment and placebo groups. In the open-label extension phase, the analysis is often descriptive, summarizing the long-term changes in efficacy and safety measures over time.
Experimental Workflow
The following diagram illustrates a typical workflow for a long-term clinical trial of a dopamine agonist.
Caption: Generalized clinical trial workflow.
Conclusion
Based on available long-term data and network meta-analyses, this compound demonstrates comparable efficacy in motor symptom control to newer dopamine agonists, particularly in the context of monotherapy for early Parkinson's disease. Its unique dual mechanism of D2/D3 agonism and α2-adrenergic antagonism may offer additional benefits for certain non-motor symptoms, though further research is needed to fully elucidate these effects. The choice between this compound and newer agents should be guided by a comprehensive assessment of the patient's clinical profile, including the stage of the disease, motor and non-motor symptoms, and potential for adverse events. The development of direct, long-term, head-to-head comparative trials would be invaluable in further refining treatment strategies for individuals with Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis [frontiersin.org]
- 8. Early this compound monotherapy of Parkinson's disease: A planned seven-month report of the REGAIN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound as early combination to levodopa in patients with stable Parkinson's disease: a 6-month, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Parkinson-Control study: a 1-year randomized, double-blind trial comparing this compound (150 mg/day) with bromocriptine (25 mg/day) in early combination with levodopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term efficacy and safety of pramipexole in advanced Parkinson's disease: results from a European multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Long-term study of ropinirole patch in Parkinson's disease patients with/without basal l-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term safety and tolerability of rotigotine transdermal system in patients with early-stage idiopathic Parkinson's disease: a prospective, open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The long-term safety and efficacy of pramipexole in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ropinirole 24-hour prolonged release: randomized, controlled study in advanced Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ucb.com [ucb.com]
- 21. neurology.org [neurology.org]
Safety Operating Guide
Proper Disposal of Piribedil: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Piribedil, a dopamine agonist commonly used in research and clinical settings. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, health hazards, and emergency procedures.
Personal Protective Equipment (PPE): When handling this compound, especially in its pure form or in concentrated solutions, appropriate PPE must be worn. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling fine powders or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.
Spill Management: In the event of a spill, immediately cordon off the area. For small spills of solid this compound, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container. The spill area should then be decontaminated with a suitable cleaning agent.
Environmental and Regulatory Overview
This compound is classified as "Harmful to aquatic life with long lasting effects" (H412), indicating that its release into the environment can have significant adverse effects on aquatic ecosystems[1]. Therefore, improper disposal, such as sewering, is strictly prohibited.
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a P- or U-listed hazardous waste, its classification as hazardous would depend on whether it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Based on available data, this compound in its standard form does not typically meet these criteria. However, it is the responsibility of the waste generator to make a final determination.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Statement | H412: Harmful to aquatic life with long lasting effects | [1] |
| RCRA Hazardous Waste Classification | Not a P- or U-listed waste. Generator must determine if it exhibits hazardous characteristics. | General EPA Guidelines |
| Known Metabolites | Catechol (M1), p-hydroxylated (M2), and N-oxide (M3) metabolites. The catechol metabolite, S584, has shown antiperoxidative effects. | [2][3] |
| Degradation Information | Stable under several stress conditions, but degradation observed in acid, base, and oxidative conditions. | [4] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF). | [5][6] |
Experimental Protocols
Environmental Risk Assessment (ERA) for a Pharmaceutical like this compound
The following is a representative, step-by-step methodology for conducting an environmental risk assessment for a pharmaceutical substance like this compound, based on guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).
Phase I: Exposure Assessment
-
Calculate the Predicted Environmental Concentration (PEC):
-
Determine the total amount of the active pharmaceutical ingredient (API) sold or used in a specific region over a year.
-
Estimate the fraction of the API that is excreted unchanged and as active metabolites.
-
Model the concentration of the API in the aquatic environment (PECsurface water) using standardized models that consider factors like wastewater treatment plant removal rates (if known) and river flow rates.
-
-
Trigger for Phase II Assessment:
-
If the PECsurface water is below the action limit (e.g., 0.01 µg/L as per EMA guidelines), and the substance is not a substance of very high concern (e.g., endocrine disruptor), the ERA may conclude at Phase I.
-
If the PECsurface water exceeds the action limit, a more detailed Phase II assessment is required.
-
Phase II: Effect Assessment
-
Aquatic Ecotoxicity Testing (Following OECD Guidelines):
-
Algal Growth Inhibition Test (OECD 201): Expose a culture of green algae (e.g., Pseudokirchneriella subcapitata) to a range of this compound concentrations for 72 hours. Measure the inhibition of growth and determine the EC50 (concentration causing 50% effect).
-
Daphnia sp. Acute Immobilisation Test (OECD 202): Expose Daphnia magna to a range of this compound concentrations for 48 hours. Observe immobilization and determine the EC50.
-
Fish Acute Toxicity Test (OECD 203): Expose a sensitive fish species (e.g., Zebrafish, Danio rerio) to a range of this compound concentrations for 96 hours. Observe mortality and determine the LC50 (concentration causing 50% mortality).
-
-
Environmental Fate Testing:
-
Ready Biodegradability (OECD 301): Assess the potential for this compound to be rapidly biodegraded by microorganisms in an aerobic aqueous medium.
-
Adsorption/Desorption using a Batch Equilibrium Method (OECD 106): Determine the tendency of this compound to adsorb to soil and sediment, which influences its mobility in the environment.
-
-
Risk Characterization:
-
Calculate the Predicted No-Effect Concentration (PNEC): Divide the lowest obtained ecotoxicity value (EC50 or LC50) by an appropriate assessment factor (typically 1000 for acute toxicity data) to derive a concentration below which adverse environmental effects are not expected.
-
Calculate the Risk Quotient (RQ): Divide the PEC by the PNEC (RQ = PEC/PNEC). An RQ > 1 indicates a potential environmental risk, which may trigger further investigation or risk mitigation measures.
-
Visualizations
This compound's Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound at the Dopamine D2 receptor.
This compound Disposal Decision Treedot
References
- 1. This compound | C16H18N4O2 | CID 4850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetics of this compound and effects on dopamine metabolism: hepatic biotransformation is not a determinant of its dopaminergic action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound and its metabolite, S584, on brain lipid peroxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
